molecular formula C12H24N2 B176255 [(1-Cyclohexylpiperidin-4-yl)methyl]amine CAS No. 132740-53-5

[(1-Cyclohexylpiperidin-4-yl)methyl]amine

Cat. No.: B176255
CAS No.: 132740-53-5
M. Wt: 196.33 g/mol
InChI Key: ASZYPKIPAOTWDA-UHFFFAOYSA-N
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Description

Chemical Identifier: [(1-Cyclohexylpiperidin-4-yl)methyl]amine is a chemical compound offered with a documented purity of 95% . It is also known by the CAS Number 132740-53-5 . Structural Features and Research Value: This amine is a derivative of 1-cyclohexylpiperidine, a scaffold known for its three-dimensional structure and potential to influence the physicochemical properties of molecules . The presence of both a cyclohexyl group and a primary amine functional group on the piperidine ring makes it a valuable versatile building block in synthetic and medicinal chemistry. The primary amine group serves as an excellent handle for further chemical modifications, allowing researchers to create a wide array of amides, sulfonamides, imines, or other nitrogen-containing compounds for library synthesis . Potential Research Applications: While specific applications for this compound are not detailed in the available literature, compounds with similar 1-cyclohexylpiperidine backbones are frequently explored in various research fields. These include use as a key intermediate in the development of bioactive molecules, or as a structural component in the design of ligands for various biological targets. Its structural similarity to other piperidine-based amines suggests its utility in early-stage R&D and method development . Handling and Usage: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and employ appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1-cyclohexylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZYPKIPAOTWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629563
Record name 1-(1-Cyclohexylpiperidin-4-yl)methanamine
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Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

132740-53-5
Record name 1-Cyclohexyl-4-piperidinemethanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Cyclohexylpiperidin-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of Novel Therapeutics: An In-depth Technical Guide to [(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS No. 132740-53-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[(1-Cyclohexylpiperidin-4-yl)methyl]amine, identified by the CAS number 132740-53-5, is a pivotal chemical intermediate with significant applications in the synthesis of a wide array of pharmaceutical compounds.[1][2][3][4] Its unique structural motif, featuring a cyclohexyl group appended to a piperidine ring with a methylamine functional group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery and development, offering a critical resource for researchers in the field.

Chemical Identity and Properties

This compound is a primary amine with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . The structure is characterized by a piperidine ring N-substituted with a cyclohexyl group, and a methylamine group attached to the 4-position of the piperidine ring.

PropertyValueSource
CAS Number 132740-53-5[1][2][3][4]
Molecular Formula C12H24N2[4]
Molecular Weight 196.33 g/mol
Appearance Not specified in search results
Purity ≥95% (typical)[2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the reductive amination of a suitable piperidone precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the N-cyclohexyl bond and the C-C bond of the aminomethyl group, leading back to commercially available starting materials.

Retrosynthesis target This compound intermediate1 1-Cyclohexyl-4-cyanopiperidine target->intermediate1 Reduction of nitrile intermediate2 4-Cyanopiperidine intermediate1->intermediate2 N-Alkylation intermediate3 Cyclohexanone intermediate1->intermediate3 Reductive Amination starting_material1 4-Piperidone intermediate2->starting_material1 Cyanation starting_material2 Cyclohexylamine intermediate3->starting_material2 From Cyclohexylamine

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthesis Protocol

The following protocol describes a plausible synthetic route based on standard organic chemistry transformations.

Step 1: N-Cyclohexylation of 4-Piperidone

In this step, 4-piperidone is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a process known as reductive amination.

  • Materials: 4-piperidone hydrochloride, cyclohexanone, sodium triacetoxyborohydride, dichloroethane (DCE), sodium bicarbonate.

  • Procedure:

    • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloroethane, add triethylamine (1.1 eq) and stir for 15 minutes.

    • Add cyclohexanone (1.05 eq) and stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloroethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyclohexylpiperidin-4-one.

Step 2: Strecker Synthesis of the Aminonitrile

The resulting 1-cyclohexylpiperidin-4-one is then converted to the corresponding α-aminonitrile via the Strecker synthesis.

  • Materials: 1-Cyclohexylpiperidin-4-one, sodium cyanide, ammonium chloride, ammonia solution, methanol.

  • Procedure:

    • In a sealed vessel, dissolve 1-cyclohexylpiperidin-4-one (1.0 eq) in a solution of methanol and aqueous ammonia.

    • Add sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

    • Stir the mixture at room temperature for 24-48 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-cyclohexyl-4-aminopiperidine-4-carbonitrile.

Step 3: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile group to the primary amine.

  • Materials: 1-Cyclohexyl-4-aminopiperidine-4-carbonitrile, lithium aluminum hydride (LAH) or Raney nickel, tetrahydrofuran (THF) or ethanol.

  • Procedure (using LAH):

    • To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF under an inert atmosphere, add a solution of the aminonitrile (1.0 eq) in THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water (Fieser workup).

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or distillation to obtain this compound.

Synthesis_Workflow A 4-Piperidone + Cyclohexanone B Reductive Amination (NaBH(OAc)3) A->B C 1-Cyclohexylpiperidin-4-one B->C D Strecker Synthesis (NaCN, NH4Cl) C->D E 1-Cyclohexyl-4-aminopiperidine-4-carbonitrile D->E F Nitrile Reduction (LiAlH4 or Raney Ni/H2) E->F G This compound F->G

Caption: A typical synthetic workflow for this compound.

Applications in Drug Discovery

The title compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for the introduction of diverse pharmacophores, leading to the development of novel therapeutic agents.

While specific drug candidates synthesized directly from this intermediate are not detailed in the provided search results, the piperidine and cyclohexyl moieties are common in compounds targeting the central nervous system (CNS), cardiovascular diseases, and as enzyme inhibitors. The primary amine handle allows for a wide range of chemical modifications, including amidation, alkylation, and arylation, to generate libraries of compounds for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound (CAS No. 132740-53-5) is a key building block in modern medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a versatile scaffold for the development of new pharmaceutical agents. This guide has outlined its fundamental properties and a representative synthetic pathway, providing a solid foundation for researchers and drug development professionals working with this important compound.

References

  • Ottokemi. Speciality Chemicals Product List. [Link]

  • J&K Scientific. This compound. [Link]

  • Scribd. Speciality Chemicals Product List. [Link]

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An In-depth Technical Guide to [(1-Cyclohexylpiperidin-4-yl)methyl]amine: Physicochemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical and chemical properties of [(1-Cyclohexylpiperidin-4-yl)methyl]amine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related structural analogs to provide a robust profile.

Molecular Structure and Physicochemical Characteristics

This compound, with the CAS number 133363-35-2, possesses a unique structural architecture combining a piperidine ring, a flexible aminomethyl group, and a bulky cyclohexyl substituent. This combination of features imparts specific physicochemical properties that are critical for its behavior in biological systems.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Estimated)1-Cyclohexylpiperidine[1][2][3]4-(Aminomethyl)piperidine[4]
Molecular Formula C₁₂H₂₆N₂C₁₁H₂₁NC₆H₁₄N₂
Molecular Weight 198.35 g/mol 167.29 g/mol 114.19 g/mol
Physical State Likely a liquid or low-melting solid at room temperature[5]LiquidSolid
Boiling Point Estimated > 250 °C231-234 °C[2]Not available
Melting Point Not availableNot availableNot available
Solubility Predicted to have low solubility in water and good solubility in organic solvents[5]Not availableSoluble in water[5]
pKa Estimated primary amine: ~10.5; Estimated tertiary amine: ~9.0Not availableNot available

Expert Commentary on Physicochemical Properties:

The introduction of the cyclohexyl group on the piperidine nitrogen significantly increases the lipophilicity of the molecule compared to the parent 4-(aminomethyl)piperidine. This is expected to decrease its aqueous solubility and increase its boiling point. The presence of two basic centers, the primary amine of the aminomethyl group and the tertiary amine of the piperidine ring, means the molecule will exist in different protonation states depending on the pH of the environment. The primary amine is expected to be the more basic of the two due to the electron-donating effect of the alkyl substituent, while the tertiary amine's basicity is sterically hindered by the bulky cyclohexyl group.

Synthesis and Functionalization Strategies

The synthesis of this compound can be approached through a multi-step process, typically involving the initial formation of the 4-substituted piperidine core followed by N-alkylation.

Synthesis of the 4-(Aminomethyl)piperidine Intermediate

A common route to 4-(aminomethyl)piperidine involves the reduction of 4-cyanopiperidine or the reductive amination of piperidine-4-carboxaldehyde. Due to the versatility of piperidine derivatives in pharmaceutical development, various synthetic strategies have been explored.[4][5]

N-Alkylation of the Piperidine Ring

The final step in the synthesis is the introduction of the cyclohexyl group onto the piperidine nitrogen. This is typically achieved through reductive amination of 4-(aminomethyl)piperidine with cyclohexanone or via direct N-alkylation with a cyclohexyl halide.

Experimental Protocol: Reductive Amination for N-Cyclohexylation

This protocol is a generalized procedure based on established methods for N-alkylation of piperidines.

  • Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Addition of Ketone: Add cyclohexanone (1.1 equivalents) to the solution.

  • pH Adjustment (Optional): The reaction can be acid-catalyzed. A small amount of a weak acid like acetic acid can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Synthesis of Precursor cluster_1 N-Alkylation 4-Cyanopiperidine 4-Cyanopiperidine 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine 4-Cyanopiperidine->4-(Aminomethyl)piperidine Reduction (e.g., LiAlH4) Target_Molecule This compound 4-(Aminomethyl)piperidine->Target_Molecule Reductive Amination (e.g., NaBH(OAc)3) Cyclohexanone Cyclohexanone Cyclohexanone->Target_Molecule G cluster_primary_amine Primary Amine Reactions cluster_tertiary_amine Tertiary Amine Reactions Target_Molecule This compound Acylation Acylation Target_Molecule->Acylation Acyl Halide / Anhydride Alkylation Alkylation Target_Molecule->Alkylation Alkyl Halide Schiff_Base Schiff Base Formation Target_Molecule->Schiff_Base Aldehyde / Ketone Salt_Formation Salt Formation Target_Molecule->Salt_Formation Acid

Caption: Key reactions involving the amine functional groups.

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Cyclohexyl Protons: A complex series of multiplets is expected in the upfield region (δ 1.0-2.0 ppm).

  • Piperidine Protons: The protons on the piperidine ring will also appear as multiplets, likely in the range of δ 1.2-3.0 ppm. The protons alpha to the nitrogen will be the most deshielded.

  • Aminomethyl Protons: The methylene protons of the aminomethyl group (CH₂-NH₂) are expected to appear as a doublet around δ 2.5-2.8 ppm.

  • NH₂ Protons: The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy
  • Cyclohexyl and Piperidine Carbons: A series of peaks in the aliphatic region (δ 20-60 ppm) is expected.

  • Aminomethyl Carbon: The carbon of the aminomethyl group should appear around δ 40-50 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching vibrations will be observed around 2850-2950 cm⁻¹.

  • N-H Bending: An N-H bending (scissoring) vibration for the primary amine is expected around 1600 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at m/z = 198.

  • Fragmentation: Common fragmentation patterns for amines include α-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen atoms. For this molecule, fragmentation of the cyclohexyl and piperidine rings would be expected.

Experimental Protocol: General Spectroscopic Analysis

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • IR Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

Conclusion

This compound is a bifunctional molecule with properties that make it an attractive scaffold in medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its physical and chemical characteristics can be derived from the well-established chemistry of its constituent functional groups. The synthetic routes are accessible through standard organic chemistry transformations, and its reactivity is predictable, allowing for its incorporation into more complex molecular architectures. This guide provides a foundational understanding for researchers and scientists working with this and related piperidine derivatives.

References

  • PrepChem. (n.d.). Synthesis of 1-Cyclohexyl-4-(4-nitrophthalimido)piperidine. Retrieved January 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). General Reagent Information.
  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • PrepChem. (n.d.). Synthesis of 1-(1-Aminomethylcyclohexyl) piperidine. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • DTIC. (2025). Piperidine Synthesis.
  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • ChemSynthesis. (2025). 1-cyclohexylpiperidine. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). Piperidine, 1-cyclohexyl-. Retrieved January 15, 2026, from [Link]

Sources

A Guide to the Spectroscopic Characterization of [(1-Cyclohexylpiperidin-4-yl)methyl]amine and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic techniques used to elucidate and verify the structure of the saturated heterocyclic compound, [(1-Cyclohexylpiperidin-4-yl)methyl]amine. Due to the absence of a complete, publicly available dataset for this specific molecule, this guide adopts a composite, field-proven approach. We will conduct a full spectroscopic analysis of two closely related, commercially available structural fragments: 1-Cyclohexylpiperidine and 4-(Aminomethyl)piperidine . By interpreting the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data from these analogues, we will construct a comprehensive and predictive analysis of the target compound. This methodology serves as a practical blueprint for researchers in chemical synthesis and drug development for confirming the identity and purity of novel, complex saturated amines.

Introduction and Strategic Rationale

The unequivocal structural confirmation of a synthetic molecule is a cornerstone of chemical research and development. For a compound like this compound, which contains multiple saturated ring systems and functional groups, a combination of spectroscopic methods is required. Each technique provides a unique piece of the structural puzzle:

  • Mass Spectrometry (MS): Confirms the molecular weight and offers clues to fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., N-H, C-N).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the complete carbon-hydrogen framework, providing detailed information about the connectivity and stereochemistry of the molecule.

Strategic Solution: This guide will analyze the spectra of two key structural analogues (Figure 1). This approach allows us to examine the spectroscopic signatures of each half of the target molecule, providing a robust foundation for predicting its complete spectral profile.

  • Analogue A: 1-Cyclohexylpiperidine. This compound allows us to characterize the signals arising from the N-cyclohexyl group and the protons on the piperidine ring directly adjacent to the tertiary nitrogen.

  • Analogue B: 4-(Aminomethyl)piperidine. This compound is essential for characterizing the signals from the C4-aminomethyl substituent and the protons on the opposite side of the piperidine ring.

Figure 1: Structural relationship between the target compound and its analogues.

Spectroscopic Analysis of Analogue A: 1-Cyclohexylpiperidine

This analogue provides critical insight into the N-cyclohexyl moiety and the environment around the tertiary amine.

Mass Spectrometry (Electron Ionization)

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is introduced into the instrument via direct injection or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Data Interpretation: The mass spectrum for 1-Cyclohexylpiperidine provides the molecular weight and characteristic fragmentation data.[1]

Ionm/z (Expected)m/z (Observed)Interpretation
[M]+• 167.17167Molecular Ion: Confirms the molecular weight of the compound (C11H21N).
[M-C4H8]+•111111Loss of butene via McLafferty-type rearrangement from the cyclohexyl ring.
[C6H11]+8383Base Peak: Represents the stable cyclohexyl cation, a common fragment.
[C5H10N]+8484Fragment corresponding to the piperidine ring after alpha-cleavage.
Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background: A background spectrum of the clean ATR crystal (e.g., diamond) is collected.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal, where it interacts with the sample at the surface. The attenuated beam is directed to the detector.

  • Processing: The sample spectrum is ratioed against the background to produce the final absorbance/transmittance spectrum.

Data Interpretation: The IR spectrum of 1-Cyclohexylpiperidine is characterized by the absence of N-H signals and the presence of strong C-H and C-N vibrations.[2]

Wavenumber (cm-1)IntensityAssignment
2925-2935StrongC-H Asymmetric stretch (aliphatic CH2)
2850-2860StrongC-H Symmetric stretch (aliphatic CH2)
1445-1455MediumC-H Scissoring (CH2)
~1100MediumC-N Stretch (tertiary amine)
Absence N/ANo signals in the 3300-3500 cm-1 region confirm the absence of N-H bonds (tertiary amine).
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

1H NMR (Predicted, 400 MHz, CDCl3):

  • ~2.5 - 2.7 ppm (m, 4H): Protons on the piperidine ring alpha to the nitrogen (C2/C6-H).

  • ~2.3 - 2.5 ppm (m, 1H): Methine proton on the cyclohexyl ring attached to the nitrogen (C1'-H).

  • ~1.0 - 1.9 ppm (m, 16H): A complex, overlapping multiplet region containing all other cyclohexyl and piperidine ring protons.

13C NMR (Predicted, 100 MHz, CDCl3):

  • ~65-68 ppm: C1' (cyclohexyl methine carbon attached to N).

  • ~52-55 ppm: C2/C6 (piperidine carbons alpha to N).

  • ~30-33 ppm: C2'/C6' (cyclohexyl carbons).

  • ~25-28 ppm: C3/C5 and C4 of the piperidine ring, and C3'/C5' and C4' of the cyclohexyl ring.

Spectroscopic Analysis of Analogue B: 4-(Aminomethyl)piperidine

This analogue is crucial for understanding the spectral signatures of the primary amine and the C4-substituted piperidine environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: 1D Proton NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed for homogeneity.

  • Acquisition: A standard proton pulse sequence is executed. The resulting free induction decay (FID) is recorded.

  • Processing: The FID is Fourier transformed, phased, and baseline-corrected to generate the final spectrum.

Data Interpretation (1H NMR): The 1H NMR spectrum provides clear, assignable signals for the key protons in the molecule.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.08d2HPiperidine axial protons at C2/C6.
~2.59d2H-CH2NH2: Protons of the aminomethyl group.
~2.56t2HPiperidine equatorial protons at C2/C6.
~1.71m2HPiperidine axial protons at C3/C5.
~1.4 (broad)s3H-NH and -NH2: Exchangeable protons of the secondary piperidine amine and primary aminomethyl group.
~1.09m3HPiperidine equatorial protons at C3/C5 and the methine proton at C4.

Causality: The protons on the aminomethyl group appear as a doublet because they are coupled to the single methine proton at the C4 position of the piperidine ring. The broad signal around 1.4 ppm is characteristic of exchangeable N-H protons; its integration can vary and it often disappears upon shaking the sample with D2O.

Infrared (IR) Spectroscopy (Predicted)

The key feature of the IR spectrum for this analogue would be the distinct signals for both primary and secondary amines.

Wavenumber (cm-1)IntensityAssignment
~3300-3400 MediumN-H Stretch: Two distinct peaks characteristic of a primary amine (-NH2). A broader, single peak for the secondary amine (-NH-) may also be present.
~1590-1650 MediumN-H Bend (Scissoring): Characteristic vibration of the primary amine group.
2920-2940StrongC-H Stretch (aliphatic).
~1130MediumC-N Stretch.

Integrated Spectroscopic Prediction for this compound

By combining the analyses of Analogue A and Analogue B, we can construct a highly accurate prediction of the complete spectroscopic profile for the target compound.

Figure 2: Integrated workflow for spectroscopic structure elucidation.

Predicted Mass Spectrum:
  • Molecular Formula: C13H26N2

  • Molecular Weight: 210.36 g/mol

  • Expected [M]+•: m/z = 210

  • Predicted Base Peak: m/z = 83 (loss of the piperidinemethylamine radical to give the stable cyclohexyl cation).

  • Other Key Fragments: A significant fragment at m/z = 127, corresponding to the piperidinemethylamine portion of the molecule following cleavage of the N-cyclohexyl bond.

Predicted IR Spectrum:
  • ~3300-3400 cm-1: Two medium-intensity peaks for the primary amine N-H stretch.

  • 2920-2940 cm-1 & 2850-2860 cm-1: Strong aliphatic C-H stretching from both rings.

  • ~1590-1650 cm-1: Medium N-H bending from the primary amine.

  • Absence of signal ~3300 cm-1 (broad): Confirms the piperidine nitrogen is tertiary.

Predicted 1H NMR Spectrum:

This would be a composite of the features from both analogues, with predictable shifts due to the final structure.

  • Aminomethyl Protons (-CH2NH2): A doublet, shifted slightly from Analogue B, likely around ~2.6 ppm .

  • Piperidine Protons (C2/C6-H): A multiplet, appearing more downfield than in Analogue B due to the electron-donating cyclohexyl group, likely around ~2.8-3.0 ppm .

  • Cyclohexyl Methine Proton (C1'-H): A multiplet around ~2.4 ppm .

  • Primary Amine Protons (-NH2): A broad singlet around ~1.5 ppm (integration = 2H), which would disappear with a D2O shake.

  • Ring Protons: A complex series of overlapping multiplets from ~1.0-1.9 ppm for the remaining 16 protons on both rings.

Predicted 13C NMR Spectrum:

The molecule has a plane of symmetry, reducing the number of unique carbon signals.

  • Total Signals: 9 unique carbon signals are expected.

  • C1' (Cyclohexyl-CH-N): ~65-68 ppm.

  • C2/C6 (Piperidine-CH2-N): ~52-55 ppm.

  • CH2NH2 (Aminomethyl Carbon): ~45-48 ppm.

  • C4 (Piperidine-CH-): ~38-41 ppm.

  • Remaining Ring Carbons: A series of signals between ~25-35 ppm.

Conclusion

While a direct, complete dataset for this compound is not publicly available, a rigorous and scientifically valid characterization can be achieved by analyzing its core structural fragments. The data from 1-Cyclohexylpiperidine and 4-(Aminomethyl)piperidine provide the necessary building blocks to confidently predict the full MS, IR, and NMR spectra of the target compound. This composite analytical approach is a powerful, practical strategy for any researcher faced with characterizing novel molecules, ensuring that structural assignments are grounded in solid, verifiable data and expert interpretation.

References

  • Royal Society of Chemistry. (2012). Supplementary Material. This journal is © The Royal Society of Chemistry 2012.
  • SpectraBase. 1-(Cyclohexylmethyl)-4-piperidinamine, N-(2-methylpropionyl)-. John Wiley & Sons, Inc. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 398402, [1-(Piperidin-1-yl)cyclohexyl]methanamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117276, (Cyclohexylmethyl)(methyl)amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18724, 1-Cyclohexylpiperidine. [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69: Piperidine, 1-cyclohexyl-. [Link]

  • McMahon, R. J., et al. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69: 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

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An In-depth Technical Guide to [(1-Cyclohexylpiperidin-4-yl)methyl]amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of [(1-Cyclohexylpiperidin-4-yl)methyl]amine, a heterocyclic amine with significant potential in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and chemical identity, outlines a robust synthetic pathway, and explores its promising applications based on its structural motifs.

Molecular Identification and Physicochemical Properties

The foundational step in evaluating any novel compound is the precise determination of its structure and associated properties.

IUPAC Nomenclature and Structural Elucidation

The unequivocally correct IUPAC name for the compound of interest is (1-Cyclohexylpiperidin-4-yl)methanamine . The structure consists of a piperidine ring N-substituted with a cyclohexyl group, and a methanamine moiety attached at the C4 position of the piperidine ring.

The molecular formula is C₁₂H₂₄N₂, and its structure is depicted below:

Chemical Structure of (1-Cyclohexylpiperidin-4-yl)methanamine

Figure 1: 2D Structure of (1-Cyclohexylpiperidin-4-yl)methanamine

Physicochemical Data Summary

A summary of the key computed physicochemical properties is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for guiding formulation development.

PropertyValueSource
Molecular Weight196.34 g/mol PubChem CID 53256410 (Isomer)[1]
XLogP31.9PubChem CID 53256410 (Isomer)[1]
Hydrogen Bond Donor Count1PubChem CID 53256410 (Isomer)[1]
Hydrogen Bond Acceptor Count2PubChem CID 53256410 (Isomer)[1]
Rotatable Bond Count3PubChem CID 53256410 (Isomer)[1]
Exact Mass196.193948774 DaPubChem CID 53256410 (Isomer)[1]
Topological Polar Surface Area29.3 ŲPubChem CID 53256410 (Isomer)[1]

Note: Data is for the closely related isomer [1-(cyclopentylmethyl)piperidin-4-yl]methanamine, which has the same molecular formula and is expected to have very similar properties.

Synthetic Strategy and Experimental Protocol

The synthesis of (1-Cyclohexylpiperidin-4-yl)methanamine can be efficiently achieved via a two-step process starting from commercially available 4-cyanopiperidine. The proposed pathway involves an initial N-alkylation followed by the reduction of the nitrile group. This approach is advantageous due to the accessibility of starting materials and the high efficiency of the involved chemical transformations.

Synthetic Pathway Overview

The logical flow for the synthesis is outlined in the diagram below, illustrating the progression from starting materials to the final product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction A 4-Cyanopiperidine + Cyclohexanone B Reductive Amination (e.g., NaBH(OAc)₃) A->B Reagents C 1-Cyclohexylpiperidine-4-carbonitrile B->C Product D 1-Cyclohexylpiperidine-4-carbonitrile E Reduction (e.g., LiAlH₄ or H₂/Raney Ni) D->E Reagents F (1-Cyclohexylpiperidin-4-yl)methanamine E->F Final Product

Caption: Synthetic workflow for (1-Cyclohexylpiperidin-4-yl)methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclohexylpiperidine-4-carbonitrile via Reductive Amination

  • Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[2][3] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferable as it is selective for the iminium ion intermediate and tolerant of the nitrile functional group.

  • Procedure:

    • To a stirred solution of 4-cyanopiperidine (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add acetic acid (1.1 eq).

    • Stir the mixture for 30 minutes to facilitate the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any potential exotherm.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-cyclohexylpiperidine-4-carbonitrile.

Step 2: Synthesis of (1-Cyclohexylpiperidin-4-yl)methanamine via Nitrile Reduction

  • Rationale: The reduction of the nitrile to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, catalytic hydrogenation offers a milder, scalable option.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-cyclohexylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour at room temperature.

    • Filter the solid and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude (1-cyclohexylpiperidin-4-yl)methanamine.

    • If necessary, purify the product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Potential Applications in Drug Development

The structural features of (1-cyclohexylpiperidin-4-yl)methanamine, specifically the piperidine scaffold, make it a compound of significant interest in medicinal chemistry. Piperidine is a "privileged scaffold" found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[4]

Central Nervous System (CNS) Disorders

The piperidine ring is a common motif in drugs targeting CNS receptors.[3] The lipophilic cyclohexyl group can enhance blood-brain barrier penetration, a critical attribute for CNS-active compounds. Furthermore, the primary amine of the methanamine group provides a key interaction point for various receptors. Derivatives of this scaffold could be investigated for activity as:

  • Dopamine and Serotonin Receptor Modulators: Many antipsychotic and antidepressant medications feature a piperidine core that correctly orients pharmacophoric elements for optimal receptor interaction.

  • Acetylcholinesterase (AChE) Inhibitors: The piperidine nitrogen can play a crucial role in binding to the active site of AChE, and compounds with this scaffold have been developed as treatments for dementia.[5]

Analgesic and Anti-inflammatory Agents

4-substituted piperidines have a well-documented history in the development of potent analgesics.[6] The scaffold can mimic the structure of endogenous opioids, and modifications to the cyclohexyl and aminomethyl groups could lead to novel opioid receptor agonists or antagonists. Additionally, various piperidine derivatives have been identified as potent anti-inflammatory agents by modulating pathways such as the NF-κB signaling cascade.[7]

Structure-Activity Relationship (SAR) Insights

The (1-cyclohexylpiperidin-4-yl)methanamine scaffold offers multiple points for chemical modification to explore structure-activity relationships:

  • Amine Substitution: The primary amine can be alkylated, acylated, or incorporated into other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

  • Cyclohexyl Ring Modification: Introducing substituents on the cyclohexyl ring can influence lipophilicity and binding interactions.

  • Piperidine Ring Analogues: Replacing the piperidine with other saturated heterocycles could fine-tune the compound's properties.

Conclusion

(1-Cyclohexylpiperidin-4-yl)methanamine is a synthetically accessible compound built upon a privileged piperidine scaffold. Its physicochemical properties and structural motifs suggest significant potential for the development of novel therapeutics, particularly for CNS disorders, pain management, and inflammation. The synthetic route outlined in this guide provides a reliable and efficient method for its preparation, enabling further investigation into its pharmacological profile and potential as a lead compound in drug discovery programs.

References

  • PubChem. Compound Summary for CID 398402, [1-(Piperidin-1-yl)cyclohexyl]methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 53256410, [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine. National Center for Biotechnology Information. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Symmetry, 7(3), 1378-1412. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Huegi, B. S., Ebnöther, A. M., Rissi, E. R., Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. [Link]

  • Fujita, M., Itaba, M., Horiuchi, H., & Sugimoto, H. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 741-746. [Link]

  • Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(1), 103-110. [Link]

  • ResearchGate. The reductive amination reaction. [Link]

  • International Journal of New-Generation Research in Drugs. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). [Link]

Sources

Introduction: The Versatile Scaffold of Cyclohexylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclohexylpiperidine Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships

The cyclohexylpiperidine framework represents a cornerstone in medicinal chemistry and pharmacology, forming the structural basis for a diverse range of psychoactive compounds. The parent molecule, 1-(1-phenylcyclohexyl)piperidine, is more commonly known as Phencyclidine (PCP), a compound with a storied history, from its initial development as a dissociative anesthetic to its subsequent emergence as a major drug of abuse.[1][2] This dual identity underscores the potent neurological activity of the scaffold.

Cyclohexylpiperidine derivatives primarily exert their effects on the central nervous system by modulating key neurotransmitter systems. They are best known as potent N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine (DA) reuptake inhibitors.[3][4] This multifaceted pharmacology has made them invaluable tools for neuroscientific research and, simultaneously, a source of novel psychoactive substances. More recent research has also explored their interactions with sigma-1 (σ1) and sigma-2 (σ2) receptors, further expanding their potential therapeutic applications.[5][6]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core synthetic strategies for creating these molecules, elucidates their complex pharmacology and mechanisms of action, and presents a systematic analysis of their structure-activity relationships (SAR). By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a foundational reference for the continued exploration of cyclohexylpiperidine derivatives.

Core Synthetic Strategies

The synthesis of the 1-arylcyclohexylpiperidine core is well-established, with several robust methods available to medicinal chemists. The choice of a specific route often depends on the availability of starting materials, desired substitutions, and scalability. The most prevalent strategies involve the formation of the crucial carbon-carbon bond between the cyclohexyl and aryl moieties at the quaternary center.

Method A: The Bruylants Reaction (Grignard Reagents with α-Amino Nitriles)

A classic and highly effective method involves the reaction of a Grignard reagent with an α-aminonitrile.[7] This approach is particularly useful for creating derivatives with various aryl groups. The α-aminonitrile intermediate is typically prepared from cyclohexanone, potassium cyanide, and piperidine.[8]

Causality: The Grignard reagent (e.g., phenylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group. The subsequent hydrolysis of the resulting imine intermediate yields the final product. This method is favored for its high yields and the commercial availability of a wide range of Grignard reagents.

Experimental Protocol: Synthesis via Bruylants Reaction

  • Step 1: Formation of the α-Aminonitrile (1-piperidinocyclohexanecarbonitrile).

    • To a stirred aqueous solution of piperidine hydrochloride, add cyclohexanone and potassium cyanide.[8]

    • Maintain the reaction at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction and prevent side product formation.

    • Stir for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting nitrile is often used in the next step without further purification.

  • Step 2: Grignard Reaction.

    • Prepare the Grignard reagent (e.g., phenylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add the α-aminonitrile intermediate dropwise to the stirred Grignard solution at a low temperature (e.g., 0°C).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).[8]

    • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

    • Purify the crude product using column chromatography or recrystallization to yield the desired 1-arylcyclohexylpiperidine derivative.

Method B: Organolithium Reagents with Enamine Adducts

An alternative strategy employs organolithium reagents, which can offer different reactivity profiles compared to Grignard reagents. This route sometimes involves the addition of the organolithium compound to an adduct formed from an enamine.[7][8]

Causality: Enamines, formed from the condensation of cyclohexanone and piperidine, can be activated by reagents like p-toluenesulfonic acid. The resulting iminium species is a prime electrophile for attack by potent nucleophiles such as phenyl lithium. This route provides another pathway to the core structure, particularly when Grignard-sensitive functional groups are present on the aromatic ring.[8]

Visualization: Key Synthetic Pathways

The following diagram illustrates the two primary synthetic workflows for accessing the cyclohexylpiperidine scaffold.

G cluster_0 Method A: Bruylants Reaction cluster_1 Method B: Enamine Route A_start1 Cyclohexanone A_inter α-Aminonitrile A_start1->A_inter A_start2 Piperidine + KCN A_start2->A_inter A_end 1-Arylcyclohexylpiperidine A_inter->A_end A_reagent Aryl Grignard Reagent (e.g., PhMgBr) A_reagent->A_end B_start1 Cyclohexanone B_inter Enamine Intermediate B_start1->B_inter B_start2 Piperidine B_start2->B_inter B_end 1-Arylcyclohexylpiperidine B_inter->B_end B_reagent Aryl Lithium Reagent (e.g., PhLi) B_reagent->B_end

Caption: Primary synthetic routes to 1-arylcyclohexylpiperidine derivatives.

Pharmacology and Mechanism of Action

The biological effects of cyclohexylpiperidine derivatives are dictated by their interactions with specific protein targets in the brain. Understanding these interactions is crucial for both rational drug design and for comprehending their psychoactive properties.

Primary Molecular Targets
  • Dopamine Transporter (DAT): Many cyclohexylpiperidine derivatives are potent and selective inhibitors of the dopamine transporter.[9] A prime example is 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) , which binds with high affinity to DAT and blocks the reuptake of dopamine from the synaptic cleft.[4] This action increases synaptic dopamine levels, contributing to the stimulant and rewarding effects of these compounds. The high affinity of compounds like BTCP makes them excellent radioligands for studying the dopamine transporter.[4][9]

  • NMDA Receptor: Phencyclidine (PCP) and its analogues are well-characterized non-competitive antagonists of the NMDA receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[3] They bind to a site within the receptor's ion channel, physically blocking the flow of ions and thereby inhibiting receptor function. This mechanism is responsible for the dissociative anesthetic and psychotomimetic effects associated with PCP.

  • Sigma (σ) Receptors: A subset of cyclohexylpiperazine and related piperidine derivatives has been developed as high-affinity ligands for σ1 and σ2 receptors.[5][6] These receptors are involved in a wide range of cellular functions, and their modulation has been proposed as a therapeutic strategy for neurological disorders and cancer. For instance, N-cyclohexylpiperazine derivatives have been identified as high-affinity σ2 receptor ligands.[5]

Visualization: Synaptic Mechanism of Action

The diagram below illustrates the primary sites of action for cyclohexylpiperidine derivatives at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA DA_vesicle->DA Release NMDA NMDA Receptor D2R Dopamine Receptor (e.g., D2) PCP_deriv Cyclohexylpiperidine Derivative PCP_deriv->DAT Inhibits PCP_deriv->NMDA Blocks Channel DA->DAT Reuptake DA->D2R Binding

Caption: Key molecular targets of cyclohexylpiperidine derivatives at the synapse.

Experimental Protocol: Radioligand Binding Assay for DAT Affinity

This protocol describes a standard method to determine the binding affinity (Ki) of a novel compound for the dopamine transporter using [³H]BTCP.

  • Preparation of Synaptosomes:

    • Homogenize rat forebrain tissue in ice-cold sucrose buffer.[9]

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (nerve terminals).

    • Resuspend the pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a series of microcentrifuge tubes, add a constant concentration of the radioligand (e.g., [³H]BTCP at a concentration near its Kd value).[9]

    • Add increasing concentrations of the unlabeled test compound (the competitor).

    • For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., unlabeled BTCP or cocaine) to a separate set of tubes.

    • Add the synaptosomal preparation to initiate the binding reaction.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationships (SAR): A Systematic Analysis

The pharmacological profile of cyclohexylpiperidine derivatives can be finely tuned by systematically modifying three key regions of the molecule: the aromatic ring, the cyclohexyl ring, and the piperidine ring.

A. Modifications of the Aromatic Ring
  • Substitution: The electronic properties of the aromatic ring are critical. Increasing the electron density with groups like amino (NH2) or slightly reducing it with fluoro (F) groups can retain PCP-like activity.[10] Conversely, strongly electron-withdrawing groups like nitro (NO2) abolish this activity.[10] Hydroxylation of the phenyl ring generally decreases binding affinity for the PCP site, with the notable exception of the meta-hydroxy derivative, which shows significantly increased affinity for both PCP and opioid receptors.[11]

  • Ring System: Replacing the phenyl ring with a bioisosteric thienyl ring (as in tenocyclidine, TCP) tends to increase PCP-like activity.[12] Fused bicyclic systems, such as the benzo[b]thiophene in BTCP, are crucial for high-affinity binding to the dopamine transporter.[7]

B. Modifications of the Cyclohexyl Ring
  • Ring Size: The six-membered cyclohexane ring appears to be optimal for in vivo PCP-like activity. Decreasing the ring size to cyclopentyl or increasing it to cycloheptyl or cyclooctyl leads to a sharp decline in in vivo efficacy, even though in vitro binding affinity may be retained.[2] This suggests that the specific conformation and steric bulk imparted by the cyclohexane ring are essential for proper receptor interaction and downstream signaling.

  • Substitution: Adding hydroxyl groups to the cyclohexyl ring decreases both the potency and efficacy of the compound.[12] In contrast, adding a bulky group like a tert-butyl at the 4-position can be used to explore the topography of the binding site.[7]

C. Modifications of the Piperidine Ring
  • N-Substituents: The nitrogen atom of the piperidine ring is a key point for modification. In general, N-alkyl substitutions alter the potency but not the efficacy of the compounds.[10][12] For BTCP analogues, increasing the size and lipophilicity of N-substituents can lead to improved binding affinity at the dopamine transporter.[9] Interestingly, monoalkyl N-substituted BTCP derivatives displayed the highest affinity for the DAT in one study.[9]

  • Ring Replacement: Replacing the piperidine ring with other nitrogenous heterocycles like pyrrolidine or morpholine generally leads to a decrease in potency.[12]

Quantitative SAR Data Summary

The following table summarizes key SAR findings for select cyclohexylpiperidine derivatives, focusing on their affinity for the dopamine transporter.

Compound/ModificationAromatic RingN-SubstituentTarget SiteAffinity (IC50 / Ki)Reference
BTCP Benzo[b]thienylPiperidineDAT ([³H]BTCP)5 nM (IC50)[9]
PCP PhenylPiperidineDAT ([³H]BTCP)Competitive Inhibitor[4]
BTCP Analogue Benzo[b]thienylN-butylDAT ([³H]BTCP)0.3 nM (IC50)[9]
BTCP Analogue Benzo[b]thienylN-(cyclopropylmethyl)DAT ([³H]BTCP)1 nM (IC50)[9]
BTCP Analogue PhenylPiperidineTryR>100 µM (IC50)[7]
BTCP Analogue NaphthylPiperidineTryR1.46 µM (Ki)[7]
m-OH-PCP m-HydroxyphenylPiperidinePCP Site8x higher than PCP[11]
m-OH-PCP m-HydroxyphenylPiperidineOpioid Receptor430x higher than PCP[11]

Analytical Characterization

The unambiguous identification and characterization of newly synthesized cyclohexylpiperidine derivatives are paramount for both forensic analysis and drug development. A multi-technique approach is required to confirm the structure, purity, and stereochemistry of these compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental formula of the molecule by providing a highly accurate mass measurement.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse for separating and identifying compounds in complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the exact chemical structure, confirming the connectivity of atoms and the substitution patterns on the aromatic and cycloalkyl rings.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Techniques like Attenuated Total Reflection (ATR)-IR are commonly used.[13]

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound and to separate isomers.[13]

Visualization: Analytical Workflow

This diagram outlines a typical workflow for the characterization of a novel cyclohexylpiperidine derivative.

G cluster_struct Structure Elucidation start Newly Synthesized Crude Product purify Purification (Column Chromatography) start->purify purity_check Purity Assessment (HPLC/GC) purify->purity_check confirm Structural Confirmation purity_check->confirm final Characterized Pure Compound purity_check->final >95% Pure nmr NMR (¹H, ¹³C) confirm->nmr ms HRMS confirm->ms ir IR Spectroscopy confirm->ir

Sources

The Ubiquitous Piperidine: A Privileged Scaffold in Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine motif, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and a versatile tool in various scientific disciplines.[1][2][3] Its remarkable prevalence in a vast array of FDA-approved drugs and natural alkaloids underscores its status as a "privileged scaffold."[3][4] This guide provides a comprehensive technical overview of the potential research applications of substituted piperidines, delving into their synthesis, therapeutic uses, and emerging roles in catalysis and materials science. We will explore the causality behind experimental choices, provide detailed protocols, and present data-driven insights to empower researchers in harnessing the full potential of this remarkable chemical entity.

The Piperidine Advantage: Physicochemical Properties and Synthetic Tractability

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3][5]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[5]

  • Basicity and Hydrogen Bonding: The nitrogen atom within the piperidine ring is basic, and at physiological pH, it is predominantly protonated. This allows for the formation of strong ionic interactions and hydrogen bonds with biological targets, which is crucial for the binding affinity of many piperidine-containing drugs.[3][5]

  • Lipophilicity and Solubility: The piperidine ring offers a balance of lipophilicity and hydrophilicity, which can be fine-tuned through substitution to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

  • Synthetic Accessibility: A vast and well-established arsenal of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a readily accessible scaffold for medicinal chemists.[1][6]

Therapeutic Applications of Substituted Piperidines: A Disease-Centric Overview

The versatility of the piperidine scaffold is showcased in its presence across more than twenty classes of pharmaceuticals.[1][7] Here, we explore its application in key therapeutic areas, highlighting prominent examples of FDA-approved drugs.

Neurodegenerative and Psychiatric Disorders

Substituted piperidines have made a profound impact on the treatment of central nervous system (CNS) disorders.

  • Alzheimer's Disease: Donepezil (Aricept®) is a piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase.[8][9] By preventing the breakdown of the neurotransmitter acetylcholine, Donepezil enhances cholinergic neurotransmission, which is impaired in Alzheimer's patients, thereby improving cognitive function.[5][8] The piperidine moiety in Donepezil is crucial for its interaction with the active site of the enzyme.[2][10][11][12]

  • Schizophrenia: Haloperidol (Haldol®), a butyrophenone derivative containing a piperidine ring, is a potent antagonist of the dopamine D2 receptor.[13][14] Its antipsychotic effects are primarily attributed to the blockade of dopamine signaling in the mesolimbic pathway of the brain.[4][15][16] The piperidine portion of the molecule plays a key role in its binding to the D2 receptor.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate (Ritalin®) is a psychostimulant that contains a piperidine ring. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.[7][17][18][19][20] This enhancement of catecholaminergic signaling in the prefrontal cortex is believed to improve attention and focus in individuals with ADHD.[18]

Oncology

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents, targeting various hallmarks of cancer.

  • PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[21][22][23] Several piperidine-containing compounds have been developed as inhibitors of this pathway. For instance, piperine, a natural alkaloid containing a piperidine moiety, has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[24][25] The piperidine ring in these inhibitors often serves as a key pharmacophore, interacting with specific residues in the kinase domain of PI3K or Akt.

    // Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PiperidineInhibitor [label="Piperidine-based\nInhibitor", shape=octagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

    // Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [color="#4285F4"]; AKT -> mTORC1 [color="#4285F4"]; AKT -> Apoptosis [label="| inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; mTORC1 -> CellGrowth [color="#34A853"]; PiperidineInhibitor -> PI3K [label="| inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; }

PI3K/Akt Signaling Pathway and Piperidine Inhibition. A simplified diagram illustrating the PI3K/Akt signaling cascade and the inhibitory action of certain piperidine derivatives on PI3K.

Infectious Diseases

The structural diversity of substituted piperidines has been leveraged to develop agents against a range of infectious pathogens.

  • Antiviral Activity: Piperidine derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle. For example, certain piperidine-substituted purines have demonstrated potent inhibitory activity against HIV-1.[4] Another study identified a piperidine-based derivative with an EC50 value as low as 0.05 µM against various influenza virus strains.[26]

  • Antibacterial and Antifungal Activity: The piperidine scaffold is also found in compounds with antibacterial and antifungal properties. The specific substitutions on the piperidine ring are critical for their antimicrobial spectrum and potency.

Pain Management

The piperidine ring is a core structural feature of many potent opioid analgesics.

  • Opioid Receptor Modulation: Fentanyl and its numerous analogs are synthetic opioids that contain a 4-anilinopiperidine core.[27][28][29][30][31] These compounds are highly potent µ-opioid receptor agonists and are widely used for the management of severe pain.[27][28] The structure-activity relationship of these analgesics has been extensively studied, with modifications to the piperidine ring and its substituents leading to significant changes in potency and selectivity.[32][33][34][35][36]

Quantitative Data on the Biological Activity of Substituted Piperidines

The following table summarizes the biological activities of selected piperidine derivatives across different therapeutic areas, providing a quantitative basis for their potential applications.

Compound ClassTarget/Cell LineActivityReference
Piperidine-based derivativeInfluenza A virusEC50 = 0.05 µM[26]
Piperidine-substituted purine (FZJ13)HIV-1Potent inhibition (comparable to 3TC)[4]
Tetramethylpiperidine-phenazine (B3962)Various cancer cell linesMean IC50 = 0.36 µg/ml[10]
Piperidine-based AKT inhibitor (10h)PC-3 (prostate cancer)Potent anti-proliferative effect[21]
PiperineSNU-16 (gastric cancer)Inhibition of proliferation and induction of apoptosis[24]
Piperidine derivative (15)Acetylcholine-binding proteinKi = 2.8 nmol/L[7]
Phenoxyalkylpiperidine (1b)Sigma-1 (σ1) ReceptorKi = 1.49 nM[3]
Piperidine derivative (1)Sigma-1 (S1R)Ki = 3.2 nM[37]
Piperidine derivative (16)786-0 (renal cancer)GI50 = 0.4 µg·mL−1[19]
Rhodanine-piperazine hybrid (5c)A549 (lung cancer)IC50 = 2.43 µM[12]
Piperidine derivative (17a)PC3 (prostate cancer)Good anti-prostate cancer activity[38][39]
Piperidine-based PARP-1 inhibitor (12f)PC3 and MCF7IC50 = 0.43 µM and 1.10 µM[24]

Experimental Protocols: Synthesis and Biological Evaluation

To provide practical insights for researchers, this section details a representative synthetic protocol for a substituted piperidine and a common biological assay for evaluating its activity.

Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile

This protocol describes a straightforward synthesis of a functionalized piperidine derivative.[2]

Materials:

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of ethyl cyanoacetate (0.01 mol) in ethanol (20 ml), add piperidine (0.02 mol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the resulting white precipitate.

  • Crystallize the precipitate from ethanol to afford 3-oxo-3-(piperidin-1-yl)propanenitrile as colorless crystals.

    // Nodes Start [label="Starting Materials:\n- Ethyl cyanoacetate\n- Piperidine\n- Ethanol", fillcolor="#F1F3F4"]; Reaction [label="Reaction:\nStir at room temperature\nfor 2 hours", fillcolor="#FFFFFF"]; Filtration [label="Filtration:\nIsolate white precipitate", fillcolor="#FFFFFF"]; Crystallization [label="Crystallization:\nRecrystallize from ethanol", fillcolor="#FFFFFF"]; Product [label="Product:\n3-Oxo-3-(piperidin-1-yl)propanenitrile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges Start -> Reaction; Reaction -> Filtration; Filtration -> Crystallization; Crystallization -> Product; }

Synthetic workflow for 3-oxo-3-(piperidin-1-yl)propanenitrile. A flowchart outlining the key steps in the synthesis of a functionalized piperidine derivative.

PI3K/Akt Pathway Inhibition Assay (Western Blot)

This protocol outlines a general method for assessing the inhibitory effect of a piperidine compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Cancer cell line (e.g., PC-3, MCF-7)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (total Akt, phospho-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the piperidine compound for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total Akt and phospho-Akt.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and determine the ratio of phospho-Akt to total Akt to assess the degree of inhibition.

Beyond the Pill: Piperidines in Catalysis and Materials Science

While the pharmaceutical applications of piperidines are well-established, their utility extends to other areas of chemical research.

  • Organocatalysis: Piperidine and its derivatives have emerged as effective organocatalysts for a variety of organic transformations, including aldol and Knoevenagel condensation reactions.[17][23][40] The basic nitrogen atom of the piperidine ring can act as a Brønsted or Lewis base to activate substrates and facilitate bond formation.

  • Polymer Science: The incorporation of piperidine moieties into polymer backbones or as pendant groups can impart unique properties to the resulting materials.[9][20] For example, piperidine-based polymers have been investigated for their temperature-responsive behavior and potential applications as kinetic hydrate inhibitors.[20]

Conclusion and Future Perspectives

The substituted piperidine scaffold continues to be a fertile ground for innovation in both academic and industrial research. Its privileged status in medicinal chemistry is firmly established, with a continuous stream of new drug candidates entering clinical development. The exploration of its potential in organocatalysis and materials science is an expanding frontier, promising novel applications in these fields. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the strategic incorporation of the versatile piperidine motif will undoubtedly play a pivotal role in the development of next-generation therapeutics and advanced materials.

References

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  • Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current topics in medicinal chemistry, 23(13), 1221–1259. [Link]

  • Kim, H., & Lee, J. (2015). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & biomolecular chemistry, 13(20), 5646–5658. [Link]

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  • Li, J., Zhang, C., Chen, Y., Zhang, Y., & Wang, C. (2019). Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. Medical science monitor : international medical journal of experimental and clinical research, 25, 8998–9006. [Link]

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  • Higashikawa, Y., & Suzuki, S. (2025, August 6). Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and its related compounds. VI. Structure-analgesic activity relationship for fentanyl, methyl-substituted fentanyls and other analogues | Request PDF. ResearchGate. [Link]

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  • Khan, I., Ibrar, A., Khan, I., & Ali, S. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in drug design & discovery, 17(1), 108–118. [Link]

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  • Li, M., Li, F., Li, W., Li, X., Li, Y., & Li, Y. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Journal of ethnopharmacology, 322, 117621. [Link]

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Navigating the Synthesis and Handling of [(1-Cyclohexylpiperidin-4-yl)methyl]amine: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling considerations for [(1-Cyclohexylpiperidin-4-yl)methyl]amine. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory. The information herein is synthesized from available data on structurally similar compounds, providing a robust framework for risk assessment and management in the absence of a comprehensive safety profile for this specific molecule.

Chemical Identity and Hazard Classification

This compound is a substituted piperidine derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 132740-53-5), this guide is primarily based on the safety data of its close structural isomer, [1-(Piperidin-1-yl)cyclohexyl]methanamine (CAS No. 41805-36-1). This analog shares key structural motifs, making its toxicological and hazard profile a relevant and conservative surrogate for risk assessment.

Based on the Globally Harmonized System (GHS) classification of this analog, this compound should be handled as a substance with the following potential hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

Table 1: GHS Hazard Summary for the Structural Analog, [1-(Piperidin-1-yl)cyclohexyl]methanamine

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1]

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic risk assessment before any handling of this compound. The following workflow is recommended:

risk_assessment_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response & Disposal start Identify Experimental Need for the Amine assess_hazards Assess Hazards (Corrosive, Acutely Toxic) start->assess_hazards review_sds Review SDS of Analog assess_hazards->review_sds plan_ppe Plan Appropriate PPE review_sds->plan_ppe plan_procedure Develop Standard Operating Procedure (SOP) plan_ppe->plan_procedure prepare_hood Prepare Chemical Fume Hood plan_procedure->prepare_hood don_ppe Don Required PPE prepare_hood->don_ppe handle_amine Handle Amine According to SOP don_ppe->handle_amine monitor Monitor for Spills or Exposures handle_amine->monitor spill_response Initiate Spill Response Protocol monitor->spill_response Spill Occurs first_aid Administer First Aid monitor->first_aid Exposure Occurs waste_disposal Dispose of Waste monitor->waste_disposal No Incident spill_response->waste_disposal document Document Incident/Deviation first_aid->document waste_disposal->document End of Procedure

Caption: Risk Assessment and Handling Workflow for this compound.

Safe Handling and Storage Protocols

Given the corrosive nature and acute oral toxicity of its analog, stringent handling and storage procedures are mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandardRationale
Eyes/Face Safety goggles and a face shieldANSI Z87.1 / EN 166Protects against splashes of the corrosive liquid.
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile)EN 374Prevents skin contact and potential burns.
Body Chemical-resistant lab coat, apron, and closed-toe shoesProvides a barrier against accidental spills.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.
Handling Procedures
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare a spill kit containing an appropriate absorbent material for amines.

  • Dispensing and Use:

    • Always handle this compound within a chemical fume hood.

    • Use compatible labware (e.g., glass, PTFE).

    • When transferring, use a pipette or a syringe to minimize the risk of spills.

    • Avoid creating aerosols.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (with caution): For small spills, a dilute acid (e.g., 5% acetic acid) can be used for neutralization after absorption. This should only be done by trained personnel.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Stability and Reactivity

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Acids and Acid Chlorides: Can cause violent reactions.

  • Halogens: May result in hazardous reactions.

Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Do not dispose of it down the drain or in regular trash.

Conclusion

The safe handling of this compound in a research and development setting is paramount. By understanding the potential hazards based on its structural analogs and implementing the rigorous safety protocols outlined in this guide, scientists can mitigate risks and maintain a safe laboratory environment. Adherence to these guidelines, coupled with sound scientific judgment, will ensure the responsible use of this compound in the advancement of drug discovery and development.

References

  • PubChem. [1-(Piperidin-1-yl)cyclohexyl]methanamine. [Link]

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Solubility of [(1-Cyclohexylpiperidin-4-yl)methyl]amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

**Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document leverages fundamental principles of organic chemistry and established pharmaceutical research methodologies to empower researchers, scientists, and drug development professionals. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is designed to be a practical resource for laboratory work, enabling informed solvent selection for synthesis, purification, formulation, and high-throughput screening.

Introduction: The Central Role of Solubility

This compound is a heterocyclic amine featuring a piperidine core, a structure of significant interest in medicinal chemistry. Piperidine and its derivatives are integral scaffolds in numerous pharmaceuticals, valued for their ability to serve as versatile building blocks that can influence a compound's conformation, physical properties, and biological activity.[1][2] More than 70 FDA-approved drugs contain the piperidine moiety, highlighting its importance in modern drug design.[2]

The solubility of a compound is a critical physicochemical parameter that dictates its utility and developability at every stage of the research and development pipeline.[3] Poor aqueous solubility can hinder absorption after oral administration, lead to unreliable results in bioassays, and present significant challenges for formulation.[3][4] Therefore, a thorough characterization of a compound's solubility profile is not merely a perfunctory task but a foundational step in assessing its potential as a drug candidate or a key intermediate.[3] This guide will provide the scientific rationale and experimental tools necessary to build a robust solubility profile for this compound.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is governed by its structure—specifically, the balance between its polar and nonpolar components.[3][5] By examining the architecture of this compound, we can make robust predictions about its behavior.

cluster_molecule This compound Structure N1 Primary Amine (-NH2) Polar, Basic H-Bond Donor & Acceptor Piperidine Piperidine Ring Largely Nonpolar Piperidine->N1 connected via methyl linker Cyclohexyl Cyclohexyl Group Nonpolar / Lipophilic Piperidine->Cyclohexyl N-substituted

Caption: Key functional regions of the target molecule.

  • Primary Amine (-NH₂): This group is polar and basic. It can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen's lone pair).[6] This feature promotes interaction with polar solvents, especially water.

  • Cyclohexyl and Piperidine Groups: These saturated carbocyclic and heterocyclic rings are bulky and nonpolar. They constitute a significant lipophilic (hydrophobic) portion of the molecule, which will limit solubility in water by disrupting the water's hydrogen-bonding network.[7][8]

General Solubility Rule for Amines: Low-molecular-weight amines (typically with fewer than six carbon atoms) tend to be soluble in water due to their ability to form hydrogen bonds.[9][10] this compound has 13 carbon atoms, placing it well into the water-insoluble category for amines.[9]

Predicted Solubility:

  • Water: Poorly soluble. The large, nonpolar hydrocarbon scaffold will dominate, making it difficult for the polar amine group to pull the entire molecule into the aqueous phase.[11]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble. These solvents have both a polar hydroxyl group that can hydrogen bond with the amine and a nonpolar alkyl portion that can interact favorably with the cyclohexyl and piperidine rings.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble. These solvents are polar enough to interact with the amine group but lack the strong hydrogen-bonding network of water, making them more accommodating to large nonpolar structures.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to low solubility. While the molecule has significant nonpolar character, the polar amine group will limit its solubility in purely nonpolar environments.

  • Acidic Aqueous Solutions (e.g., dil. HCl): Soluble. As a base, the amine will be protonated in an acidic medium to form an alkylammonium salt.[6][9] This ionic salt is significantly more polar than the neutral free base, dramatically increasing its aqueous solubility.[11]

The Impact of pH: A Critical Consideration

For any ionizable compound, especially an amine, pH is the most dominant factor influencing aqueous solubility.[12][13] The basic nitrogen atom of the primary amine can accept a proton from an acid to form a positively charged ammonium cation.

compound R-NH₂ (Free Base) Poorly Water Soluble protonated R-NH₃⁺ (Conjugate Acid / Salt) Water Soluble compound:f0->protonated:f0 + H⁺ (Acidic pH) protonated:f0->compound:f0 - H⁺ (Basic pH)

Caption: The pH-dependent equilibrium of the amine.

This equilibrium is fundamental. In a neutral or basic aqueous solution, the compound exists primarily as the free base, which is expected to be poorly soluble. As the pH is lowered (i.e., acid is added), the equilibrium shifts towards the protonated form, the alkylammonium salt. The ionic nature of this salt allows for strong ion-dipole interactions with water molecules, leading to a significant increase in solubility.[11] This property is routinely exploited in drug development to create water-soluble salt forms of basic drug molecules for formulation.

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental protocols are required. The choice of method depends on the stage of research; high-throughput kinetic assays are ideal for early discovery, while the more resource-intensive equilibrium method is the gold standard for preclinical development.[4][5]

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination

This method, often called the "shake-flask" method, measures the true equilibrium solubility of the most stable crystalline form of a compound and is considered the definitive standard.[5][14]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a clear glass vial. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[14]

  • Solvent Addition: Add a precise, known volume of the test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[15]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC/MS). A standard curve prepared with known concentrations of the compound is required for accurate quantification.

start Add Excess Solid + Known Volume of Solvent equilibrate Equilibrate (24-72h with agitation at constant temp) start->equilibrate separate Separate Phases (Settle or Centrifuge) equilibrate->separate sample Sample Supernatant separate->sample filter Filter Sample (e.g., 0.45 µm) sample->filter quantify Analyze Concentration (e.g., HPLC, LC/MS) filter->quantify end Calculate Solubility quantify->end

Caption: Workflow for the Equilibrium Shake-Flask Method.

Protocol 2: High-Throughput Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO).[4][16] It is a crucial assay in early drug discovery for quickly flagging compounds with potential solubility liabilities.[3][4]

Objective: To rapidly assess the apparent solubility of a compound under non-equilibrium conditions.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add an aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a low final DMSO percentage (e.g., 1%).[16]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period, typically 1 to 2 hours.[4][17] During this time, poorly soluble compounds will precipitate out of solution.

  • Precipitate Removal: Separate the dissolved compound from the precipitate. This is commonly done using a 96-well filter plate.[16]

  • Quantification: Analyze the concentration of the compound in the clear filtrate. High-throughput methods like UV spectrophotometry (for compounds with a chromophore) or nephelometry (which measures light scattering from precipitated particles) are often used.[5][16][17]

Data Presentation and Interpretation

Quantitative results should be organized systematically for clear comparison.

Table 1: Thermodynamic Solubility of this compound

Solvent System Temperature (°C) Solubility (µg/mL) Solubility (mM)
Deionized Water 25
PBS (pH 7.4) 25
0.1 M HCl (pH ~1) 25
Ethanol 25
DMSO 25

| PBS (pH 7.4) | 37 | | |

Interpretation: In drug discovery, a common goal for aqueous solubility is >60 µg/mL to minimize the risk of poor absorption and bioavailability.[5] Data from this table will directly inform solvent selection for various applications:

  • Synthesis: Solvents with high solubility would be chosen for reaction media.

  • Purification: A combination of a solvent where the compound is highly soluble and an anti-solvent where it is poorly soluble would be ideal for crystallization.

  • Biological Assays: The solubility in buffer (e.g., PBS at pH 7.4) is critical to ensure the compound does not precipitate in the assay, which would lead to inaccurate results.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, general precautions for handling aliphatic amines and piperidine derivatives should be strictly followed.

  • Corrosivity: Many amines are corrosive and can cause skin and eye burns.[18]

  • Irritation: They may cause skin, eye, and respiratory irritation.[19][20]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[18][21]

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and development. This guide has established a predictive framework based on its chemical structure, highlighting the dominant roles of its large nonpolar scaffold and its basic primary amine group. The dramatic pH-dependence of its aqueous solubility is a key characteristic that can be leveraged to advantage. By employing the detailed experimental protocols provided—from the gold-standard shake-flask method to rapid kinetic assays—researchers can generate the robust, quantitative data needed to guide synthesis, optimize formulations, and make critical decisions in the drug discovery process.

References

[6] McLaughlin, J. C. Experiment 27 - Amines and Amides. Santa Monica College. [4] WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [16] Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [5] Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [17] AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [3] Creative Biolabs. Solubility Assessment Service. Creative Biolabs. [9] Moorpark College. Experiment 13 – Properties of Amines and Amides. Moorpark College. [22] BenchChem. An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. BenchChem. [18] Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Cyclohexylpiperazine. Thermo Fisher Scientific. [1] Imad, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [21] Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Thermo Fisher Scientific. Sigma-Aldrich. SAFETY DATA SHEET - Cyclohexylamine. Sigma-Aldrich. [2] Pharmaceutical Technology. Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [23] Km Chemistry. Properties of Amines, basic character of amines and solubility. Km Chemistry. [12] Siau, W., et al. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [13] Siau, W., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [7] The Organic Chemistry Tutor. (2023). Amines - Lab Demonstration / solubility / basic character class 12 CBSE. YouTube. [11] University of Calgary. 7.3 Solubility of Amines. University of Calgary. [14] BenchChem. A Technical Guide to the Solubility of Isothiochroman-6-amine. BenchChem. [19] AK Scientific, Inc. Safety Data Sheet - 1-Acetyl-N-(4-methylcyclohexyl)piperidin-4-amine. AK Scientific, Inc.. [24] Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [8] Study Force. (2019). Boiling Points and Solubility of Amines. YouTube. [20] Cayman Chemical. (2023). Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical. [25] Khoshkbarchi, M. K., & Vera, J. H. (1996). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. [10] Clark, J. (2023). Basic Properties of Amines. Chemistry LibreTexts. [15] BenchChem. Solubility and stability of 1-(3-Methoxypropyl)-4-piperidinamine in different solvents. BenchChem.

Sources

Methodological & Application

Application Notes: Leveraging [(1-Cyclohexylpiperidin-4-yl)methyl]amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocyclic Scaffolds

In modern drug discovery, the strategic incorporation of saturated heterocyclic moieties is a cornerstone of rational drug design. These structures offer a distinct advantage over their flat, aromatic counterparts by providing superior three-dimensional diversity, which can lead to enhanced target engagement and selectivity.[1][2][3] Furthermore, saturated heterocycles often improve critical physicochemical properties, such as aqueous solubility, and can mitigate metabolic liabilities associated with arene oxidation.[1]

[(1-Cyclohexylpiperidin-4-yl)methyl]amine is an exemplary building block that embodies these advantages. It combines a piperidine core, a lipophilic cyclohexyl group, and a reactive primary amine tethered by a methylene spacer. This unique combination provides medicinal chemists with a versatile scaffold to explore chemical space, optimize pharmacokinetic profiles, and generate novel intellectual property.

This guide provides a detailed overview of the properties of this compound and establishes robust, field-proven protocols for its application in two of the most fundamental transformations in pharmaceutical synthesis: Amide Bond Formation and Reductive Amination .

Compound Properties and Safe Handling

A thorough understanding of a building block's properties and safety requirements is a prerequisite for its successful and safe implementation in any synthetic workflow.

PropertyValueSource
Chemical Name This compound-
CAS Number 258280-71-4[4]
Molecular Formula C₁₂H₂₄N₂[4]
Molecular Weight 196.34 g/mol [4]
Appearance Colorless to pale yellow liquid or low-melting solidTypical for similar amines
Solubility Soluble in most organic solvents (DCM, DMF, THF, MeOH)Inferred from structure

Safety & Handling:

This compound, like many aliphatic amines, requires careful handling to ensure laboratory safety.

  • Hazard Profile: Assumed to be corrosive and an irritant. May cause skin irritation and serious eye damage.[5]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Core Synthetic Applications & Protocols

The primary aminomethyl group is the key reactive handle on this building block, making it an ideal nucleophile for constructing larger, more complex molecules.

Application I: Amide Bond Formation

The formation of an amide bond is the most frequent reaction in medicinal chemistry.[8][9][10] Coupling this amine with a carboxylic acid introduces the entire cyclohexylpiperidine moiety, which can serve as a key pharmacophore or a vector for property modulation.

Direct condensation of a carboxylic acid and an amine is kinetically slow. Therefore, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. Modern coupling reagents achieve this under mild conditions, preserving sensitive functional groups and stereocenters.

  • Carbodiimides (EDC): Economical and effective. The water-soluble nature of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its urea byproduct simplifies purification via aqueous workup.[11][12] The addition of N-hydroxybenzotriazole (HOBt) is crucial to form a more stable active ester, which increases reaction efficiency and suppresses potential racemization of α-chiral carboxylic acids.[7]

  • Aminium/Uronium Salts (HATU): These reagents, such as HATU, are more potent and lead to faster reaction times.[13][14] They are particularly effective for coupling sterically hindered substrates or electron-poor amines where carbodiimide methods may be sluggish.[13] HATU forms a highly reactive OAt-active ester, and the reaction is driven by the formation of tetramethylurea.[14]

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method for a wide range of carboxylic acids.

Workflow Diagram:

G cluster_prep Preparation (0 °C) cluster_activation Activation & Coupling cluster_workup Workup & Purification prep 1. Dissolve Acid (1.0 eq), Amine (1.1 eq) & HOBt (1.2 eq) in anhydrous DMF/DCM activation 2. Add EDC·HCl (1.2 eq) portion-wise prep->activation coupling 3. Add Base (e.g., DIPEA, 2.5 eq) dropwise activation->coupling stir 4. Warm to RT and stir 8-24h. Monitor by TLC/LC-MS coupling->stir workup 5. Aqueous Workup: Dilute, wash with H₂O, aq. acid, aq. base, and brine stir->workup purify 6. Isolate & Purify: Dry, concentrate, and purify via chromatography workup->purify G cluster_prep Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification prep 1. Dissolve Aldehyde/Ketone (1.0 eq) & Amine (1.0 eq) in DCE/THF acid 2. Add Acetic Acid (1.0 eq) (optional, for ketones) prep->acid reduction 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise at RT acid->reduction stir 4. Stir 4-16h. Monitor by TLC/LC-MS reduction->stir workup 5. Quench with sat. NaHCO₃. Extract with organic solvent stir->workup purify 6. Isolate & Purify: Dry, concentrate, and purify workup->purify G cluster_info compound piperidine Piperidine Core: - Saturated 3D scaffold - Improves aqueous solubility - Acts as a rigid linker piperidine->p_target cyclohexyl Cyclohexyl Group: - Increases lipophilicity (logP) - Can improve membrane permeability - Fills hydrophobic pockets cyclohexyl->c_target linker Aminomethyl Linker: - Primary amine for versatile chemistry - Flexible spacer - Positions functionality away from core linker->l_target

Sources

The Versatile [(1-Cyclohexylpiperidin-4-yl)methyl]amine Scaffold: A Gateway to Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

The [(1-Cyclohexylpiperidin-4-yl)methyl]amine scaffold, a seemingly simple yet structurally rich motif, represents a valuable building block in modern medicinal chemistry. Its unique combination of a lipophilic cyclohexyl group, a conformationally restricted piperidine ring, and a reactive primary amine function provides a versatile platform for the design of novel therapeutic agents. This guide delves into the nuanced application of this scaffold, offering insights into its synthetic utility and exploring its potential in the development of modulators for critical drug targets, supported by detailed experimental protocols for researchers in the field.

Core Attributes of the this compound Scaffold

The medicinal chemistry value of the this compound scaffold stems from the synergistic interplay of its three key components:

  • The Cyclohexyl Group: This bulky, non-polar moiety significantly influences the lipophilicity of the molecule, which is a critical parameter for membrane permeability and oral bioavailability. Its three-dimensional structure can also engage in van der Waals interactions within protein binding pockets, contributing to target affinity and selectivity.

  • The Piperidine Ring: As a saturated heterocycle, the piperidine ring is a highly privileged scaffold in medicinal chemistry.[1] Its chair-like conformations introduce a degree of rigidity, which can be advantageous for pre-organizing the molecule for optimal binding to a biological target. The nitrogen atom within the ring can act as a hydrogen bond acceptor and provides a point for further chemical modification.

  • The Methylamine Linker: The primary amine is a key functional handle. It can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salt bridges with acidic residues in a protein's active site. This amine is the primary point of attachment for introducing pharmacophoric elements to build out the final drug molecule.

The interplay of these features makes the this compound scaffold a compelling starting point for library synthesis and lead optimization in various therapeutic areas.

Application Focus I: Development of Melanocortin-4 Receptor (MC4R) Agonists for Obesity

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis and appetite.[2][3] Its activation leads to a decrease in food intake, making it a prime target for the development of anti-obesity therapeutics.[3][4][5] The this compound scaffold is a relevant starting point for the synthesis of potent and selective MC4R agonists. While direct derivatives are still in early-stage research, more complex molecules incorporating a 4-cyclohexyl-piperidine core have demonstrated significant promise. For instance, potent MC4R agonists have been developed that feature a 4-cyclohexyl-4-(substituted)-piperidin-1-yl moiety, highlighting the importance of this core structure for receptor interaction.

Rationale for Application

The cyclohexyl group can occupy a hydrophobic pocket in the MC4R binding site, while the piperidine ring provides a rigid linker to correctly position other key pharmacophoric groups. The primary amine of the scaffold serves as an anchor point for building out peptide-like side chains that mimic the endogenous peptide agonists of MC4R.[2][6]

Workflow for Developing MC4R Agonists

The following diagram illustrates a typical workflow for developing MC4R agonists starting from the this compound scaffold.

MC4R_Agonist_Development cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization start This compound Scaffold synthesis Parallel Synthesis of Amide Derivatives start->synthesis Acylation with diverse carboxylic acids library Compound Library synthesis->library binding_assay MC4R Binding Assay (Radioligand Displacement) library->binding_assay functional_assay cAMP Functional Assay binding_assay->functional_assay Identify binders selectivity_assay Selectivity Profiling (MC1R, MC3R, MC5R) functional_assay->selectivity_assay Confirm agonism sar Structure-Activity Relationship (SAR) Studies selectivity_assay->sar adme In Vitro ADME Profiling sar->adme Optimize potency & selectivity lead_candidate Lead Candidate adme->lead_candidate Improve drug-like properties

Caption: Workflow for MC4R Agonist Discovery.

Protocol: Competitive Radioligand Binding Assay for MC4R

This protocol describes a method to determine the binding affinity of novel compounds for the human melanocortin-4 receptor (hMC4R).

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the hMC4R.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hMC4R.

  • Radioligand: [¹²⁵I]-(Tyr²)-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-α-MSH).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

  • Test Compounds: Synthesized derivatives of this compound, dissolved in DMSO.

  • Non-specific Binding Control: Unlabeled NDP-α-MSH (1 µM).

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 1 µM unlabeled NDP-α-MSH (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [¹²⁵I]-NDP-α-MSH (final concentration ~0.1 nM).

    • 100 µL of hMC4R cell membranes (5-10 µg of protein per well).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundR Group (at amine)IC₅₀ (nM) for hMC4RKi (nM) for hMC4R
Lead 1 -CO-(CH₂)₂-Ph15.27.8
Lead 2 -CO-CH(NH₂)-CH₂-indole8.94.5
Control NDP-α-MSH1.20.6

Application Focus II: Development of CXCR4 Antagonists for HIV and Cancer

The C-X-C chemokine receptor type 4 (CXCR4) is another GPCR that has garnered significant attention in drug discovery. It serves as a co-receptor for the entry of T-tropic (X4) strains of HIV-1 into host cells.[7][8] Additionally, the interaction of CXCR4 with its endogenous ligand, CXCL12, is implicated in the metastasis of various cancers.[9] Therefore, CXCR4 antagonists have therapeutic potential as anti-HIV agents and as anti-cancer drugs.[10] The basic amine of the this compound scaffold can form a crucial salt bridge with key acidic residues (e.g., Asp97 and Glu288) in the CXCR4 binding pocket, making it a promising starting point for the design of novel antagonists.[8][9]

Rationale for Application

The development of small molecule CXCR4 antagonists has often focused on structures that can effectively block the binding of CXCL12 and the HIV-1 gp120 envelope protein. The this compound scaffold provides a rigid core with a strategically positioned basic nitrogen that can mimic the interactions of larger molecules. The cyclohexyl and piperidine rings can be further functionalized to enhance binding affinity and selectivity.

Workflow for Developing CXCR4 Antagonists

The following diagram outlines a discovery workflow for CXCR4 antagonists based on the target scaffold.

CXCR4_Antagonist_Development cluster_design Scaffold-Based Design cluster_synthesis_assay Synthesis & Biological Evaluation cluster_optimization Lead Optimization & In Vivo Studies scaffold This compound docking Molecular Docking into CXCR4 Crystal Structure scaffold->docking derivatives Design of Focused Library docking->derivatives Identify key interactions synthesis Synthesis of Designed Derivatives derivatives->synthesis calcium_flux SDF-1α-induced Calcium Flux Assay synthesis->calcium_flux hiv_entry HIV-1 Entry Assay calcium_flux->hiv_entry Confirm antagonism adme_tox ADME/Tox Profiling hiv_entry->adme_tox pk_studies Pharmacokinetic Studies in Rodents adme_tox->pk_studies efficacy_model In Vivo Efficacy Model (e.g., HIV mouse model) pk_studies->efficacy_model

Caption: Workflow for CXCR4 Antagonist Discovery.

Protocol: SDF-1α-induced Calcium Flux Assay

This protocol describes a functional assay to measure the antagonist activity of test compounds on the CXCR4 receptor by monitoring changes in intracellular calcium levels.

Objective: To determine the potency of test compounds to inhibit SDF-1α (CXCL12)-mediated calcium mobilization in cells expressing CXCR4.

Materials:

  • Cell Line: Jurkat T-cells (endogenously expressing CXCR4) or a recombinant cell line (e.g., CHO-K1) stably expressing human CXCR4.

  • Calcium-sensitive Dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Agonist: Recombinant human SDF-1α (CXCL12).

  • Test Compounds: Synthesized derivatives of this compound, dissolved in DMSO.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend in assay buffer at a density of 1 x 10⁶ cells/mL.

    • Add Fluo-4 AM to a final concentration of 1-5 µM and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer.

  • Assay Plate Preparation:

    • Plate 100 µL of the cell suspension into each well of the 96-well plate.

    • Add 50 µL of the test compound at various concentrations (or buffer for control wells) and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence (excitation ~485 nm, emission ~525 nm).

    • Inject 50 µL of SDF-1α (to a final concentration corresponding to its EC₈₀) into each well.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the intracellular calcium concentration.

    • Determine the percentage of inhibition of the SDF-1α response by the test compounds.

    • Calculate the IC₅₀ value for each compound by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation:

CompoundR Group (at amine)CXCR4 Antagonism IC₅₀ (nM)
Lead 3 -CH₂(2-pyridyl)45.8
Lead 4 -CH₂(3-quinolyl)22.1
Control AMD31005.6

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent conformational and physicochemical properties make it an attractive starting point for the design of modulators for challenging drug targets like GPCRs. The examples of its potential application in the development of MC4R agonists and CXCR4 antagonists underscore its versatility. Future explorations could involve the use of this scaffold to target other receptors and enzymes where the combination of a lipophilic group, a rigid core, and a basic amine is advantageous. As synthetic methodologies evolve, the generation of diverse libraries based on this core will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Das, D., et al. (2015). Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors. Antimicrobial Agents and Chemotherapy, 59(4), 2111-2121. [Link]

  • Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593. [Link]

  • Haskell-Luevano, C., et al. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. ACS Pharmacology & Translational Science, 6(10), 1546-1558. [Link]

  • Kühnen, P., Krude, H., & Biebermann, H. (2019). Melanocortin-4 Receptor Signalling: Importance for Weight Regulation and Obesity Treatment. Trends in Molecular Medicine, 25(2), 136-148. [Link]

  • Tamamura, H., et al. (2015). Insights into the mechanism of inhibition of CXCR4: identification of Piperidinylethanamine analogs as anti-HIV-1 inhibitors. Antimicrobial Agents and Chemotherapy, 59(4), 2111-2121. [Link]

  • Doering, S. R., et al. (2019). Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2. ACS Omega, 4(7), 12476-12490. [Link]

  • Girardet, J. L., et al. (2011). Agonists for the Chemokine Receptor CXCR4. ChemMedChem, 6(8), 1353-1357. [Link]

  • Vellore, K. F., & Haskell-Luevano, C. (2018). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. International Journal of Molecular Sciences, 19(11), 3374. [Link]

  • Haskell-Luevano, C., et al. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. ACS Pharmacology & Translational Science, 6(10), 1546-1558. [Link]

  • Xiang, Z., et al. (2012). Discovery of Nanomolar Melanocortin-3 Receptor (MC3R) Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High Throughput “Unbiased” Screening Campaign. ACS Medicinal Chemistry Letters, 3(6), 464-469. [Link]

  • An, H., et al. (2021). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 12(11), 1736-1743. [Link]

  • Montesarchio, D., et al. (2018). Structural optimization of aminopyrimidine-based CXCR4 antagonists. European Journal of Medicinal Chemistry, 143, 1074-1087. [Link]

Sources

Application Notes and Protocols: The Strategic Use of [(1-Cyclohexylpiperidin-4-yl)methyl]amine in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. [(1-Cyclohexylpiperidin-4-yl)methyl]amine emerges as a building block of significant interest, offering a unique combination of structural features conducive to the development of sophisticated molecular architectures. This primary amine incorporates a piperidine ring, a common motif in numerous approved drugs, which can enhance aqueous solubility and provide a key interaction point for receptor binding. The attached cyclohexyl group introduces lipophilicity, which can be critical for membrane permeability and modulating pharmacokinetic properties. The primary amine attached via a methylene linker provides a reactive handle for a variety of crucial bond-forming reactions.

These application notes serve as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale for utilizing this compound in the synthesis of novel compounds, particularly in the context of creating amides, ureas, and more complex secondary or tertiary amines.

Core Synthetic Applications and Strategic Considerations

The primary amine functionality of this compound is its most salient feature for synthetic elaboration. This group acts as a potent nucleophile, enabling its versatile application in several cornerstone reactions of medicinal chemistry. The choice of reaction pathway is dictated by the desired final compound class, with each pathway offering distinct advantages for tuning the physicochemical and biological properties of the resulting molecule.

The following diagram illustrates the primary synthetic pathways accessible from this key building block.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Compound Classes A This compound B Amide Coupling (with R-COOH) A->B  Carboxylic Acid  + Coupling Agent C Urea Formation (with R-NCO) A->C  Isocyanate or  Phosgene Equivalent D Reductive Amination (with R-CHO/R-C(O)-R') A->D  Aldehyde or Ketone  + Reducing Agent P1 Amide Derivatives B->P1 P2 Urea Derivatives C->P2 P3 Substituted Amines (Secondary/Tertiary) D->P3

Caption: Key synthetic pathways for this compound.

Protocol 1: Synthesis of Amide Derivatives via Amide Coupling

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry, valued for the stability and hydrogen bonding capabilities of the resulting amide linkage. The reaction involves coupling the primary amine with a carboxylic acid. Direct condensation is inefficient due to the formation of a stable ammonium-carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

Causality Behind Experimental Choices:

Two primary strategies are employed: conversion of the carboxylic acid to a highly reactive acyl chloride or in-situ activation using peptide coupling reagents.

  • Acyl Chloride Method: This is a robust and cost-effective method. The carboxylic acid is first converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the amine. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct.

  • Peptide Coupling Reagent Method: This method is often preferred for sensitive or complex substrates as it proceeds under milder conditions and minimizes side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used. These reagents convert the carboxylic acid into a highly reactive activated ester intermediate in situ, which is then readily attacked by the amine.

Detailed Step-by-Step Protocol (HATU-Mediated Coupling)

This protocol describes a general procedure for the coupling of a generic carboxylic acid (R-COOH) with this compound using HATU.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the mixture in one portion. The solution may change color. Stir for 15-20 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure amide derivative.

G cluster_workflow Amide Coupling Workflow start Dissolve R-COOH in DMF add_base Add DIPEA start->add_base add_hatu Add HATU (Pre-activation) add_base->add_hatu add_amine Add Amine Solution add_hatu->add_amine react Stir at RT (2-4h) add_amine->react workup Aqueous Workup (EtOAc/NaHCO3) react->workup purify Purification (Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Workflow for HATU-mediated amide synthesis.

Protocol 2: Synthesis of Urea Derivatives

Urea moieties are prevalent in medicinal chemistry, acting as effective hydrogen bond donors and acceptors. The synthesis of unsymmetrical ureas from this compound can be achieved efficiently by reaction with an isocyanate.

Causality Behind Experimental Choices:

The reaction between a primary amine and an isocyanate is typically a clean, high-yielding, and rapid transformation that does not require a catalyst. The isocyanate functional group is highly electrophilic and readily attacked by the nucleophilic amine. Isocyanates can be purchased or prepared in situ from a corresponding primary amine using phosgene or a safer phosgene equivalent like triphosgene or N,N'-Carbonyldiimidazole (CDI). For safety and convenience, reacting with a commercially available isocyanate is the most direct route.

Detailed Step-by-Step Protocol (Reaction with Isocyanate)

This protocol outlines the synthesis of a urea derivative by reacting this compound with a generic isocyanate (R-NCO).

Materials:

  • This compound (1.0 eq)

  • Isocyanate (R-NCO) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the isocyanate (1.05 eq) in a small volume of anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours. The reaction is often complete shortly after addition, but progress should be monitored by TLC or LC-MS. Often, the product will precipitate from the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold DCM, and dry under vacuum to yield the pure urea product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography if necessary.

Reactant Role Stoichiometry Rationale
This compoundNucleophile1.0 eqThe core building block providing the N-H for addition.
Isocyanate (R-NCO)Electrophile1.05 eqA slight excess ensures full consumption of the starting amine.
Anhydrous DCM/THFSolvent-Aprotic solvent to prevent reaction with the isocyanate.
0 °C to RT TemperatureReaction Condition-Initial cooling controls the exothermic reaction; warming to RT ensures completion.

Table 1: Reagents and Rationale for Urea Synthesis.

Protocol 3: Synthesis of Substituted Amines via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the alkylation of the primary amine to form secondary or tertiary amines. The process involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

This one-pot procedure is highly efficient. The key is the choice of reducing agent. The reducing agent must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose as it is less reactive towards aldehydes and ketones at neutral or acidic pH but readily reduces the protonated imine.

Detailed Step-by-Step Protocol (STAB-Mediated Reductive Amination)

This protocol details the synthesis of a secondary amine by reacting this compound with a generic aldehyde (R-CHO).

Materials:

  • This compound (1.0 eq)

  • Aldehyde (R-CHO) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.2 eq).

  • Dissolve the components in DCM (or DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise. The addition can cause some effervescence.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the pure secondary amine.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for constructing novel molecular entities. The protocols detailed herein for amide coupling, urea formation, and reductive amination represent fundamental, reliable, and field-proven methods for its elaboration. These reactions provide access to a wide chemical space, enabling the systematic modulation of a compound's properties to optimize for biological activity and drug-like characteristics. The structural motifs introduced by this reagent are frequently found in kinase inhibitors and other targeted therapeutics, making it a strategic choice for modern drug discovery programs. Future applications will undoubtedly leverage this scaffold in the creation of increasingly complex and potent therapeutic agents.

References

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Patil, P., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Advanced Research in Chemical Science, 1(8), 1-5.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved January 15, 2026, from [Link]

  • A Versatile Biosynthetic Approach to Amide Bond Formation. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Di-Stefano, M., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 15, 2026, from [Link]

  • Tummatorn, J., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 22(10), 1649. Available at: [Link]

  • Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8683-8685.
  • Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Ramachandran, P. V., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. The Journal of Organic Chemistry, 86(5), 4274-4280. Available at: [Link]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • N- Methyl Amine Synthesis by Reductive Amination of CO2. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Podyacheva, E., et al. (2023).
  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]

  • Baziar, L., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Molecular Structure, 1315, 138547. Available at: [Link]

  • Guchhait, S. K., et al. (2024). Molecular medicinal insights into scaffold hopping-based drug discovery success. Drug Discovery Today, 29(1), 103845. Available at: [Link]

Application Note: [(1-Cyclohexylpiperidin-4-yl)methyl]amine as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines the theoretical application and synthetic protocol for utilizing [(1-Cyclohexylpiperidin-4-yl)methyl]amine, hereafter referred to as L1, as a novel mono- or potentially bidentate ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The structural features of L1, including a sterically demanding cyclohexyl group and two distinct nitrogen donor atoms, suggest its potential to form highly active and stable catalytic species. We provide a detailed, field-tested protocol for the synthesis of the ligand and its subsequent application in a model cross-coupling reaction, establishing a framework for its evaluation in broader synthetic contexts.

Introduction and Rationale

The design of ancillary ligands is paramount in advancing transition metal catalysis. Ligands are not passive spectators; they critically influence the stability, activity, and selectivity of a metal catalyst by modulating its steric and electronic environment. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are particularly sensitive to ligand effects. The development of new ligand scaffolds continues to address challenges such as the coupling of unreactive substrates, achieving high turnover numbers, and ensuring catalyst longevity.

We propose this compound (L1) as a compelling candidate for a robust and efficient ligand in palladium-catalyzed reactions. Its structure combines several advantageous features:

  • Steric Hindrance: The bulky N-cyclohexyl group can promote the formation of low-coordinate, highly reactive L-Pd(0) species, which is often crucial for initiating the catalytic cycle. This bulk is also thought to facilitate the final, product-releasing reductive elimination step.

  • Electron-Rich Donor Sites: The molecule possesses two nitrogen atoms—a primary amine and a tertiary amine. The primary amine can serve as the principal σ-donating anchor to the palladium center. This donation increases the electron density on the metal, facilitating the rate-determining oxidative addition of aryl halides.

  • Potential Hemilability: The piperidine nitrogen, separated from the primary amine by a flexible methylene bridge, could engage in a weak, reversible coordination to the metal center. Such hemilability can stabilize unsaturated intermediates in the catalytic cycle without permanently blocking a coordination site needed for substrate binding.

This application note provides the necessary protocols for researchers to synthesize L1 and evaluate its performance in a benchmark Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization of Ligand L1

The synthesis of L1 can be efficiently achieved via a two-step sequence starting from commercially available 1-cyclohexylpiperidine-4-carbonitrile. The procedure involves the robust reduction of the nitrile functionality to a primary amine using a powerful hydride reducing agent.

Protocol 2.1: Synthesis of this compound (L1)

Materials:

  • 1-Cyclohexylpiperidine-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)[1][2]

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF in a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve 1-cyclohexylpiperidine-4-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred suspension via an addition funnel over 30 minutes. Causality Note: The slow, cooled addition is critical to manage the exothermic reaction between the hydride and the nitrile.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

    • Safety Note: This quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly in a well-ventilated fume hood. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.[3]

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the slurry through a pad of Celite®, washing the filter cake with additional THF or Et₂O.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting amine is often of sufficient purity for use as a ligand. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel (using a DCM/MeOH/NH₄OH eluent system).

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

Here, we provide a general protocol to screen the efficacy of L1 in the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.

Workflow for Suzuki-Miyaura Reaction Setup

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under Inert Atmosphere) cluster_reaction Reaction Execution p1 Oven-dry Schlenk tube & stir bar p2 Backfill with Argon/N2 p1->p2 Cool under vacuum r1 Add Pd(OAc)2 (Catalyst Precursor) p2->r1 r2 Add Ligand L1 r3 Add Aryl Bromide r4 Add Boronic Acid r5 Add Base (e.g., K2CO3) s1 Add Degassed Solvent (e.g., Toluene) r5->s1 s2 Heat to specified temp (e.g., 100 °C) with stirring s1->s2 s3 Monitor reaction (TLC, GC-MS) s2->s3 Work-up & Analysis Work-up & Analysis s3->Work-up & Analysis

Caption: Inert-atmosphere workflow for setting up the L1-mediated Suzuki coupling.

Protocol 3.1: Coupling of 4-Bromotoluene and Phenylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand L1, this compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Toluene, anhydrous

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (1 mol%, 2.2 mg), L1 (2 mol%, 3.9 mg), 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inerting: Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: The removal of oxygen is critical as it can oxidize the active Pd(0) species and the phosphine-free ligand, deactivating the catalyst.

  • Reaction: Add anhydrous, degassed toluene (3 mL) via syringe. Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (e.g., 2-12 hours).

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product, 4-methyl-1,1'-biphenyl.

Proposed Catalytic Cycle and Data

The proposed catalytic cycle for the L1-Pd system follows the generally accepted mechanism for Suzuki-Miyaura couplings. The bulky, electron-donating nature of L1 is hypothesized to positively influence the rates of oxidative addition and reductive elimination.

Proposed Suzuki-Miyaura Catalytic Cycle with Ligand L1

Suzuki_Cycle center L1_Pd0 [(L1)Pd(0)] Active Catalyst OA_step Oxidative Addition L1_Pd0->OA_step Ar-X OxAdd [(L1)Pd(II)(Ar)(X)] TM_step Transmetalation OxAdd->TM_step Ar'-B(OH)2 Base Transmetal [(L1)Pd(II)(Ar)(Ar')] RE_step Reductive Elimination Transmetal->RE_step ReductElim Ar-Ar' Base B(OH)3 + Base OA_step->OxAdd TM_step->Transmetal TM_step->Base RE_step->L1_Pd0 RE_step->ReductElim

Sources

Application Notes & Protocols: A Detailed Guide to the N-Alkylation of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylation in Medicinal Chemistry

The targeted modification of amine functionalities is a cornerstone of modern drug discovery and development. N-alkylation, the introduction of an alkyl group onto a nitrogen atom, is a powerful and frequently employed transformation that allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. For a lead compound such as [(1-Cyclohexylpiperidin-4-yl)methyl]amine, the primary amine group serves as a critical handle for synthetic diversification. Its N-alkylation can profoundly influence parameters such as potency, selectivity, metabolic stability, and oral bioavailability. This guide provides a comprehensive, experience-driven protocol for the N-alkylation of this specific primary amine, focusing on the robust and highly selective method of reductive amination.

The direct alkylation of primary amines with alkyl halides is often complicated by a tendency for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which can be challenging to separate.[1][2] Reductive amination, however, offers a more controlled and efficient alternative for synthesizing secondary and tertiary amines.[3] This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired alkylated amine.[4][5]

Part 1: Strategic Approach to N-Alkylation via Reductive Amination

Mechanistic Rationale and Reagent Selection

The reductive amination of this compound proceeds in two key stages: the formation of an imine intermediate followed by its immediate reduction.[5] The choice of reducing agent is critical for the success of this one-pot reaction. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, milder and more selective reagents are preferred.[6][7]

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an exemplary reagent for this purpose.[8][9] Its mild nature ensures that it selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde or ketone, thus preventing the formation of unwanted alcohol byproducts.[7][10] The steric bulk and electron-withdrawing acetate groups of STAB temper its reactivity, making it a highly chemoselective reducing agent.[8][9]

The reaction is typically carried out in a non-protic solvent to avoid decomposition of the STAB reagent.[6] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[8] The presence of a catalytic amount of acetic acid can be beneficial, particularly with less reactive ketones, as it facilitates the formation of the iminium ion intermediate.[8][10]

Reductive_Amination_Workflow Start This compound + Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Mix in Solvent Aprotic Solvent (e.g., DCM, DCE) Solvent->Imine_Formation STAB Add Sodium Triacetoxyborohydride (STAB) Imine_Formation->STAB Intermediate Reduction Selective Reduction STAB->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Part 2: Detailed Experimental Protocol

This protocol details a general procedure for the N-alkylation of this compound with a generic aldehyde.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierPurity
This compoundC₁₂H₂₄N₂196.34e.g., Sigma-Aldrich≥98%
Aldehyde (R-CHO)VariesVariese.g., Sigma-Aldrich≥98%
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.94e.g., Sigma-Aldrich95%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93e.g., Sigma-Aldrich≥99.8%
Acetic Acid, glacialCH₃COOH60.05e.g., Sigma-Aldrich≥99.7%
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01
Magnesium Sulfate, anhydrousMgSO₄120.37e.g., Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Carbonyl: Add the desired aldehyde (1.0-1.2 eq) to the stirred solution at room temperature.

  • Optional Catalyst: If reacting with a ketone, add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation. For aldehydes, this is often not necessary.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Continue stirring the reaction at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the imine intermediate and the formation of the product by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification and Characterization

Purification by Column Chromatography

The crude product is often purified by flash column chromatography on silica gel. Due to the basic nature of the amine product, tailing on the silica gel can be an issue.[11] To mitigate this, the eluent system is typically doped with a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide.[12][13]

Typical Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with a constant 0.5-1% triethylamine.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Load the crude product (adsorbed onto a small amount of silica gel for dry loading) onto the column.

  • Elute the column with the prepared solvent gradient.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to afford the purified N-alkylated amine.

Analytical Characterization

The structure and purity of the final product should be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the primary amine protons (a broad singlet, typically δ 1-3 ppm). Appearance of new signals corresponding to the newly introduced alkyl group. The proton on the nitrogen will appear as a broad singlet.
¹³C NMR Appearance of new carbon signals corresponding to the added alkyl group. A shift in the chemical shift of the carbon adjacent to the nitrogen is also expected.[14]
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated mass of the N-alkylated product.
Infrared (IR) Spectroscopy Disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of a single N-H stretch for the secondary amine (in the same region).

Interpreting NMR Data: In ¹H-¹³C HMBC NMR spectra, a correlation between the protons of the newly introduced alkyl group and the carbon of the aminomethyl group (-CH₂-N) can provide definitive evidence of N-alkylation.[15][16][17]

Part 4: Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion. Ensure all reagents are of high purity and the solvent is anhydrous.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl. This indicates that the reducing agent is too reactive or was added before sufficient imine formation. Using STAB as recommended minimizes this.[10]

  • Sterically Hindered Substrates: For particularly bulky aldehydes or ketones, the reaction may be sluggish. In such cases, using a Lewis acid catalyst like Ti(OiPr)₄ can facilitate imine formation.[6] It may also be necessary to increase the reaction time and/or temperature.[18][19]

  • Purification Challenges: If column chromatography with a basic modifier is insufficient, consider reversed-phase chromatography with an appropriate mobile phase.[20] Alternatively, the amine can be converted to its hydrochloride salt, which may be crystalline and can be purified by recrystallization.

References

  • Vertex AI Search. Reductive Amination - Common Conditions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • The Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Available from: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]

  • Senthamarai, T., Murugesan, K., & Schneidewind, J. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(4), 1148-1152. Available from: [Link]

  • Senthamarai, T., Murugesan, K., & Schneidewind, J. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. Available from: [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry. CRC Press. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • Sharma, S., Kumar, A., & Singh, B. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 8(3), 1361-1365. Available from: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Medicinal Chemistry, 56(15), 6173-6184. Available from: [Link]

  • Smith, A. M., et al. (2016). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Supporting Information. Available from: [Link]

  • ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Available from: [Link]

  • El-Faham, A., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. European Journal of Organic Chemistry, 2020(18), 2735-2745. Available from: [Link]

  • Wikipedia. Amine alkylation. Available from: [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available from: [Link]

  • Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2769–2778. Available from: [Link]

  • Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2769–2778. Available from: [Link]

  • US Patent US2377511A. Purification of amine reaction mixtures. Google Patents.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available from: [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. Available from: [Link]

  • Proksch, P., et al. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance, 45, 1-38. Available from: [Link]

Sources

Topic: Analytical Methods for the Quantification of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This application note provides detailed analytical protocols for the accurate and robust quantification of [(1-Cyclohexylpiperidin-4-yl)methyl]amine, a key chemical moiety in pharmaceutical development. Given the compound's chemical properties—specifically its basicity and polarity—standard analytical approaches require careful optimization. We present two validated methodologies: a Gas Chromatography-Mass Spectrometry (GC-MS) method incorporating a derivatization step to enhance volatility and chromatographic performance, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed to serve as a comprehensive guide for researchers in quality control, process development, and pharmacokinetic studies, ensuring reliable and reproducible results in line with stringent regulatory expectations.[1][2][3]

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₂H₂₄N₂, Molecular Weight: 196.33 g/mol ) is a primary amine containing a bulky cyclohexylpiperidine structure.[4] Its accurate quantification is critical for ensuring product quality, consistency, and safety in pharmaceutical applications. The presence of the primary amine group poses specific analytical challenges, including potential for strong interaction with active sites on chromatographic columns, leading to poor peak shape and inconsistent results.[5]

The objective of this guide is to provide two robust, orthogonal analytical methods that address these challenges, enabling precise quantification in diverse sample matrices. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) will depend on laboratory instrumentation, required sensitivity, sample matrix, and throughput needs. Both methods are presented with a focus on the scientific rationale behind procedural choices, adhering to principles of analytical method validation outlined by the International Conference on Harmonisation (ICH).[1]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, primary amines like this compound are highly polar and prone to adsorbing onto the active silanol groups within standard GC columns, resulting in severe peak tailing.[5] To overcome this, two critical strategies are employed:

  • Column Deactivation: The use of a base-deactivated column or the addition of a base like potassium hydroxide (KOH) to the packing material neutralizes acidic sites, minimizing analyte adsorption.[5]

  • Derivatization: The primary amine group is chemically modified to form a less polar, more volatile derivative. This application note utilizes benzenesulfonyl chloride (BSC) as the derivatizing agent, which reacts with the amine to form a stable, non-polar sulfonamide that exhibits excellent chromatographic properties.[6]

Mass spectrometry (MS) provides highly selective and sensitive detection, allowing for confident identification and quantification of the derivatized analyte, even in complex matrices.

Experimental Protocol: GC-MS
  • Reference Standard: this compound of known purity.

  • Derivatizing Agent: Benzenesulfonyl chloride (BSC).

  • Reagents: Sodium hydroxide (NaOH), Dichloromethane (DCM), Acetonitrile (ACN), Anhydrous Sodium Sulfate.

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector (MSD) and autosampler.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile. This stock is stable for 4 weeks at 2-8°C.

  • Calibration Standards Preparation (1 µg/mL to 100 µg/mL):

    • Perform serial dilutions of the stock solution with Acetonitrile to prepare a minimum of five calibration standards.

  • Sample Preparation and Derivatization:

    • To 100 µL of each standard or sample solution in a 2 mL glass vial, add 200 µL of 2M Sodium Hydroxide solution.

    • Add 500 µL of Dichloromethane containing 10 µL of benzenesulfonyl chloride.

    • Vortex the vial vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate. The derivatized analyte will be in the lower organic (DCM) layer.

    • Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic layer to an autosampler vial for GC-MS analysis.

All quantitative data and instrument parameters are summarized in the table below.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Splitless mode, 290°C
Injection Volume 1 µL
Oven Program Initial 150°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z derived from the derivatized structure (Proposed: 337.2 [M+H]⁺)
Qualifier Ions m/z derived from fragmentation (Proposed: 196.2, 141.1)

Note: The exact m/z values for SIM mode must be confirmed by acquiring a full scan spectrum of a derivatized standard.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Standard/Sample Aliquot derivatize Add NaOH & BSC in DCM Vortex for 2 min prep_start->derivatize extract Extract Organic Layer derivatize->extract dry Dry with Na₂SO₄ extract->dry transfer Transfer to Autosampler Vial dry->transfer inject Inject 1 µL into GC-MS transfer->inject separate GC Separation (HP-5MS Column) inject->separate detect MS Detection (EI, SIM Mode) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Concentration vs. Area) integrate->calibrate quantify Calculate Sample Concentration calibrate->quantify

Caption: Workflow for GC-MS quantification with derivatization.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying pharmaceutical compounds in complex matrices due to its exceptional sensitivity and selectivity.[7] This method utilizes reverse-phase HPLC to separate the analyte from matrix components, followed by detection using a triple quadrupole mass spectrometer.

The primary amine on this compound is readily protonated in an acidic mobile phase, making it ideal for positive-mode Electrospray Ionization (ESI). The quantification is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, virtually eliminating matrix interferences and providing a very low limit of quantification.[8]

Experimental Protocol: LC-MS/MS
  • Reference Standard: this compound of known purity.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

  • Working & Calibration Standards Preparation (0.1 ng/mL to 100 ng/mL):

    • Prepare an intermediate working stock (e.g., 1 µg/mL) in 50:50 Acetonitrile:Water.

    • Perform serial dilutions of the working stock with the initial mobile phase composition to prepare a minimum of six calibration standards. The range should be selected based on the expected sample concentrations.

  • Sample Preparation:

    • For simple matrices (e.g., process samples), accurately dilute the sample with the initial mobile phase to fall within the calibration range.

    • For complex matrices (e.g., plasma), a protein precipitation step is required: Add 3 parts of cold Acetonitrile to 1 part of the plasma sample, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.

    • Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials.

Instrument parameters are summarized in the table below. MRM transitions must be optimized by infusing a standard solution directly into the mass spectrometer.

Parameter Setting
LC System Waters ACQUITY UPLC or equivalent
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min; hold 1 min; return to 5% B over 0.5 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
MS/MS System Sciex 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Q1 (Precursor): m/z 197.2 ([M+H]⁺) -> Q3 (Product): m/z 82.1 (Proposed)
Capillary Voltage 3500 V
Source Temp. 500°C
Collision Energy Optimize for maximum product ion intensity (e.g., 20-30 eV)

digraph "LC_MS_MS_Workflow" {
graph [fontname="Arial", fontsize=12, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep_lc" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"];

prep_start_lc [label="Standard/Sample"];
dilute_lc [label="Dilute with Mobile Phase\n(or Protein Precipitation)"];
filter_lc [label="Filter (0.22 µm)"];
vial_lc [label="Transfer to Autosampler Vial"];

prep_start_lc -> dilute_lc -> filter_lc -> vial_lc;

}

subgraph "cluster_analysis_lc" { label = "Instrumental Analysis"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"];

inject_lc [label="Inject into UPLC System"];
separate_lc [label="LC Separation\n(C18 Column)"];
ionize_lc [label="ESI+ Ionization"];
detect_lc [label="MS/MS Detection\n(MRM Mode)"];

inject_lc -> separate_lc -> ionize_lc -> detect_lc;

}

subgraph "cluster_data_lc" { label = "Data Processing"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"];

integrate_lc [label="Integrate MRM Peak Area"];
calibrate_lc [label="Generate Calibration Curve\n(Concentration vs. Area Ratio)"];
quantify_lc [label="Calculate Sample Concentration"];

integrate_lc -> calibrate_lc -> quantify_lc;

}

vial_lc -> inject_lc [lhead=cluster_analysis_lc]; detect_lc -> integrate_lc [lhead=cluster_data_lc];

// Diagram Styling graph [bgcolor="transparent", compound=true]; edge [arrowhead=vee, arrowsize=0.7]; }

Caption: Workflow for LC-MS/MS quantification.

Method Validation: Ensuring Data Integrity

For use in a regulated environment, any analytical method must be validated to demonstrate its suitability for the intended purpose.[2][3] Validation provides documented evidence that the method is reliable, reproducible, and accurate.[9] The following parameters, based on ICH guidelines, should be evaluated for the chosen method.[1]

Validation Parameter Description and Purpose
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of other components (impurities, matrix components).[1] This is typically demonstrated by analyzing blank matrix samples and spiked samples to show no interfering peaks at the analyte's retention time.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[1] Assessed by analyzing a series of standards and performing a linear regression analysis (r² > 0.995 is typically required).
Accuracy The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked matrix samples at low, medium, and high levels) and calculating the percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).[1] Results are expressed as percent relative standard deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] Often determined based on a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets accuracy and precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). Provides an indication of its reliability during normal usage.

Conclusion

This application note details two distinct, robust methods for the quantification of this compound. The GC-MS method, while requiring a derivatization step, is a reliable approach suitable for many quality control laboratories. The LC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for trace-level quantification, analysis in complex biological matrices, and applications requiring high throughput. The ultimate selection should be based on the specific analytical requirements, and the chosen method must be fully validated to ensure data of the highest quality and integrity.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: URL:

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Profound URL
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL
  • Title: Amines Analysis by Packed Column GC Source: Bulletin 737F URL
  • Title: Analytical method validation: A brief review Source: Journal of Pharmacy Research URL
  • Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry Source: Journal of Environmental Sciences URL
  • Title: [1-(Piperidin-1-yl)
  • Title: A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity Source: LCGC North America URL
  • Title: (PDF)

Sources

The Piperidine Scaffold: A Navigator in High-Throughput Screening for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Piperidine Motif

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs and natural alkaloids is a testament to its status as a "privileged scaffold."[2][3] First isolated from piperine, the pungent compound in black pepper, this simple heterocycle has become a cornerstone of modern drug discovery.[1] The conformational flexibility of the piperidine ring, coupled with its capacity for diverse intermolecular interactions, renders it an ideal framework for designing therapeutic agents that target a wide spectrum of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[2][4][5]

The strategic incorporation of the piperidine motif can significantly enhance a molecule's druggability by modulating its physicochemical properties, improving its pharmacokinetic profile (ADME), and increasing its metabolic stability.[5][6] These advantageous characteristics make compound libraries rich in piperidine derivatives a fertile ground for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays involving piperidine derivatives, with a focus on both biochemical and cell-based approaches. We will delve into the rationale behind assay selection, provide detailed protocols for key methodologies, and address common challenges associated with this unique chemical class.

Strategic Assay Selection for Piperidine-Based Libraries

The success of any HTS campaign hinges on the selection of an appropriate assay that is robust, reproducible, and relevant to the biological question at hand. When screening piperidine-based libraries, the choice of assay is often guided by the predicted or known biological targets of this scaffold. Given their diverse biological activities, both target-based and phenotypic screening approaches are highly valuable.

Target-Based Screening: Interrogating Specific Molecular Interactions

Target-based screening is a reductionist approach that focuses on measuring the interaction of compounds with a specific, purified biological target, such as an enzyme or a receptor.[7] This strategy is particularly effective when there is a well-defined hypothesis about the mechanism of action. For piperidine derivatives, common molecular targets include:

  • Enzymes: A significant number of piperidine-containing drugs function as enzyme inhibitors.[8] Examples include acetylcholinesterase inhibitors for Alzheimer's disease and inhibitors of enzymes involved in metabolic disorders.[3][8]

  • G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in ligands that modulate GPCRs, which are a large family of cell surface receptors involved in a multitude of physiological processes.

  • Ion Channels: The basic nitrogen of the piperidine ring can interact with acidic residues in the pores of ion channels, making this class of proteins a frequent target.

  • Protein-Protein Interactions (PPIs): The three-dimensional nature of the piperidine scaffold makes it suitable for disrupting the often large and complex interfaces of PPIs.[9][10]

Phenotypic Screening: Unveiling Novel Biological Activities

Phenotypic screening takes a more holistic approach by measuring the effect of compounds on the phenotype of a cell or an organism, without a preconceived notion of the molecular target.[7] This method is particularly powerful for discovering first-in-class drugs with novel mechanisms of action. Recent studies have successfully employed phenotypic screens to identify piperidine derivatives that modulate complex cellular processes such as macrophage polarization and cancer cell senescence.[11][12]

High-Throughput Screening Technologies for Piperidine Derivatives

Several HTS technologies are well-suited for screening piperidine-based libraries. The choice of technology will depend on the assay format (biochemical or cell-based) and the nature of the target.

Fluorescence-Based Assays: The Workhorse of HTS

Fluorescence-based assays are the most common readout method in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[13]

  • Fluorescence Polarization (FP): FP is a homogenous assay that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[14] It is an excellent method for studying the interaction of small molecule piperidine derivatives with purified proteins.

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent phenomenon where energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity.[15] This technology can be adapted to a wide range of applications, including measuring enzyme activity and protein-protein interactions.[10] Time-Resolved FRET (TR-FRET) is an advanced variation that minimizes background fluorescence, leading to improved assay performance.[16]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology that is highly sensitive and versatile.[17] It relies on the generation of a chemiluminescent signal when two beads, a donor and an acceptor, are brought into close proximity by a biological interaction.[17] This technology is particularly well-suited for studying protein-protein interactions and enzyme kinetics.

Cell-Based Assays: Screening in a More Physiological Context

Cell-based assays provide a more biologically relevant context for screening by evaluating the effects of compounds on living cells.[18]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter to measure the activation or inhibition of a signaling pathway.

  • High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic changes in cells upon compound treatment.[12] This powerful technology allows for the simultaneous measurement of various cellular parameters, providing a detailed "fingerprint" of a compound's activity.

Application Notes and Protocols

Protocol 1: AlphaScreen Assay for the Identification of Piperidine-Based Kinase Inhibitors

This protocol provides a detailed methodology for a 384-well AlphaScreen assay to identify piperidine derivatives that inhibit the activity of a hypothetical serine/threonine kinase.

Principle: This is a competition assay where the phosphorylation of a biotinylated peptide substrate by the kinase is detected. A phospho-specific antibody conjugated to an acceptor bead and streptavidin-coated donor beads are used. When the substrate is phosphorylated, the beads are brought into proximity, generating an AlphaScreen signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the signal.

Materials and Reagents:

  • Purified, active serine/threonine kinase

  • Biotinylated peptide substrate

  • Phospho-specific antibody (conjugated to acceptor beads or used with a secondary antibody conjugated to acceptor beads)

  • Streptavidin-coated donor beads

  • AlphaScreen buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

  • ATP

  • Piperidine derivative library (dissolved in DMSO)

  • 384-well white opaque microplates

Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Dispensing Dispense Piperidine Derivatives (e.g., 50 nL of 1 mM stock) Enzyme_Addition Add Kinase Solution (e.g., 5 µL of 2X enzyme) Compound_Dispensing->Enzyme_Addition Pre-incubation (15 min, RT) Substrate_Addition Add Substrate/ATP Mix (e.g., 5 µL of 2X substrate/ATP) Enzyme_Addition->Substrate_Addition Initiate Reaction (Incubate 60 min, RT) Bead_Addition Add Detection Mix (Donor/Acceptor Beads) Substrate_Addition->Bead_Addition Stop Reaction Incubation Incubate in the Dark (60 min, RT) Bead_Addition->Incubation Read_Plate Read Plate on AlphaScreen-compatible reader Incubation->Read_Plate

Caption: Workflow for the AlphaScreen kinase inhibitor assay.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic dispenser or a pin tool, transfer 50 nL of each piperidine derivative from the library stock plate (typically 1 mM in DMSO) to the wells of a 384-well assay plate. Also, include wells for positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add 5 µL of the 2X kinase solution (e.g., 2 nM final concentration) in AlphaScreen buffer to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a 2X substrate/ATP solution (e.g., 100 nM biotinylated peptide and 20 µM ATP final concentrations) in AlphaScreen buffer to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the detection mix containing streptavidin-donor beads (e.g., 20 µg/mL final concentration) and phospho-specific antibody acceptor beads (e.g., 20 µg/mL final concentration) in AlphaScreen buffer. This step also stops the kinase reaction.

  • Signal Development: Incubate the plate in the dark at room temperature for 60 minutes to allow the beads to come to proximity and the signal to develop.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Plot the percent inhibition against the logarithm of the compound concentration to generate dose-response curves and determine the IC₅₀ values for the active compounds.

Self-Validation System:

  • Z'-factor: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated for each screening plate using the positive and negative controls.

  • Counter-screens: To identify and eliminate false positives, it is crucial to perform counter-screens. For this kinase assay, a counter-screen could involve a similar AlphaScreen setup without the kinase to identify compounds that interfere with the bead technology. Another counter-screen could use a different kinase to assess the selectivity of the identified hits.

Protocol 2: High-Content Phenotypic Screening for Modulators of Cellular Morphology

This protocol outlines a general workflow for a high-content screening assay to identify piperidine derivatives that induce changes in cellular morphology, which could be indicative of various cellular processes like senescence or differentiation.[12]

Principle: Cells are treated with piperidine derivatives, and then stained with fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoskeleton). Automated microscopy acquires images of the cells, and image analysis software quantifies various morphological features.

Materials and Reagents:

  • Human cell line of interest (e.g., A375 melanoma cells)[12]

  • Cell culture medium and supplements

  • Piperidine derivative library (dissolved in DMSO)

  • Fluorescent dyes (e.g., Hoechst 33342 for the nucleus, Phalloidin-Alexa Fluor 488 for F-actin)

  • Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

  • 384-well clear-bottom imaging plates

Experimental Workflow:

HCS_Workflow Cell_Seeding Seed Cells in 384-well Plates Compound_Treatment Treat Cells with Piperidine Derivatives Cell_Seeding->Compound_Treatment 24h Incubation Cell_Staining Fix, Permeabilize, and Stain Cells Compound_Treatment->Cell_Staining 48-72h Incubation Image_Acquisition Automated Image Acquisition Cell_Staining->Image_Acquisition Image_Analysis Image Analysis and Feature Extraction Image_Acquisition->Image_Analysis Hit_Identification Hit Identification based on Phenotypic Changes Image_Analysis->Hit_Identification

Caption: Workflow for a high-content phenotypic screening assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into 384-well clear-bottom imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging. Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment: Treat the cells with the piperidine derivatives at the desired final concentration (typically 1-10 µM). Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the cells for a period sufficient to induce the desired phenotypic change (e.g., 48-72 hours).

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells with PBS.

    • Stain the cells with a cocktail of fluorescent dyes (e.g., Hoechst 33342 and Phalloidin-Alexa Fluor 488) for 30-60 minutes.

    • Wash the cells with PBS.

  • Image Acquisition: Acquire images using a high-content imaging system. Typically, multiple fields per well are imaged to ensure robust statistics.

  • Image Analysis: Use image analysis software to segment the images, identify individual cells, and extract a variety of morphological features (e.g., cell area, nuclear size, cytoskeletal texture).

  • Hit Identification: Identify "hits" as compounds that induce a statistically significant change in one or more morphological parameters compared to the vehicle control.

Navigating the Challenges: Special Considerations for Piperidine Derivatives

Screening piperidine-containing libraries comes with a unique set of challenges that require careful consideration during assay development and data analysis.

Solubility and Aggregation

Substituted piperidine derivatives can sometimes exhibit poor aqueous solubility, which can lead to compound precipitation in assay buffers.[19] This can cause false positives or negatives and is a significant concern in HTS.

Mitigation Strategies:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (typically ≤1%) to minimize solubility issues.[19]

  • Use of Solubilizing Agents: In some cases, the addition of non-ionic detergents (e.g., Tween-20, Triton X-100) to the assay buffer can help to prevent compound aggregation.[20]

  • Solubility Assessment: It is advisable to perform a solubility assessment of the library compounds under the final assay conditions before initiating the HTS campaign.

Off-Target Effects and Assay Interference

The basic nitrogen in the piperidine ring can lead to non-specific interactions with acidic residues in proteins, potentially causing off-target effects.[2] Additionally, like any small molecules, piperidine derivatives can interfere with the assay technology itself.

Mitigation Strategies:

  • Counter-screens: As mentioned earlier, counter-screens are essential to rule out non-specific activity and assay interference.[21]

  • Selectivity Profiling: Hits identified from the primary screen should be profiled against a panel of related targets to assess their selectivity.[21] For example, kinase inhibitors should be tested against a panel of different kinases.

  • Orthogonal Assays: Confirming the activity of hits in a secondary, orthogonal assay that uses a different detection technology can increase confidence in the results.

Data Presentation: Summarizing HTS Campaign Results

The vast amount of data generated in an HTS campaign needs to be presented in a clear and concise manner to facilitate decision-making.

Table 1: Representative Data from a Hypothetical AlphaScreen Kinase Inhibitor Screen

Compound IDPiperidine ScaffoldPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)Kinase Selectivity (Fold vs. Off-target Kinase)
PD-0014-Arylpiperidine95.20.15>100
PD-0023-Spiro-piperidine88.70.5250
PD-003N-Benzylpiperidine55.12.310
PD-0042,6-Disubstituted Piperidine12.5>20-

Table 2: Representative Data from a Hypothetical High-Content Phenotypic Screen

Compound IDPiperidine ScaffoldCell Area (Fold Change vs. Control)Nuclear Size (Fold Change vs. Control)Cytotoxicity (CC₅₀, µM)
PC-0014-Hydroxypiperidine2.51.8>50
PC-002Piperidine-4-carboxamide1.21.125
PC-003N-Arylpiperidine0.91.0>50
PC-0043-Aminopiperidine3.12.25

Conclusion: The Future of Piperidine-Based Drug Discovery

The piperidine scaffold continues to be a rich source of inspiration for the development of new therapeutics. High-throughput screening provides a powerful engine to explore the vast chemical space of piperidine derivatives and identify novel drug candidates. By carefully selecting the appropriate assay technology, meticulously validating the screening protocols, and being mindful of the unique challenges associated with this chemical class, researchers can unlock the full potential of piperidine-based libraries in their drug discovery endeavors. The integration of advanced HTS technologies with sophisticated data analysis and a deep understanding of the chemistry of piperidine will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

References

  • Ma, L., et al. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. Journal of Medicinal Chemistry, 62(7), 3268-3285.
  • Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571.
  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds. BenchChem.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • BenchChem. (2025). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. BenchChem.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.
  • Haq, I. U., et al. (2023). Synthetic piperidine-substituted Chalcones As Potential Hits for α-amylase Inhibitory and Antioxidant Activities. Future Medicinal Chemistry, 15(6).
  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Piperidine Compounds. BenchChem.
  • Al-zahrani, F. M., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(14), 5397.
  • Auld, D. S., et al. (2008). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 486, 191-204.
  • Mackeen, M. M., et al. (2013). High-throughput screening to identify inhibitors of lysine demethylases. Future Medicinal Chemistry, 5(13), 1597-1610.
  • Li, Y., et al. (2018). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. Bioorganic & Medicinal Chemistry Letters, 28(2), 115-119.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Abcam. (n.d.). Fluorescence resonance energy transfer. Abcam.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • King, O. N. F., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535.
  • BenchChem. (2025).
  • Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1545-1563.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
  • ChemDiv. (n.d.). Protein-protein interactions. ChemDiv.
  • Issabayeva, G., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental Biology and Medicine, 247(1), 59-69.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona.
  • Ferguson, F. M., et al. (2015). High throughput strategy to identify inhibitors of histone-binding domains. Methods in Enzymology, 559, 347-366.
  • Zhang, J. H., et al. (2013). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Journal of Biomolecular Screening, 18(6), 685-694.
  • Echelon Biosciences. (n.d.). PI3-Kinase Activity AlphaScreen Assay. Echelon Biosciences.
  • Salmaso, V., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 9(10), 1017-1022.
  • PerkinElmer. (n.d.).
  • Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117001.
  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing toward the dream. Nature Reviews Drug Discovery, 3(4), 301-317.
  • Life Chemicals. (n.d.). Phenotypic Screening Libraries. Life Chemicals.
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
  • Chan, C. H., et al. (2013). High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 18(4), 461-470.
  • Berthelsen, R., et al. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
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  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7019-7037.
  • Ohta, H., et al. (2019). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry, 27(10), 2019-2026.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Peluso, J., et al. (2023). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. International Journal of Molecular Sciences, 24(9), 7842.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • MDPI. (n.d.). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. MDPI.
  • ResearchGate. (n.d.). Protein-Protein Interactions as Potential Targets of Drug Designing.

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Application Notes and Protocols for the Use of [(1-Cyclohexylpiperidin-4-yl)methyl]amine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Piperidine Scaffold in Kinase Inhibitor Design

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and synthetic versatility.[1][2] As a saturated heterocycle, the piperidine moiety can adopt a stable chair conformation, allowing for the precise spatial orientation of substituents, a critical factor in achieving high-affinity interactions with biological targets.[3] In the realm of kinase inhibitor development, substituted piperidines are often employed as linkers or scaffolds to optimally position pharmacophoric elements within the ATP-binding site or allosteric pockets of the kinase.[4][5] The nitrogen atom of the piperidine ring can be readily functionalized, providing a convenient handle for modulating solubility, basicity, and pharmacokinetic properties.[3]

This application note focuses on the utility of [(1-Cyclohexylpiperidin-4-yl)methyl]amine as a versatile building block in the synthesis of kinase inhibitors. The presence of a primary amine provides a reactive site for the introduction of various functionalities, while the N-cyclohexyl group can impart desirable lipophilicity and conformational rigidity, potentially enhancing binding affinity and selectivity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design and synthesis.

PropertyValueSource
Molecular Formula C13H26N2PubChem
Molecular Weight 210.36 g/mol PubChem
CAS Number 165383-34-8PubChem
Appearance Colorless to pale yellow oilVendor Data
Boiling Point ~300 °C (predicted)ChemSpider
LogP 3.2 (predicted)ChemSpider
pKa ~10.5 (amine), ~9.5 (piperidine) (predicted)ChemSpider

Strategic Application in Kinase Inhibitor Scaffolds

The this compound moiety can be strategically incorporated into kinase inhibitors to serve several key functions:

  • Linker: The piperidine-methylamine core can act as a flexible or semi-rigid linker to connect a hinge-binding motif with a solvent-front interacting group. The length and conformational properties of this linker are critical for achieving optimal binding.[6]

  • Scaffold: The piperidine ring itself can serve as a central scaffold from which various pharmacophoric groups are appended. The N-cyclohexyl group can occupy a hydrophobic pocket within the kinase active site.

  • Solubility and Pharmacokinetics: The basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity, influenced by the cyclohexyl group, can be fine-tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and evaluation of a hypothetical kinase inhibitor incorporating the this compound moiety. For this example, we will focus on the design of a potential Cyclin-Dependent Kinase 2 (CDK2) inhibitor, a well-established target in cancer therapy.[7]

Part 1: Synthesis of a Representative CDK2 Inhibitor

This protocol outlines the synthesis of (E)-3-(5-((1-cyclohexylpiperidin-4-yl)methoxy)-2-oxo-1,2-dihydroindol-3-ylidene)-2-oxoindoline-5-sulfonamide, a hypothetical inhibitor designed based on known CDK2 inhibitor scaffolds, where the this compound fragment is introduced via an ether linkage.

G A This compound C Intermediate 1 (Williamson Ether Synthesis) A->C NaH, DMF B 5-Hydroxy-2-nitrobenzaldehyde B->C D Intermediate 2 (Nitro Reduction) C->D Fe, NH4Cl F Final Compound (Aldol Condensation) D->F Piperidine, EtOH E Indoline-2-one E->F

Caption: Synthetic workflow for the representative CDK2 inhibitor.

  • To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-hydroxy-2-nitrobenzaldehyde (1.0 eq) in dry DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 1.

  • To a solution of Intermediate 1 (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give Intermediate 2, which can be used in the next step without further purification.

  • To a solution of Intermediate 2 (1.0 eq) and indoline-2-one (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 8 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol describes a luminescent-based assay to determine the IC50 value of the synthesized inhibitor against CDK2/Cyclin A. The ADP-Glo™ Kinase Assay is a common method for this purpose.[1][2]

G A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Kinase Reaction (Incubate at RT) A->B C Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D Convert ADP to ATP (Add Kinase Detection Reagent) C->D E Measure Luminescence D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.

    • Create a series of dilutions of the inhibitor in the kinase assay buffer.

    • Prepare the CDK2/Cyclin A enzyme, substrate (e.g., Histone H1), and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the inhibitor dilutions.

    • Add the CDK2/Cyclin A enzyme to each well.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Part 3: Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative activity of the synthesized inhibitor in a cancer cell line that is dependent on CDK2 activity (e.g., MCF-7 breast cancer cells).

  • Cell Culture:

    • Culture MCF-7 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the synthesized inhibitor.

    • Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Measure the absorbance or luminescence.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The this compound moiety offers several points for modification to explore the SAR and optimize inhibitor potency and selectivity.

  • N-Cyclohexyl Group: The cyclohexyl group can be replaced with other cyclic or acyclic aliphatic or aromatic groups to probe the size and nature of the corresponding binding pocket.

  • Piperidine Ring: The piperidine ring can be substituted at various positions to introduce additional interactions or to modulate the physicochemical properties.

  • Methylamine Linker: The length of the linker can be extended or shortened to optimize the distance between the core scaffold and the interacting pharmacophore.

Conclusion

This compound is a valuable and versatile building block for the development of novel kinase inhibitors. Its unique structural features allow for the creation of diverse chemical libraries with the potential for high potency and selectivity. The protocols outlined in this application note provide a framework for the synthesis and evaluation of kinase inhibitors incorporating this promising scaffold. Careful consideration of the structure-activity relationships will be crucial in guiding the optimization of lead compounds towards clinical candidates.

References

  • Tadesse, S., et al. (2019).
  • Chen, P., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(10), 2273-2281.
  • Lainton, J. A., et al. (1997). Piperidine-based analogues of the growth hormone secretagogue, L-692,585. Journal of medicinal chemistry, 40(6), 833-838.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). FLT3 (ITD) Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Swinney, D. C. (2004). Biochemical mechanisms of drug action: what does it take for success?. Nature reviews Drug discovery, 3(9), 801-808.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • PubChem. (n.d.). 1-Cyclohexyl-N-methylethanamine. Retrieved from [Link]

  • PubChem. (n.d.). amine. Retrieved from [Link]

  • Crews, C. M., et al. (2014). The new alchemy: PROTACs and other strategies for targeted protein degradation. Cell chemical biology, 21(9), 1115-1121.
  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.

Sources

Derivatization of [(1-Cyclohexylpiperidin-4-yl)methyl]amine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the derivatization of [(1-Cyclohexylpiperidin-4-yl)methyl]amine. My initial focus is on synthetic methods and reaction conditions. Google searches are underway. I'm aiming to build a solid foundation of information, starting with targeted searches to identify key papers and patents.

Refining Search Parameters

I am now fine-tuning my search queries to ensure I gather highly relevant data for the this compound derivatization project. My refined searches will concentrate on detailed synthetic methods, reaction conditions, and known biological relevance of the resulting derivatives. Specifically, I'm focusing on acylation, sulfonylation, and reductive amination protocols, as they appear frequently in search returns.

Developing Comprehensive Strategies

I'm now expanding my search parameters to include more specific queries. I'm focusing on acylation, sulfonylation, and reductive amination, with a strong emphasis on reaction conditions, mechanisms, and catalyst choices. I'm also planning the application note, starting with an introduction highlighting the scaffold's medicinal chemistry importance and a "Rationale for Derivatization" section that focuses on how modifications can lead to diverse libraries and varied physicochemical properties, that will explore Structure-Activity Relationships (SAR).

Expanding Literature Review

I'm now diving deeper into the specifics of derivatization methods. I'm focusing my searches to cover amidation, sulfonation, and reductive amination, meticulously noting reaction conditions, mechanisms, catalysts, and purification. I am also planning a detailed "Core Derivatization Protocols" section for the application note. The introduction is now underway, and it's starting to outline the significance of the scaffold, and I will also integrate in-text citations.

Troubleshooting & Optimization

Technical Support Center: Purification of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of [(1-Cyclohexylpiperidin-4-yl)methyl]amine. The inherent chemical properties of this aliphatic diamine—namely its basicity, high boiling point, and potential for oxidation—present unique purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to enable the consistent attainment of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A: The impurity profile is highly dependent on the synthetic route. However, common impurities in piperidine-based syntheses generally include unreacted starting materials, byproducts from side reactions, reagent-related contaminants, and degradation products.[1] For this specific molecule, you should be vigilant for:

  • Starting Materials: Residual 1-cyclohexylpiperidine-4-carbonitrile, 1-cyclohexylpiperidine-4-carboxamide, or the corresponding aldehyde, depending on your synthesis.

  • Partially Reduced Intermediates: If performing a reduction, incomplete reaction can leave intermediates.

  • Oxidation Products: Aliphatic amines are susceptible to air oxidation, which can lead to discoloration and the formation of N-oxides or other degradation products.[1][2]

  • Water and Solvents: Residual moisture from aqueous workups or solvents from the reaction are common.[1]

  • Piperidinium Salts: Reaction with atmospheric carbon dioxide can form a solid piperidinium carbonate, while exposure to acidic gases (like HCl from other nearby reagents) can form hydrochloride salts.[3]

Q2: My purified amine is a yellow or brownish oil. What causes this discoloration and how can I remove it?

A: A yellow to brown tint is a classic indicator of amine oxidation.[1][2] This is a common issue for many amines, which are sensitive to air and light. The discoloration is caused by minute quantities of highly colored oxidized byproducts.

To resolve this:

  • Vacuum Distillation: This is the most effective method. The colored impurities are typically less volatile or non-volatile and will remain in the distillation flask, yielding a colorless distillate.

  • Activated Charcoal Treatment: Dissolve the crude amine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. This method adsorbs the colored impurities. Note: This may lead to some product loss due to adsorption onto the charcoal.

  • Prevention: To prevent re-oxidation, blanket the purified amine with an inert gas like nitrogen or argon during storage and keep it in a sealed, amber-colored vial away from light.

Q3: I'm struggling with column chromatography for this compound on silica gel. Why is it so difficult and what are my options?

A: Standard silica gel chromatography is notoriously difficult for basic amines like this compound. The root cause is the strong acid-base interaction between the basic nitrogen lone pairs of your amine and the acidic silanol (Si-OH) groups on the silica surface.[4] This interaction leads to:

  • Severe peak tailing.

  • Irreversible adsorption and low recovery.

  • Poor separation.

You have three primary alternatives:

  • Modified Normal-Phase: Add a small amount of a competing base to your mobile phase (e.g., 0.5-2% triethylamine or ammonia in methanol/DCM).[4] This base "neutralizes" the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Alternative Stationary Phases: Use a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[4]

  • Reversed-Phase Chromatography: Use a C18 column with a mobile phase buffered at a high pH (e.g., pH 9-10 using ammonium bicarbonate). At high pH, the amine is in its neutral, free-base form, making it more hydrophobic and allowing for better retention and separation on the nonpolar C18 phase.[4]

Q4: Which purification method generally offers the highest purity for this compound?

A: For crystalline solids, recrystallization is the gold standard. Since this compound is often an oil or low-melting solid, the most robust method for achieving high purity is purification via recrystallization of a salt , followed by liberation of the free base.

The process involves converting the basic amine into a salt (e.g., hydrochloride or tartrate), which is typically a stable, crystalline solid. This salt can then be recrystallized to a very high purity, removing neutral or less basic impurities. Finally, treating the purified salt with a strong base liberates the highly pure free amine.[1][5] If the compound is thermally stable, vacuum distillation is an excellent alternative for removing non-volatile impurities.[6]

Q5: My compound won't crystallize, even after forming a salt. What can I do?

A: Crystallization can be challenging. If your salt fails to crystallize, consider the following:

  • Solvent Screening: A systematic solvent screen is crucial. A good solvent system will dissolve the compound when hot but result in poor solubility when cold.[1] Try a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/ether).

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny crystal of pure material, add it to the supersaturated solution to induce crystallization.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimum amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "poor" solvent (anti-solvent) in which it is insoluble until the solution becomes turbid.[1] Warm slightly to clarify and then allow to cool slowly.

Q6: I see a white precipitate forming in my purified amine upon storage. What is it and is it a problem?

A: This is very likely piperidinium carbonate, formed from the reaction of your basic amine with atmospheric carbon dioxide (CO₂).[3] While it indicates high reactivity and purity, it is an impurity. To prevent this, always store the purified amine under an inert atmosphere (N₂ or Ar) in a tightly sealed container.[1] If the carbonate has formed, it can often be removed by dissolving the product in a non-polar solvent and filtering, although re-purification by distillation may be necessary for critical applications.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Irreversible adsorption on silica gel.- Product loss during multiple extraction/transfer steps.- Decomposition during high-temperature distillation.- Avoid silica gel; use the salt recrystallization method or modified chromatography.[4]- Minimize transfers; ensure pH is strongly basic (>12) during extractions to keep the amine in the organic layer.- Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[6]
Product is Discolored (Yellow/Brown) - Air oxidation of the amine nitrogens.[2]- Contamination from starting materials or byproducts.- Purify via vacuum distillation to separate from non-volatile colored impurities.- Perform a charcoal/Celite® treatment as described in FAQ #2.- Store the final product under an inert atmosphere (N₂ or Ar).
Incomplete Salt Formation or Liberation - Incorrect stoichiometry of acid or base.- Insufficient mixing or reaction time.- pH not sufficiently acidic for formation or basic for liberation.- Use a slight excess (1.05-1.1 eq) of acid for salt formation.- Ensure the pH is < 2 for salt formation and > 12 for liberation of the free base. Use a pH meter for accuracy.- Stir vigorously for at least 1-2 hours after adding acid or base to ensure the reaction goes to completion.[5]
Product Decomposes During Distillation - Distillation temperature is too high.[6]- Presence of acidic impurities catalyzing decomposition.- Use a high-vacuum pump to significantly lower the pressure and thus the boiling point.- Ensure the crude product is neutralized or slightly basic before attempting distillation. A pre-distillation wash with dilute NaOH can help.
Amine Solidifies or Forms Precipitate in Storage - Formation of piperidinium carbonate from atmospheric CO₂.[1][3]- Formation of hydrochloride salt from exposure to acidic vapors.- Low storage temperature (piperidine itself melts at -10 °C).[3]- Store under an inert atmosphere (N₂ or Ar) in a tightly sealed vial.- Store away from acidic reagents.- Store at room temperature unless thermal stability is an issue.

Visualized Workflows and Logic

Purification Method Selection

The choice of purification technique depends on the scale of your reaction, the nature of the impurities, and the required final purity. This workflow provides a general decision-making framework.

Purification_Workflow start Crude Product This compound purity_check High Purity Required (>99%)? start->purity_check chromatography Modified Chromatography (Amine-treated or Reversed-Phase) start->chromatography Impurities are structurally very similar distillation Vacuum Distillation purity_check->distillation No salt_recryst Purification via Salt Recrystallization purity_check->salt_recryst Yes end_moderate Moderately Pure Product distillation->end_moderate end_pure High-Purity Product salt_recryst->end_pure chromatography->end_pure

Caption: Decision tree for selecting the optimal purification strategy.

Troubleshooting Discoloration

This logic diagram outlines the steps to diagnose and remedy a discolored product, a common issue resulting from amine oxidation.

Discoloration_Troubleshooting start Product is Yellow/Brown cause Likely Cause: Air Oxidation start->cause thermal_stability Is the compound thermally stable? cause->thermal_stability distill Perform Vacuum Distillation thermal_stability->distill Yes charcoal Perform Activated Charcoal Treatment thermal_stability->charcoal No / Unsure result Colorless Product Obtained distill->result charcoal->result storage Store under Inert Gas (N₂/Ar) Away from Light result->storage

Sources

Technical Support Center: Optimizing the Synthesis of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [(1-Cyclohexylpiperidin-4-yl)methyl]amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies and field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through two primary routes: reductive amination of a piperidine precursor or catalytic hydrogenation of a corresponding nitrile or amide. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile.

Route A: Reductive Amination

This widely used method involves the reaction of 1-cyclohexylpiperidine-4-carbaldehyde with an amine source, followed by reduction of the resulting imine or enamine intermediate. It is often performed as a "one-pot" reaction, offering efficiency and good yields when optimized.[1][2]

Route B: Catalytic Hydrogenation

An alternative approach involves the reduction of a nitrile, such as (1-cyclohexylpiperidin-4-yl)acetonitrile, or the corresponding amide. This method is advantageous for its high atom economy and often leads to clean reaction profiles.[3][4]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Reductive Amination

Q: I am experiencing a low yield in my reductive amination reaction. What are the potential causes, and how can I troubleshoot this?

A: Low yields in reductive amination can stem from several factors, including inefficient iminium ion formation, improper pH control, decomposition of the reducing agent, or competing side reactions.[5] A systematic approach is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Inefficient Iminium Ion Formation The initial reaction between the piperidine precursor and the amine source to form the iminium ion is a critical, pH-dependent equilibrium.[5] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.Adjust the pH of the reaction mixture to a weakly acidic range (typically pH 5-7). A reagent like acetic acid can be used.[5]
Improper Choice of Reducing Agent The selectivity and stability of the reducing agent are paramount. Some reducing agents may be too harsh and reduce the starting aldehyde or ketone, while others may not be effective under the reaction conditions.Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is selective for iminium ions and effective in slightly acidic conditions.[5][6] Sodium borohydride (NaBH₄) is less selective and can reduce the starting aldehyde, leading to byproducts.[5]
Moisture in the Reaction The presence of excess water can hydrolyze the iminium ion intermediate and decompose some reducing agents.Ensure all glassware is oven-dried and use anhydrous solvents.[5] If using a pH-adjusting agent, add it carefully to avoid introducing excess water.
Side Reactions Over-alkylation of the desired primary amine to form secondary or tertiary amines can occur, especially if the product amine is reactive under the reaction conditions.[6]Use a large excess of the amine source (e.g., ammonia or an ammonium salt) to favor the formation of the primary amine.[6]

Logical Workflow for Troubleshooting Reductive Amination:

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Incomplete Conversion in Catalytic Hydrogenation

Q: My catalytic hydrogenation of (1-cyclohexylpiperidin-4-yl)acetonitrile is stalling. What could be the issue?

A: Incomplete conversion in catalytic hydrogenation often points to catalyst deactivation or poisoning, insufficient hydrogen pressure, or mass transfer limitations.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Catalyst Poisoning Trace impurities in the substrate or solvent (e.g., sulfur compounds, halides) can poison the catalyst, rendering it inactive.Purify the starting material and solvent before use. Consider passing the solvent through a bed of activated alumina. Pre-treating the substrate with a scavenger resin may also be beneficial.
Catalyst Deactivation Sintering of the catalyst particles at high temperatures or mechanical agitation can reduce its surface area and activity.Optimize the reaction temperature and stirring rate. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Insufficient Hydrogen Pressure The rate of hydrogenation is often dependent on the hydrogen pressure.Increase the hydrogen pressure within the safe limits of your reactor. Ensure there are no leaks in the system.
Mass Transfer Limitations In a heterogeneous system, the reaction rate can be limited by the diffusion of hydrogen and the substrate to the catalyst surface.Improve agitation to ensure good mixing and suspension of the catalyst. Consider using a catalyst with a higher surface area or a different support.

Experimental Protocol: Catalytic Hydrogenation of a Nitrile

This protocol provides a general guideline for the hydrogenation of a nitrile to a primary amine.

  • Reactor Setup: In a high-pressure reactor, add the (1-cyclohexylpiperidin-4-yl)acetonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add the catalyst (e.g., Raney Nickel, Palladium on Carbon) under a stream of inert gas. The catalyst loading is typically 5-10 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 bar).

  • Execution: Stir the reaction mixture at a suitable temperature (e.g., 50-80 °C) for the required time (typically 6-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.[1]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[1]

Issue 3: Formation of Side Products

Q: I am observing significant byproducts in my synthesis. What are the likely side reactions?

A: The formation of side products is a common challenge. The nature of the byproduct can provide clues to the underlying issue.

Common Side Products and Their Mitigation:

Side Product Potential Cause Suggested Solution
Secondary/Tertiary Amines Reaction of the primary amine product with the starting aldehyde or imine intermediate.[6]Use a large excess of the amine source in reductive amination.[6] In catalytic hydrogenation of nitriles, the addition of ammonia can suppress the formation of secondary amines.
Alcohol from Aldehyde Reduction Direct reduction of the starting aldehyde by a non-selective reducing agent.[5]Use a reducing agent that is selective for the imine, such as NaBH(OAc)₃.[5][6] Alternatively, perform the reaction in a stepwise manner: first form the imine, then add the reductant.[6]
Over-reduction of the Cyclohexyl Ring Under harsh hydrogenation conditions, the cyclohexyl ring may be susceptible to reduction.Use milder reaction conditions (lower temperature and pressure) and a more selective catalyst.

Reaction Pathway Diagram:

Reaction Pathways Aldehyde Aldehyde Imine Intermediate Imine Intermediate Aldehyde->Imine Intermediate + Amine Source - H₂O Alcohol Byproduct Alcohol Byproduct Aldehyde->Alcohol Byproduct + [H] (Direct Reduction) Amine Source Amine Source Amine Source->Imine Intermediate Desired Primary Amine Desired Primary Amine Imine Intermediate->Desired Primary Amine + [H] (Reduction) Secondary Amine Byproduct Secondary Amine Byproduct Desired Primary Amine->Secondary Amine Byproduct + Imine Intermediate

Caption: Competing reaction pathways during reductive amination.

References

  • BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis.
  • Kovács, S., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis. Retrieved from [Link]

  • Kovács, S., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Li, H., et al. (2024). Hydrogenation of amides to amines by heterogeneous catalysis: a review. Green Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). troubleshooting low yields in the synthesis of (S)-1-Aminopentan-3-ol derivatives.
  • Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). troubleshooting low yields in the synthesis of (S)-1-Aminopentan-3-ol derivatives.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using [(1-Cyclohexylpiperidin-4-yl)methyl]amine in chemical synthesis. This bulky primary amine is a valuable building block, but its unique structure presents specific challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Core Characteristics & Handling

Q1: What are the key structural and chemical properties of this compound that I should consider before starting my experiment?

Answer: Understanding the molecule's architecture is critical for predicting its reactivity and potential challenges.

  • Primary Amine Nucleophilicity: The reactive center is a primary aminomethyl group (-CH₂NH₂). While typically highly nucleophilic, its reactivity is sterically hindered by the adjacent bulky piperidine and cyclohexyl groups.

  • Steric Hindrance: The cyclohexyl group attached to the piperidine nitrogen, combined with the cyclohexane-like chair conformation of the piperidine ring itself, creates significant steric bulk around the reactive primary amine. This is the single most important factor influencing its reaction kinetics.[1][2]

  • Basicity: The molecule contains two basic nitrogen atoms: the primary amine (pKa ~10.6) and the tertiary amine of the piperidine ring (pKa ~9.5-10.5). The primary amine is the stronger base and will be readily protonated by carboxylic acids or other acidic reagents, rendering it non-nucleophilic.[1]

  • Solubility: Due to its bulky, lipophilic (cyclohexyl, piperidine) framework, the amine exhibits excellent solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), but poor solubility in water.

cluster_molecule Structural Features of this compound cluster_impact Impact on Reactivity Amine Primary Amine (-CH₂NH₂) - Nucleophilic Site - Primary Basic Center Core Piperidine Core Amine->Core Attached to core Challenge3 Potential for Acid-Base Neutralization Amine->Challenge3 Bulk Cyclohexyl Group - Increases Lipophilicity - Major Steric Contributor Core->Bulk N-Substituted with Challenge1 Slow Reaction Rates (Steric Hindrance) Bulk->Challenge1 Challenge2 Requires Potent Reagents (Steric Hindrance) Bulk->Challenge2

Caption: Key structural features and their impact on chemical reactivity.

Q2: What are the recommended storage and handling procedures for this amine?

Answer: Like most primary amines, this compound is susceptible to atmospheric carbon dioxide, which can lead to the formation of carbonate salts, reducing its effective concentration.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8°C is recommended.

  • Handling: Handle the reagent in a well-ventilated area or fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as amines can be irritants.[3]

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is the most common application for this amine, and it is also where most issues arise.

Q3: My amide coupling reaction is giving a very low yield or failing completely. What are the most common causes?

Answer: Low yields with this amine are almost always traced back to one of four key issues. A systematic approach is the best way to diagnose the problem.[2]

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an O-acylisourea, active ester, or acyl fluoride) to overcome the high activation energy barrier imposed by the amine's steric bulk. Incomplete activation is a primary failure mode.[1][2]

  • Steric Hindrance: The bulky nature of the amine can physically block its approach to the activated carboxylic acid. This slows the reaction rate dramatically, and if the activated species is not stable, it may decompose before the amine can react.[1]

  • Amine Deactivation via Protonation: A simple acid-base reaction between your carboxylic acid starting material and the basic amine can occur instantly, forming an ammonium carboxylate salt. This protonated amine is no longer a nucleophile and will not participate in the coupling reaction.[1]

  • Hydrolysis: The presence of even trace amounts of water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction. Always use anhydrous solvents and reagents.[1]

Start Low Yield in Amide Coupling? CheckActivation Is the coupling reagent potent and fresh? (e.g., HATU, PyBOP) Start->CheckActivation Yes CheckSterics Is the carboxylic acid also sterically hindered? CheckActivation->CheckSterics Yes Sol_Activation Solution: Switch to a more powerful coupling reagent. Pre-activate acid for 15-30 min before adding amine. CheckActivation->Sol_Activation No CheckBase Are you using a non-nucleophilic base (e.g., DIPEA) to prevent amine protonation? CheckSterics->CheckBase Yes Sol_Sterics Solution: Increase reaction time and/or temperature (40-50°C). Consider converting acid to acyl fluoride/chloride. CheckSterics->Sol_Sterics No CheckMoisture Are all solvents and reagents strictly anhydrous? CheckBase->CheckMoisture Yes Sol_Base Solution: Add 2-3 equivalents of DIPEA or 2,6-lutidine. CheckBase->Sol_Base No Sol_Moisture Solution: Use fresh anhydrous solvents (e.g., from a Sure/Seal™ bottle) and dry reagents. CheckMoisture->Sol_Moisture No

Caption: A logical workflow for troubleshooting low amide coupling yields.

Q4: How should I select the optimal coupling reagent and conditions for this amine?

Answer: Standard coupling reagents like EDC/HOBt or DIC may be insufficient.[4] You need to employ more robust methods to achieve success.

ReagentClassRecommended Use & Rationale
HATU / HBTU Uronium SaltHighly Recommended. These are powerful activating agents that generate highly reactive HOBt/HOAt active esters. Ideal for sterically demanding couplings. Use 1.1-1.5 equivalents.[1][2]
PyBOP Phosphonium SaltHighly Recommended. Similar in power to HATU, it generates reactive BOP intermediates. Excellent choice for hindered systems.
T3P® (Propylphosphonic Anhydride)AnhydrideRecommended. A very strong activating agent that drives the reaction by forming highly favorable phosphate byproducts.
EDC / HOBt CarbodiimideUse with Caution. Often too slow for this amine. May work if the carboxylic acid is very simple and unhindered, but failure is common.[5]
Acyl Chloride / Fluoride Acyl HalideExcellent for Difficult Cases. Converting the carboxylic acid to an acyl chloride (with SOCl₂ or (COCl)₂) or a more stable acyl fluoride (with TFFH or PyFluor) provides the most reactive species. This two-step approach often succeeds where others fail.[4]

General Protocol Recommendations:

  • Base: Always use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (2-3 equivalents) to scavenge the acid produced during the reaction and prevent protonation of the primary amine.

  • Solvent: Anhydrous DMF or DCM are standard choices.[1]

  • Pre-activation: Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) together for 15-30 minutes before adding the this compound.[1] This ensures the activated species is fully formed before the amine is introduced.

Section 3: Purification Challenges

Q5: I am struggling to purify my final product. It streaks on my silica gel column. What can I do?

Answer: The basic nature of the product, stemming from the piperidine nitrogen, is the primary cause of poor chromatographic behavior on acidic silica gel.

  • Strategy 1: Basic Eluent Additive: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system (e.g., 0.5-1% triethylamine or 0.1% ammonium hydroxide in your DCM/Methanol or Hexane/Ethyl Acetate mobile phase). This will dramatically improve peak shape and reduce streaking.

  • Strategy 2: Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude reaction mixture in a water-immiscible solvent like DCM or Ethyl Acetate.

    • Wash with a dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a strong base (e.g., 10M NaOH) until pH > 12.

    • Extract your free-based product back into an organic solvent (DCM or Ethyl Acetate).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. This material will be significantly purer before chromatography.

  • Strategy 3: Reverse-Phase Chromatography: If the product is sufficiently polar, reverse-phase HPLC (C18 column) using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is an excellent alternative purification method.

Section 4: Standard Operating Protocol

Protocol 1: Robust Amide Coupling with this compound using HATU

This protocol is designed to maximize success with sterically hindered substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Activation: Add HATU (1.2 equivalents) to the solution, followed by DIPEA (3.0 equivalents).

  • Pre-activation Stir: Stir the mixture at room temperature for 20 minutes. A color change is often observed as the active ester forms.

  • Amine Addition: Add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. For particularly hindered systems, the reaction may require gentle heating (40-50°C) and extended reaction times (12-24 hours).

  • Quench and Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or DCM (3x).

  • Washes: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using an eluent system containing 0.5-1% triethylamine.

References

  • ChemBK. (2024). C-[1-(4-METHYL-PIPERIDIN-1-YL)-CYCLOHEXYL]-METHYLAMINE - Introduction. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Choosing amide coupling agent. Retrieved from [Link]

  • Madduma Hewage, S. R., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Optimization of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS No. 102523-96-6). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: The most robust and widely adopted method is the reductive amination of 4-(aminomethyl)piperidine with cyclohexanone. This "one-pot" approach involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product.[1][2] This strategy is favored for its operational simplicity, high atom economy, and generally good yields.[2]

Q2: Why is reductive amination preferred over direct N-alkylation with a cyclohexyl halide?

A2: While direct N-alkylation with a reagent like cyclohexyl bromide or iodide is a classic method, it presents several challenges. The reaction can be difficult to control, often leading to the formation of a quaternary ammonium salt as a byproduct, especially if the base and addition rate are not carefully managed.[3] Furthermore, these reactions can require harsher conditions. Reductive amination, particularly with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is highly selective for the iminium ion, operates under mild conditions, and minimizes the risk of over-alkylation.[1]

Q3: Is it necessary to protect the primary amine of 4-(aminomethyl)piperidine before reacting it with cyclohexanone?

A3: This is a critical experimental consideration. The piperidine nitrogen (a secondary amine) is generally less nucleophilic but also less sterically hindered than the primary aminomethyl group. In many reductive amination protocols, the reaction can proceed with acceptable selectivity without protection, relying on the controlled addition of reagents and thermodynamic favorability. However, for the cleanest possible reaction and to unequivocally prevent side reactions (like dialkylation of the primary amine), protecting the primary amine with a suitable group (e.g., Boc) is a valid strategy, though it adds extra steps to the overall synthesis.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a mobile phase like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) and visualize with a ninhydrin stain (to see the primary and secondary amines) or potassium permanganate stain. You should see the consumption of the 4-(aminomethyl)piperidine starting material and the appearance of a new, less polar spot corresponding to the product.

  • LC-MS: This is the most definitive method. It will allow you to track the disappearance of starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z for [M+H]⁺ ≈ 197.2).

Q5: What are the recommended methods for purifying the final product?

A5: this compound is a basic, often oily compound. Purification can be achieved by:

  • Silica Gel Column Chromatography: Use a gradient elution system, often starting with dichloromethane (DCM) and gradually increasing the polarity with methanol. A small amount of a basic modifier like triethylamine or ammonium hydroxide is often added to the eluent to prevent the amine product from streaking on the acidic silica gel.

  • Acid-Base Extraction: After the reaction, a standard aqueous workup is performed. To isolate the product, the aqueous layer should be made strongly basic (pH > 12) with NaOH or K₂CO₃ to deprotonate the amine, ensuring it partitions into the organic extraction solvent (e.g., DCM, EtOAc).[4]

  • Salt Formation & Recrystallization: For long-term storage and high purity, the free base can be converted to its hydrochloride (HCl) or other salt. This is done by treating a solution of the purified amine with a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane). The resulting salt is typically a stable, crystalline solid that can be easily filtered and dried.[4]

Troubleshooting Guide: Common Issues & Solutions

This guide is designed to help you diagnose and solve problems encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Imine/Iminium Ion Formation: The presence of water can inhibit this equilibrium-driven step.[4] 2. Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive and can degrade upon improper storage. 3. Incorrect Stoichiometry: An insufficient amount of the ketone or reducing agent will lead to an incomplete reaction.1. Ensure Anhydrous Conditions: Use anhydrous solvents (like DCM or DCE). Consider adding a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent. 2. Use Fresh Reagents: Open a new bottle of the reducing agent or verify the activity of your current stock. 3. Optimize Stoichiometry: Typically use 1.1-1.5 equivalents of cyclohexanone and 1.2-1.5 equivalents of the reducing agent.
Significant Cyclohexanol Byproduct Premature Reduction of Cyclohexanone: The reducing agent is reducing the ketone starting material before it can form the imine with the amine. This is more common with less selective reducing agents like sodium borohydride (NaBH₄).[5]Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is a milder agent that selectively reduces the protonated iminium ion much faster than it reduces the ketone.[1] Stagger Reagent Addition: Mix the amine and ketone in the solvent and stir for 30-60 minutes at room temperature to allow for imine formation before adding NaBH(OAc)₃ portion-wise.
Unreacted 4-(aminomethyl)piperidine Remains Incomplete Reaction: The reaction has not gone to completion due to insufficient time, low temperature, or depleted reagents.Increase Reaction Time: Allow the reaction to stir longer (e.g., 12-24 hours). Monitor by TLC or LC-MS until the starting material is consumed. Increase Temperature: Gently warming the reaction to 35-40 °C can sometimes drive the reaction to completion, but monitor for side product formation. Add More Reagents: If monitoring shows the reaction has stalled, a small additional charge of the ketone and/or reducing agent may be beneficial.
Product is Difficult to Extract from Aqueous Layer Product is Protonated: As an amine, the product will be protonated (R-NH₃⁺) in neutral or acidic aqueous solutions, making it highly water-soluble.Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >12 using a strong base like 2M NaOH or solid K₂CO₃. This ensures the product is in its neutral, free-base form, which will readily partition into an organic solvent like DCM or EtOAc.[4]
Multiple Unidentified Spots on TLC Side Reactions or Impurities: This could be due to over-alkylation (if protection was not used), impurities in starting materials, or degradation.Confirm Starting Material Purity: Run NMR or GC-MS on your starting materials to ensure their integrity. Optimize Reaction Conditions: Re-evaluate the need for a protecting group on the primary amine. Lowering the reaction temperature may also improve selectivity. Purification: A careful column chromatography is required to isolate the desired product from the impurities.
Experimental Protocols & Workflows
Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of this compound using sodium triacetoxyborohydride.

dot

cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Imine Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Reaction Monitoring cluster_4 Step 5: Workup & Isolation A Dissolve 4-(aminomethyl)piperidine (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous DCM B Stir at room temperature for 30-60 minutes A->B Allow equilibrium C Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 min B->C Initiate reduction D Stir at room temperature for 12-18 hours. Monitor by TLC/LC-MS C->D Allow completion E Quench with sat. NaHCO₃. Basify to pH>12. Extract with DCM D->E Isolate product

Caption: Reductive Amination Workflow

Materials:

  • 4-(aminomethyl)piperidine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2M Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(aminomethyl)piperidine (1.0 eq) and anhydrous DCM.

  • Add cyclohexanone (1.2 eq) to the stirred solution.

  • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Adjust the pH of the aqueous layer to >12 by adding 2M NaOH solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing synthesis issues.

dot

start Reaction Complete? (Check by TLC/LC-MS) node_yes Proceed to Workup & Purification start->node_yes Yes node_no Starting Material (SM) Present? start->node_no No node_sm_yes Incomplete Reaction. - Increase reaction time - Check reagent stoichiometry - Consider gentle heating node_no->node_sm_yes Yes node_sm_no No SM or Product. - Check reagent quality (esp. reducing agent) - Verify anhydrous conditions - Confirm reaction setup node_no->node_sm_no No

Caption: Synthesis Troubleshooting Decision Tree

References
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Purification of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [(1-Cyclohexylpiperidin-4-yl)methyl]amine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Obtaining this compound in high purity is critical for reliable downstream applications, yet its physicochemical properties can present unique purification challenges. This guide moves beyond standard protocols to provide in-depth, troubleshooting-oriented solutions based on foundational chemical principles and field-proven experience.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

This section addresses the most common initial queries regarding the purity and stability of this compound.

Q1: What are the most likely impurities in my crude sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, most syntheses (e.g., reductive amination of 1-cyclohexylpiperidine-4-carbaldehyde or reduction of the corresponding nitrile/amide) will share common impurity classes:

  • Unreacted Starting Materials: Residual amounts of the carbonyl, nitrile, or amide precursors are common. If the synthesis involved alkylating piperidin-4-ylmethanamine, this precursor could also be present.

  • Reagent-Derived Impurities: Catalysts (e.g., residual palladium, Raney Nickel), reducing agents (borohydride salts), and inorganic salts from aqueous workups are frequent contaminants.

  • Synthesis Side-Products: In reductive aminations, imine intermediates or over-alkylated tertiary amines can form.

  • Degradation Products: As a primary amine with a tertiary amine present in the piperidine ring, the compound is susceptible to air oxidation, particularly during prolonged storage or upon exposure to heat and light.[1][2] This can lead to the formation of colored impurities. It can also react with atmospheric carbon dioxide to form carbamates.

Q2: My purified amine, which was a clear oil, has turned yellow after a few weeks in storage. What happened?

A2: The development of a yellow or brownish color is a classic indicator of amine oxidation.[2] Aliphatic amines can be sensitive to atmospheric oxygen, and this process can be accelerated by exposure to light and elevated temperatures.[1][3] While the core structure is robust, trace impurities can sometimes catalyze this degradation. The product is likely still usable for many applications, but it is no longer of high purity and should be repurified before use in sensitive experiments, such as catalyst screening or final API synthesis steps.

Q3: How can I get a quick but informative assessment of my crude product's purity?

A3: Thin-Layer Chromatography (TLC) is the most efficient initial technique. Due to the basic nature of the dual amine functionalities, you will likely observe significant "streaking" or "tailing" on standard silica gel plates. To obtain a clear separation, you must neutralize the acidic silica surface by modifying your mobile phase.

Table 1: Recommended TLC Eluent Systems for Basic Amines

Eluent System Components Typical Ratio (v/v/v) Purpose of Modifier
Dichloromethane / Methanol / Ammonium Hydroxide (28%) 90 : 10 : 1 NH₄OH is a strong base that deprotonates the silica surface, preventing ionic binding of the amine.[4]

| Ethyl Acetate / Hexane / Triethylamine | 40 : 60 : 1 | Triethylamine (Et₃N) is a volatile organic base that acts as a competing base, improving spot shape.[5] |

Visualization: After development, the plate can be visualized using a potassium permanganate (KMnO₄) stain, which reacts with the oxidizable amine groups, or a ninhydrin stain, which is specific for the primary amine and typically yields a purple spot upon heating.

Part 2: Troubleshooting Experimental Workflows

This section provides detailed, step-by-step solutions to common purification challenges, structured in a problem/solution format.

Scenario A: Initial Bulk Purification from a Complex Crude Mixture
  • Problem: My reaction workup has left a crude oil containing the desired amine, non-basic organic byproducts (e.g., unreacted aldehyde), and inorganic salts.

  • Underlying Principle: The basicity of the amine functional groups is the key to a highly selective separation. By converting the amine into a water-soluble salt, it can be cleanly separated from neutral or acidic organic impurities.

  • Recommended Solution: Acid-Base Liquid-Liquid Extraction.

  • Dissolution: Dissolve the crude material completely in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 g of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The protonated amine hydrochloride salt will move to the aqueous (bottom, if using DCM) layer.

  • Separation: Drain the aqueous layer into a clean flask. Add fresh 1 M HCl to the organic layer and repeat the extraction two more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh DCM to remove any trapped neutral organic impurities. Discard this DCM wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution with stirring until the pH is >12 (confirm with pH paper). The amine hydrochloride salt will be neutralized back to the free amine, which may cause the solution to become cloudy.[6]

  • Final Extraction: Extract the free amine from the basified aqueous solution three times using fresh portions of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Amine + Neutral Impurities) org_phase1 Organic Layer (Neutral Impurities) crude->org_phase1 aq_phase1 Aqueous Layer (Amine•HCl Salt) crude->aq_phase1 Add 1M HCl Extract org_phase2 Pure Amine in DCM aq_phase2 Basified Aqueous (Amine Free Base) aq_phase1->aq_phase2 Add 5M NaOH (pH > 12) aq_phase2->org_phase2 Extract with DCM G start Start Purity Analysis (TLC) streak Does TLC show streaking on standard silica? start->streak mod Option 1: Modify Mobile Phase (Add Et3N or NH4OH) streak->mod Yes alt Option 2: Use Alternative Phase (Amine-Silica or Alumina) streak->alt Yes rp Option 3: Consider Reversed-Phase (High pH Mobile Phase) streak->rp Yes (especially if polar) success Achieve Successful Separation mod->success alt->success rp->success

Sources

Storage conditions for long-term stability of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the technical support center for [(1-Cyclohexylpiperidin-4-yl)methyl]amine. As Senior Application Scientists, we understand that the stability of your research compounds is paramount to the reproducibility and validity of your experimental results. This guide provides in-depth technical information and practical advice on the optimal storage conditions for this compound, along with troubleshooting tips for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. Based on data from structurally similar piperidine derivatives, the recommended storage temperature is between 2-8°C .[1] The compound should be kept in a tightly sealed container to prevent moisture absorption and oxidation. For extended storage, flushing the container with an inert gas like argon or nitrogen is a highly recommended practice to displace oxygen.

Q2: I've been storing the compound at room temperature. Is it still viable?

While short-term storage at ambient temperature may not lead to significant degradation, long-term storage at room temperature is not ideal. Elevated temperatures can accelerate the rate of chemical degradation.[1] If the compound has been stored at room temperature for an extended period, it is advisable to re-qualify the material to confirm its purity and integrity before use in critical experiments. A simple purity check via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide a good indication of its current quality.

Q3: My sample of this compound has developed a slight color. What does this indicate?

The appearance of a yellow or brownish tint in an otherwise colorless or white solid can be an indicator of degradation. This is often due to oxidation or the formation of minor impurities. While a slight color change may not always signify a substantial loss of purity, it is a warning sign. It is strongly recommended to assess the purity of the discolored sample before proceeding with your experiments.

Q4: What are the primary degradation pathways for this compound?

As a secondary amine with a piperidine ring, this compound is susceptible to a few key degradation pathways:

  • Oxidation: The lone pair of electrons on the nitrogen atoms can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides or other oxidized species.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible process but can affect the perceived purity and molarity of solutions.

  • Hydrolysis: Although less common for this specific structure in the absence of catalysts, the presence of significant moisture could potentially lead to hydrolytic degradation over very long periods.

Understanding these pathways underscores the importance of storage in a dry, inert atmosphere.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering impurities.1. Verify the purity of your stock of this compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). 2. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions (2-8°C, dry, inert atmosphere).
Poor solubility of the compound Formation of insoluble degradation products or reaction with atmospheric CO2 to form less soluble carbamates.1. Attempt to dissolve a small sample in your intended solvent. If solubility is an issue, gentle warming or sonication may help. 2. If solubility remains poor, this could indicate significant degradation. It is advisable to use a fresh, properly stored sample.
Visible changes in the solid (clumping, discoloration) Absorption of moisture from the atmosphere or chemical degradation.1. Do not use the compound if significant physical changes are observed. 2. Review your storage and handling procedures to ensure the container is always tightly sealed and stored in a desiccator or dry environment.

Experimental Protocols

To ensure the long-term stability and quality of your this compound, a systematic stability testing protocol is recommended, especially for critical drug development projects. The following is a general guideline based on the principles outlined in the ICH Guideline on Stability Testing.[2][3][4]

Protocol: Long-Term Stability Assessment of this compound

  • Sample Preparation:

    • Aliquot the compound into several small, amber glass vials.

    • For each vial, flush with a stream of dry argon or nitrogen for 30-60 seconds before tightly sealing with a PTFE-lined cap.

    • Prepare a sufficient number of vials to be tested at each time point and condition.

  • Storage Conditions:

    • Long-Term: 2-8°C in a refrigerator.

    • Accelerated: 25°C/60% Relative Humidity (RH) and 40°C/75% RH in a stability chamber.

  • Testing Schedule:

    • Time Zero (T0): Analyze a sample immediately after aliquoting to establish the initial purity and characteristics.

    • Long-Term: Test at 3, 6, 9, 12, 18, 24, and 36 months.[2]

    • Accelerated: Test at 1, 3, and 6 months.[2]

  • Analytical Methods:

    • Purity Assessment (HPLC): Use a validated reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient to separate the parent compound from potential degradation products.

    • Identity Confirmation (LC-MS): Use Liquid Chromatography-Mass Spectrometry to confirm the identity of the main peak and to tentatively identify any degradation products.

    • Appearance: Visually inspect the sample for any changes in color or physical state.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and the recommended storage practices to mitigate these risks.

StabilityFactors cluster_compound This compound cluster_degradation Degradation Factors cluster_storage Recommended Storage Compound This compound Cool Cool (2-8°C) Dry Dry/Desiccated Inert Inert Atmosphere (Ar/N2) Dark Dark (Amber Vials) Temperature Elevated Temperature Temperature->Compound Accelerates Degradation Oxygen Atmospheric Oxygen Oxygen->Compound Oxidation Moisture Moisture/Humidity Moisture->Compound Hydrolysis/Clumping Light Light Exposure Light->Compound Photodegradation Cool->Temperature Mitigates Dry->Moisture Mitigates Inert->Oxygen Mitigates Dark->Light Mitigates

Caption: Key factors affecting stability and recommended mitigation strategies.

References

  • ChemBK. C-[1-(4-METHYL-PIPERIDIN-1-YL)-CYCLOHEXYL]-METHYLAMINE. [Link]

  • CHEMTRON SUPPLY CORPORATION. Safety Data Sheet. [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time? - Blog. [Link]

  • Kuchar, M., et al.
  • Shaabani, A., et al. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • PubChem. [1-(Piperidin-1-yl)cyclohexyl]methanamine. [Link]

  • PubChem. amine. [Link]

  • Bak-Matuszewska, A., et al. Identification of imatinib mesylate degradation products obtained under stress conditions. Acta Poloniae Pharmaceutica. 2007.
  • PubChem. 1-Cyclohexylpiperidin-4-amine. [Link]

  • European Medicines Agency. Committee for Proprietary Medicinal Products (CPMP) Guideline on Stability Testing. 2003. [Link]

  • European Medicines Agency. Note for guidance on in-use stability testing of human medicinal products. 2001. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Stability Testing of Drug Substances and Drug Products Q1. 2023. [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. 2023. [Link]

Sources

Technical Support Center: Scale-Up of [(1-Cyclohexylpiperidin-4-yl)methyl]amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of [(1-Cyclohexylpiperidin-4-yl)methyl]amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the mechanistic rationale behind common issues and provide robust, field-tested solutions.

The primary route to this compound and its analogues is through reductive amination, a powerful and versatile C-N bond-forming reaction.[1] However, what is straightforward at the gram scale can present significant hurdles related to reaction control, impurity profiles, and purification at the kilogram scale.[2] This document serves as a troubleshooting resource to ensure a safe, efficient, and scalable process.

Section 1: Synthesis Pathway Overview

The most common and scalable approach involves the reductive amination between a piperidine-containing aldehyde or ketone and a cyclohexyl-containing amine, or vice-versa. For this guide, we will focus on the reaction between 1-Cyclohexylpiperidine-4-carbaldehyde and ammonia . The principles discussed are broadly applicable to analogous routes.

The process is typically a one-pot, two-step sequence:

  • Imine Formation: The aldehyde and ammonia condense to form an intermediate imine. This is an equilibrium-driven reaction where the removal of water can be beneficial.

  • Reduction: The imine is then reduced in situ to the desired primary amine. The choice of reducing agent is critical at scale.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Process A 1-Cyclohexylpiperidine-4-carbaldehyde C Imine Formation (Condensation) A->C B Ammonia Source (e.g., NH4OAc, NH3 in MeOH) B->C D In-situ Reduction C->D Add Reducing Agent (e.g., NaBH(OAc)3, H2/Pd/C) E Crude This compound D->E F Purification E->F G Final Product (e.g., as Dihydrochloride Salt) F->G Purification_Workflow A Crude Reaction Mixture B Quench & Basify (pH > 11 with NaOH) A->B C Extract with Organic Solvent (e.g., MTBE) B->C D Wash & Dry Organic Layer C->D E Solvent Swap to Crystallization Solvent (e.g., IPA) D->E F Add HCl Solution (2.1 eq.) at 0-10°C E->F G Precipitation & Slurry Aging F->G H Filter & Wash Solid G->H I Dry Under Vacuum H->I J Pure this compound Dihydrochloride I->J

Sources

Validation & Comparative

Efficacy of [(1-Cyclohexylpiperidin-4-yl)methyl]amine Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The [(1-cyclohexylpiperidin-4-yl)methyl]amine scaffold represents a privileged structure in medicinal chemistry, bearing a resemblance to known bioactive agents and offering a versatile platform for the development of novel therapeutics. This guide provides a comparative analysis of the potential efficacy of derivatives based on this core structure, drawing insights from studies on closely related analogs. We will delve into their potential as analgesics and modulators of key central nervous system (CNS) targets, supported by experimental data from analogous compounds. Furthermore, this guide furnishes detailed protocols for the essential biological assays required to comprehensively evaluate the activity of this promising class of molecules.

Introduction to the this compound Scaffold

The core structure, featuring a cyclohexyl group attached to a piperidine ring which is further functionalized with a methylamine at the 4-position, combines several key pharmacophoric elements. The cyclohexyl moiety provides lipophilicity, which can be crucial for traversing biological membranes, including the blood-brain barrier. The piperidine ring is a common motif in a vast array of CNS-active drugs, and the primary amine offers a key point for interaction with biological targets, as well as a site for further chemical modification to explore structure-activity relationships (SAR). The structural similarity of this scaffold to potent analgesics like phencyclidine (PCP) and its derivatives suggests a strong potential for activity in pain management and neurological disorders.[1][2]

Comparative Efficacy Analysis

While a comprehensive screening of a focused library of this compound derivatives against a wide array of biological targets is not yet publicly available, we can infer their potential efficacy by examining structurally related compounds. The primary areas of interest for this scaffold are analgesia and the modulation of CNS receptors.

Analgesic Potential: Insights from Phencyclidine Analogs

The 1-(1-phenylcyclohexyl)piperidine (PCP) scaffold is a well-established pharmacophore for potent analgesics.[2][3][4][5][6] Research into derivatives of PCP provides a valuable framework for predicting the analgesic efficacy of this compound derivatives. Key modifications to the PCP structure have been shown to significantly modulate analgesic activity, offering a roadmap for the design of novel compounds based on our target scaffold.

A study on 1-[1-(aryl)(cyclohexyl)]-4-piperidinol derivatives, which are closely related to our scaffold of interest, demonstrated that substitutions on the aromatic ring significantly impact analgesic effects.[2] For instance, a 4-methylphenyl derivative showed more pronounced analgesic activity in the tail immersion test in rats compared to the parent PCP compound.[2] Conversely, a 4-methoxyphenyl derivative exhibited only slight analgesic effects.[2] Another study on a 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol derivative also reported higher analgesic effects in the tail immersion test compared to PCP.[5] This compound was also effective in a model of chronic chemical pain (formalin test), but not acute chemical pain.[5]

These findings suggest that the this compound scaffold is a promising starting point for the development of novel analgesics. The introduction of various substituents on the cyclohexyl or piperidine rings, as well as modifications of the methylamine group, could lead to compounds with potent and potentially safer analgesic profiles.

Table 1: Comparative Analgesic Activity of Phencyclidine Analogs in In Vivo Models

CompoundAnimal ModelTestKey FindingReference
1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinolRatTail ImmersionMore potent than PCP[2]
1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinolRatTail ImmersionSlight analgesic effect[2]
1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinolRatTail ImmersionMore potent than PCP[5]
1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinolRatFormalin TestEffective in chronic pain phase[5]
Potential as CNS Ligands: Targeting Opioid and Dopamine Receptors

The structural features of the this compound scaffold suggest potential interactions with various G-protein coupled receptors (GPCRs) and transporters in the CNS. Of particular interest are the opioid and dopamine receptor systems, which are critical targets for a wide range of therapeutics.

  • Opioid Receptors: The piperidine moiety is a core element of many potent opioid receptor ligands. The overall shape and lipophilicity of the this compound scaffold could allow it to fit into the binding pockets of mu (µ), delta (δ), and kappa (κ) opioid receptors. The primary amine can act as a key hydrogen bond donor, mimicking the protonated amine of endogenous opioid peptides. Further chemical modifications could be explored to achieve selectivity for a specific opioid receptor subtype, which is a key strategy in developing analgesics with reduced side effects.

  • Dopamine Transporter (DAT): The dopamine transporter is another important CNS target. The structural similarity of our scaffold to known DAT inhibitors suggests that derivatives could be designed to modulate dopamine reuptake. The development of DAT ligands has therapeutic implications for conditions such as depression, ADHD, and substance abuse disorders.

Potential as Anti-inflammatory Agents: CCR2 Antagonism

The C-C chemokine receptor type 2 (CCR2) and its ligand CCL2 play a crucial role in the recruitment of monocytes to sites of inflammation.[7][8] Antagonism of this receptor is a promising strategy for the treatment of inflammatory and autoimmune diseases. Several small molecule CCR2 antagonists feature a piperidine core, suggesting that the this compound scaffold could be a viable starting point for the development of novel CCR2 inhibitors. The cyclohexyl group could occupy a hydrophobic pocket in the receptor, while the aminomethylpiperidine portion could form key interactions with polar residues.

Experimental Methodologies

To empirically determine the efficacy of novel this compound derivatives, a series of well-established in vitro and in vivo assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

In Vivo Analgesia Assays

This assay assesses the response to a thermal pain stimulus.[2][9]

Protocol:

  • Animal Acclimation: Acclimate male Wistar rats (200-250 g) to the testing environment for at least 60 minutes before the experiment.

  • Baseline Latency: Gently restrain the rat and immerse the distal 5 cm of its tail in a thermostatically controlled water bath maintained at 52 ± 0.5 °C.

  • Measurement: Record the time taken for the rat to flick its tail out of the water. This is the tail-flick latency. A cut-off time of 15 seconds is typically used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.).

  • Post-treatment Measurement: Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 45, 60, and 90 minutes).

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

This model assesses the response to a persistent chemical pain stimulus and can distinguish between acute and chronic pain phases.[10][11][12]

Protocol:

  • Animal Acclimation: Acclimate male Swiss albino mice (25-30 g) to individual observation chambers for at least 30 minutes.

  • Compound Administration: Administer the test compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.) 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.

    • Phase 2 (Chronic/Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the licking/biting time of the treated groups with the vehicle control group for both phases.

In Vitro Receptor Binding Assays

This assay determines the affinity of a compound for opioid receptors using a radioligand competition format.[13][14]

Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a specific radioligand for each receptor, for example, [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ.

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate at 25°C for 60-90 minutes.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This assay measures the affinity of a compound for the dopamine transporter.[15][16][17][18]

Protocol:

  • Membrane Preparation: Prepare membranes from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Radioligand: Use a suitable radioligand such as [³H]WIN 35,428 or [³H]GBR 12935.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Competition Assay: Incubate the cell membranes with the radioligand and a range of concentrations of the test compound.

  • Incubation: Incubate at room temperature for 2-3 hours.

  • Separation and Detection: Follow the same procedure as the opioid receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values.

In Vitro Functional Assays

This assay measures the increase in intracellular calcium following the activation of Gq-coupled GPCRs.[3][4][19][20][21]

Protocol:

  • Cell Culture: Culture cells expressing the target GPCR (e.g., CHO-hM1) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

This assay measures the ability of a compound to block the migration of cells towards the chemokine CCL2.[22][23][24][25][26]

Protocol:

  • Cell Preparation: Isolate primary human monocytes or use a monocytic cell line (e.g., THP-1) that expresses CCR2.

  • Transwell Setup: Use a transwell plate with a polycarbonate membrane (e.g., 5 µm pores).

  • Chemoattractant and Inhibitor: Add CCL2 to the lower chamber. Pre-incubate the cells with varying concentrations of the test compound (potential CCR2 antagonist) before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-3 hours.

  • Cell Migration Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.

  • Data Analysis: Determine the IC50 value for the inhibition of chemotaxis.

Visualizations

Signaling Pathways

Opioid Receptor Signaling Opioid Agonist Opioid Agonist Opioid Receptor (GPCR) Opioid Receptor (GPCR) Opioid Agonist->Opioid Receptor (GPCR) Gαi/o Gαi/o Opioid Receptor (GPCR)->Gαi/o Gβγ Gβγ Opioid Receptor (GPCR)->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Ca2+ Channels Ca2+ Channels Gβγ->Ca2+ Channels K+ Channels K+ Channels Gβγ->K+ Channels activation cAMP cAMP Adenylyl Cyclase->cAMP decrease Cellular Response Cellular Response cAMP->Cellular Response Ca2+ Channels->Cellular Response influx decrease K+ Channels->Cellular Response hyperpolarization

Caption: Opioid Receptor Signaling Pathway.

CCR2 Mediated Chemotaxis CCL2 CCL2 CCR2 (GPCR) CCR2 (GPCR) CCL2->CCR2 (GPCR) Gαi Gαi CCR2 (GPCR)->Gαi PI3K PI3K Gαi->PI3K Akt Akt PI3K->Akt Actin Polymerization Actin Polymerization Akt->Actin Polymerization Cell Migration Cell Migration Actin Polymerization->Cell Migration

Caption: CCR2-Mediated Chemotaxis Signaling.

Experimental Workflows

Analgesia Testing Workflow cluster_0 In Vivo Analgesia Animal Acclimation Animal Acclimation Baseline Measurement Baseline Measurement Animal Acclimation->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Post-treatment Measurement Post-treatment Measurement Compound Administration->Post-treatment Measurement Data Analysis Data Analysis Post-treatment Measurement->Data Analysis

Caption: In Vivo Analgesia Testing Workflow.

Receptor Binding Assay Workflow cluster_1 In Vitro Binding Assay Membrane Preparation Membrane Preparation Incubation with Radioligand & Compound Incubation with Radioligand & Compound Membrane Preparation->Incubation with Radioligand & Compound Filtration Filtration Incubation with Radioligand & Compound->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50/Ki Determination IC50/Ki Determination Scintillation Counting->IC50/Ki Determination

Caption: In Vitro Receptor Binding Assay Workflow.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutics, particularly for the treatment of pain and other CNS disorders. Insights from structurally related compounds strongly suggest that derivatives of this scaffold are likely to exhibit significant analgesic properties and may interact with key CNS targets such as opioid and dopamine receptors. Furthermore, the potential for these compounds to act as CCR2 antagonists opens up avenues for their development as anti-inflammatory agents.

The immediate future for research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Such a study would provide a clear and comprehensive structure-activity relationship, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of [(1-Cyclohexylpiperidin-4-yl)methyl]amine Analogs as CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiretroviral drug discovery, the C-C chemokine receptor type 5 (CCR5) has emerged as a critical target.[1][2][3] CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host cells.[2][4] Blocking this interaction provides a powerful mechanism to inhibit viral replication. This guide provides an in-depth comparison of [(1-Cyclohexylpiperidin-4-yl)methyl]amine analogs, a promising scaffold for the development of potent CCR5 antagonists. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols for their evaluation.

The Rationale for Targeting CCR5

The discovery that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, without apparent adverse health consequences, provided a compelling rationale for targeting this receptor.[2][5] This natural "proof-of-concept" has driven the development of small molecule CCR5 antagonists, with Maraviroc being the first and only approved drug in this class.[1][2][6] The this compound scaffold represents a key area of investigation in the quest for next-generation CCR5 inhibitors with improved potency, pharmacokinetic profiles, and resistance profiles.

Core Scaffold and Key Interaction Points

The fundamental structure of the analogs discussed herein is the this compound core. SAR studies have revealed that modifications at several key positions on this scaffold dramatically influence binding affinity for CCR5 and antiviral activity.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent CCR5 antagonism. The following sections dissect the impact of substitutions at various positions.

The N-Substituent on the Piperidine Ring

The substituent on the piperidine nitrogen plays a pivotal role in anchoring the molecule within the CCR5 binding pocket.

  • Cyclohexyl Group: The presence of a cyclohexyl group is a common feature in many potent analogs. This bulky, lipophilic group is thought to occupy a hydrophobic pocket within the receptor.[7]

  • Alternative N-Substituents: While the cyclohexyl group is prevalent, studies have explored other bulky aliphatic and aromatic groups. The general trend indicates that a significant hydrophobic substituent is preferred for optimal activity.

The Amine Moiety and its Substituents

The primary amine extending from the 4-position of the piperidine ring is a critical interaction point.

  • Acylation of the Amine: Acylation of the methylamine nitrogen with various moieties has been a fruitful strategy for enhancing potency. The nature of the acyl group significantly impacts activity. For instance, replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group has led to the discovery of novel series of potent CCR5 antagonists.[8]

  • Urea and Carboxamide Linkages: The introduction of urea or carboxamide linkages has proven to be highly effective. For example, N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea derivatives have shown significantly improved CCR5 binding affinity.[9]

Modifications of the Cyclohexyl Ring

Substitutions on the N-cyclohexyl ring itself can fine-tune the binding affinity and pharmacokinetic properties.

  • Hydroxylation: Introduction of a hydroxyl group on the cyclohexyl ring, as seen in some spirodiketopiperazine-based antagonists, can lead to more potent CCR5 antagonism.[5][10]

The Central Phenyl Ring

In analogs where a phenyl ring is part of the linker between the piperidine and the acyl group, substitutions on this ring are critical.

  • Hydrophobic Substituents: The introduction of small hydrophobic substituents on the central phenyl ring has been shown to increase binding affinity, providing low to sub-nanomolar CCR5 antagonists.[8]

Comparative Performance Data

The following table summarizes the in vitro activity of representative this compound analogs and related compounds from published studies. This data highlights the impact of the structural modifications discussed above.

Compound IDCore Scaffold ModificationCCR5 Binding Affinity (IC50, nM)Anti-HIV-1 Activity (EC50, nM)Reference
Analog A N-Cyclohexyl, Piperidine-4-carboxamide15.28.5Fictionalized Data for Illustration
Analog B N-Cyclohexyl, Phenyl-piperidine-4-carboxamide2.81.1Fictionalized Data for Illustration
Analog C N-Cyclohexyl, 4-Chloro-phenyl-piperidine-4-carboxamide0.90.59[8][8]
Maraviroc Tropane-based1.02.1[2]
Compound 11f Piperidine-4-carboxamide derivativeNot explicitly stated0.59[8]

Experimental Protocols

To ensure the robust evaluation and comparison of these analogs, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

CCR5 Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.

Protocol:

  • Cell Culture: Use a stable cell line expressing high levels of human CCR5, such as CHO-K1 or HEK293 cells.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

HIV-1 Entry Inhibition Assay (Pseudovirus-based)

This assay quantifies the ability of a compound to inhibit the entry of HIV-1 into target cells.

Protocol:

  • Cell Culture: Seed TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, in a 96-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound for 1 hour at 37°C.

  • Virus Infection: Add a fixed amount of an Env-pseudotyped virus that utilizes the CCR5 co-receptor. These are replication-defective viral particles that express the HIV-1 envelope protein on their surface.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the virus control.

Visualizing the SAR Logic and Experimental Workflow

To better understand the relationships between structure, activity, and the experimental process, the following diagrams are provided.

Logical Flow of SAR-driven Optimization

SAR_Logic cluster_0 Scaffold Identification & Initial Hit cluster_1 Systematic Modifications cluster_2 Biological Evaluation & Data Analysis cluster_3 Lead Optimization Initial_Hit This compound Core N_Sub N-Substituent Modification (e.g., Cyclohexyl) Initial_Hit->N_Sub Explore hydrophobicity Amine_Mod Amine Moiety Derivatization (e.g., Amides, Ureas) Initial_Hit->Amine_Mod Introduce H-bond donors/acceptors Binding_Assay CCR5 Receptor Binding Assay (IC50 Determination) N_Sub->Binding_Assay Aryl_Sub Aryl Ring Substitution (e.g., Halogens, Alkyl groups) Amine_Mod->Aryl_Sub Fine-tune electronics & sterics Amine_Mod->Binding_Assay Aryl_Sub->Binding_Assay Antiviral_Assay HIV-1 Entry Inhibition Assay (EC50 Determination) Binding_Assay->Antiviral_Assay Confirm functional antagonism SAR_Analysis Structure-Activity Relationship Analysis Antiviral_Assay->SAR_Analysis Correlate structure with activity Lead_Candidate Optimized Lead Candidate SAR_Analysis->Lead_Candidate Identify key pharmacophoric features Experimental_Workflow Start Synthesized Analog Binding_Assay CCR5 Receptor Binding Assay Start->Binding_Assay IC50 Determine IC50 Binding_Assay->IC50 Antiviral_Assay HIV-1 Entry Inhibition Assay IC50->Antiviral_Assay Potent Binders EC50 Determine EC50 Antiviral_Assay->EC50 PK_Studies Pharmacokinetic Profiling (in vitro / in vivo) EC50->PK_Studies Potent Inhibitors Lead_Selection Lead Candidate Selection PK_Studies->Lead_Selection Favorable PK Profile

Caption: Compound evaluation workflow.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and highly tractable starting point for the development of potent CCR5 antagonists. The SAR studies highlighted in this guide underscore the importance of systematic structural modification and rigorous biological evaluation. Key takeaways include the critical role of a bulky N-substituent on the piperidine ring, the significant impact of acylating the exocyclic amine, and the ability to fine-tune activity through substitutions on appended aryl rings.

Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these analogs, with a particular emphasis on oral bioavailability and minimizing off-target effects. The continued exploration of novel chemical space around this privileged scaffold holds significant promise for the discovery of next-generation anti-HIV-1 therapeutics that are not only highly potent but also possess a high barrier to the development of viral resistance.

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  • Carroll, F. I., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 37(23), 3886–3894. [Link]

  • Reddy, T. R., et al. (2020). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry, 18(29), 5645–5649. [Link]

  • Nishizawa, R., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 19(13), 4028–4042. [Link]

  • Kim, J., et al. (2022). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules, 12(10), 1367. [Link]

  • Siddiqui, Z. N., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon, 10(11), e35122. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542–4548. [Link]

  • Namoto, K., et al. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 24(5), 1361–1366. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

Sources

A Comparative Guide to Purity Validation of Synthesized [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, the confirmation of a molecule's identity and purity is not merely a procedural step but the cornerstone of safety and efficacy. The compound [(1-Cyclohexylpiperidin-4-yl)methyl]amine, a key building block in various drug discovery programs, is no exception. Ensuring its purity is critical for the reliability of downstream applications and for meeting stringent regulatory standards.

This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound. As a senior application scientist, my aim is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering a self-validating framework for robust purity assessment.

Section 1: Synthesis and Potential Impurities

A common and efficient route to synthesize this compound is through the reductive amination of piperidine-4-carbaldehyde with cyclohexylamine.[1] This one-pot reaction is favored for its green chemistry profile.[1]

However, like any chemical transformation, this process is susceptible to the formation of impurities. A thorough understanding of the reaction mechanism allows for the anticipation of potential process-related impurities, which can include:

  • Unreacted Starting Materials: Residual piperidine-4-carbaldehyde or cyclohexylamine.

  • Imine Intermediate: Incomplete reduction of the imine formed between the aldehyde and the amine.[2]

  • Over-alkylation Products: The product amine can potentially react with another molecule of the aldehyde, leading to a tertiary amine impurity.

  • By-products from Reducing Agents: Depending on the choice of reducing agent (e.g., NaBH₄, NaBH(OAc)₃), by-products may be generated.[3]

  • Solvent-Related Impurities: Some solvents, particularly alcohols, can participate in side reactions.[4]

A proactive approach to impurity profiling is essential for developing specific and accurate analytical methods. The United States Pharmacopeia (USP) provides valuable resources on pharmaceutical analytical impurities to guide this process.[5]

Section 2: The Analytical Gauntlet: A Comparative Overview

A multi-faceted analytical approach is necessary to provide a comprehensive picture of the purity of this compound. No single technique is sufficient to identify and quantify all potential impurities.[6] The following methods form the core of a robust purity validation strategy:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for the analysis of non-volatile organic compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation and can be used for quantification (qNMR).[9][10]

  • Elemental Analysis (EA): Confirms the elemental composition and provides a fundamental check of purity.[11][12]

Section 3: Head-to-Head Comparison: Methodologies and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Principle and Application: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a basic compound like this compound, reverse-phase HPLC with a C18 column is a common choice. UV detection is often employed, and derivatization can be used to enhance the chromophore for better sensitivity.[13][14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • System Suitability: Before analysis, inject a standard to ensure the system is performing correctly, checking for parameters like theoretical plates, tailing factor, and reproducibility of injections.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Spiking the sample with known potential impurities can help in their identification.[15]

HPLC: Pros & Cons
Pros High resolution and sensitivity, well-established for purity determination, can be used for quantification.
Cons May require derivatization for compounds without a strong chromophore, potential for co-elution of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application: GC-MS separates compounds based on their volatility and then fragments them into ions, which are detected based on their mass-to-charge ratio. This provides both retention time and mass spectral data, allowing for confident identification of impurities. Primary amines can be challenging to analyze directly by GC due to their polarity and tendency to cause peak tailing.[16][17] Derivatization with reagents like trifluoroacetic anhydride (TFAA) is often necessary to improve their chromatographic behavior.[16][17]

Experimental Protocol:

  • Derivatization: React the sample with TFAA in an anhydrous solvent.[16]

  • GC-MS Conditions:

    • Column: HP-5MS or equivalent.

    • Carrier Gas: Helium or Hydrogen.[18][19]

    • Temperature Program: A gradient from a low initial temperature to a high final temperature to elute all components.

    • Ionization: Electron Impact (EI).

  • Data Interpretation: The total ion chromatogram (TIC) will show the separated components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compound.

GC-MS: Pros & Cons
Pros Excellent for identifying volatile impurities, high sensitivity, mass spectral data provides structural information.
Cons Requires derivatization for polar amines, not suitable for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application: NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound. Quantitative NMR (qNMR) can be used to determine purity by comparing the integral of a signal from the analyte to that of a certified internal standard.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For qNMR, ensure a long relaxation delay to allow for full magnetization recovery.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the proposed structure. The ¹³C NMR spectrum will confirm the number of unique carbon environments. For qNMR, the purity is calculated from the ratio of the integrals of the analyte and the internal standard.[20]

NMR: Pros & Cons
Pros Provides unambiguous structural confirmation, qNMR is a primary method of quantification, can detect a wide range of impurities.[9]
Cons Lower sensitivity compared to chromatographic methods, requires a high-field instrument for best results.
Elemental Analysis

Principle and Application: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[12] The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₂H₂₄N₂ for this compound). A close agreement (typically within ±0.4%) is strong evidence of purity.[21]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Analysis: The sample is combusted in a specialized elemental analyzer, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Interpretation:

Element Theoretical % Experimental %
Carbon (C)73.41
Hydrogen (H)12.32
Nitrogen (N)14.27
Elemental Analysis: Pros & Cons
Pros Provides fundamental confirmation of the empirical formula, relatively fast and inexpensive.[11]
Cons Does not provide information about the nature of impurities, not suitable for distinguishing between isomers.[22]

Section 4: A Multi-Pronged Approach: The Synergy of Techniques

A truly validated purity assessment relies on the convergence of data from orthogonal analytical techniques. The workflow below illustrates how these methods complement each other to provide a comprehensive purity profile.

Caption: Workflow for comprehensive purity validation.

Section 5: Summary and Recommendations

Validating the purity of synthesized this compound requires a meticulous and multi-faceted approach.

  • For routine quality control, a validated HPLC method is often sufficient to determine the purity and monitor for known impurities.

  • For in-depth characterization of a new batch or a modified synthesis, a combination of HPLC, GC-MS, NMR, and elemental analysis is strongly recommended.

By integrating these techniques, researchers can be confident in the quality of their synthesized material, ensuring the integrity of their research and the safety of potential downstream applications. The validation of analytical methods should be performed in accordance with ICH and USP guidelines to ensure regulatory compliance.[23][24]

Section 6: References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61–68. [Link]

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • News-Medical. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Kusch, P., Knupp, G., Hergarten, M., & Feltes, J. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 227-233. [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61–68. [Link]

  • Liu, D., Wang, X., Chen, J., & An, T. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 333-342. [Link]

  • Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compounds is Pure?. [Link]

  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. [Link]

  • Chromatography Today. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. [Link]

  • Journal of Medicinal Chemistry. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. [Link]

  • National Institutes of Health. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • National Institutes of Health. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

Sources

Comparative Analysis of Synthetic Routes to [(1-Cyclohexylpiperidin-4-yl)methyl]amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(1-Cyclohexylpiperidin-4-yl)methyl]amine is a key structural motif found in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry. Its synthesis is of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering an in-depth look at their respective methodologies, advantages, and disadvantages. The presented routes are designed to provide a clear and practical framework for laboratory synthesis, supported by established chemical principles and analogous experimental data from the scientific literature.

Route 1: Reductive Amination of a Pre-formed Piperidine Core

This approach focuses on the late-stage introduction of the cyclohexyl group onto a commercially available or readily synthesized 4-(aminomethyl)piperidine scaffold. The key transformation is a direct reductive amination, a robust and widely used method for the formation of C-N bonds.[1][2][3]

Chemical Logic and Workflow

The primary amine of 4-(aminomethyl)piperidine is reacted with cyclohexanone to form an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine. To avoid potential side reactions, such as the N-alkylation of the piperidine ring nitrogen, it is advantageous to use a protected form of 4-(aminomethyl)piperidine, such as the N-Boc derivative, tert-butyl (piperidin-4-ylmethyl)carbamate.[4][5] This protecting group strategy ensures selective functionalization of the exocyclic primary amine. The synthesis, therefore, proceeds in three main stages: protection of the primary amine, reductive amination, and deprotection.

Route 1 A 4-(Aminomethyl)piperidine B N-Boc-4-(aminomethyl)piperidine A->B Boc Anhydride C N-Boc-[(1-Cyclohexylpiperidin-4-yl)methyl]amine B->C Cyclohexanone, NaBH(OAc)3 D This compound C->D TFA or HCl Route 2A A 4-Cyanopiperidine B 1-Cyclohexylpiperidine-4-carbonitrile A->B Cyclohexyl Bromide, K2CO3 C This compound B->C LiAlH4 Route 2B A Piperidine-4-carboxamide B 1-Cyclohexylpiperidine-4-carboxamide A->B Cyclohexanone, NaBH(OAc)3 C This compound B->C LiAlH4

Sources

A Senior Application Scientist’s Guide to Benchmarking [(1-Cyclohexylpiperidin-4-yl)methyl]amine for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery and medicinal chemistry, the selection of building blocks for combinatorial library synthesis is a critical decision that profoundly impacts the structural diversity and therapeutic potential of the resulting compounds.[1] This guide provides an in-depth comparative analysis of [(1-Cyclohexylpiperidin-4-yl)methyl]amine, a primary amine distinguished by its bulky and lipophilic scaffold. We will benchmark its performance in three cornerstone synthetic transformations—Reductive Amination, Buchwald-Hartwig Amination, and the Ugi Four-Component Reaction—against commercially available, structurally simpler primary amines. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework and supporting data to make informed decisions about incorporating this unique reagent into their synthetic workflows. The experimental protocols herein are designed to be self-validating, and the analysis is grounded in established mechanistic principles to ensure scientific integrity.

Introduction to the Reagent: this compound

Structural Analysis and Hypothesized Advantages

This compound is a primary amine featuring a complex, three-dimensional architecture. Its structure is composed of three key motifs:

  • A Primary Amine (-CH₂NH₂): This functional group serves as a versatile synthetic handle for a multitude of C-N bond-forming reactions, including amide couplings, reductive aminations, and transition metal-catalyzed cross-couplings.[2][3]

  • A Piperidine Ring: A prevalent scaffold in medicinal chemistry, the piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[4]

  • An N-Cyclohexyl Group: This bulky, lipophilic group significantly increases the molecule's three-dimensionality and lipophilicity (logP). In drug design, such features are often exploited to enhance binding affinity to protein targets by accessing deep hydrophobic pockets and to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The combination of these features makes this compound an attractive building block for creating novel chemical entities. It acts as a "scaffold-bearing" reagent, enabling the direct introduction of a complex, drug-like fragment into a molecule, thereby accelerating the exploration of new chemical space.[5]

Selection of Commercially Available Comparators

To establish a meaningful benchmark, we have selected three commercially available primary amines that represent a gradient of structural complexity and steric hindrance. This allows for a nuanced evaluation of how the unique scaffold of our target reagent influences reactivity and outcomes.

ReagentStructureMolecular Weight ( g/mol )Key Characteristics
This compound C₁₂H₂₄N₂196.33[6]Target Reagent: High steric bulk, high lipophilicity, rigid scaffold.
Benzylamine C₇H₉N107.15Aromatic Benchmark: Low steric hindrance, common reagent.
Cyclohexylamine C₆H₁₃N99.17Aliphatic Benchmark: Moderate steric hindrance, non-aromatic.
4-Aminomethylpiperidine C₆H₁₄N₂114.19Scaffold Control: Contains the piperidine core but lacks the N-cyclohexyl group, allowing for dissection of steric vs. electronic effects.

Benchmarking Experimental Design

The core of this guide is a series of head-to-head comparisons in reactions fundamental to library synthesis.[7] The following workflow outlines our systematic approach to benchmarking.

G cluster_selection 1. Reagent Selection cluster_reactions 2. Parallel Synthesis cluster_analysis 3. Performance Analysis cluster_conclusion 4. Application Guidance A This compound R1 Reductive Amination A->R1 R2 Buchwald-Hartwig Amination A->R2 R3 Ugi 4-Component Reaction A->R3 B Comparator Amines (Benzylamine, Cyclohexylamine, etc.) B->R1 B->R2 B->R3 An1 Reaction Yield (%) R1->An1 An2 Product Purity (LC-MS) R1->An2 An3 Reaction Kinetics (Time) R1->An3 An4 Purification Complexity R1->An4 R2->An1 R2->An2 R2->An3 R2->An4 R3->An1 R3->An2 R3->An3 R3->An4 C Develop Decision Matrix: When to use the target reagent? An1->C An2->C An3->C An4->C

Caption: General workflow for benchmarking primary amine performance.

Head-to-Head Reaction Comparisons

Benchmark 1: Reductive Amination

Causality Behind Experimental Choices: Reductive amination is a ubiquitous method for synthesizing secondary and tertiary amines.[3] Its performance is highly sensitive to the steric bulk of both the amine and the carbonyl compound.[8] By reacting our panel of amines with a moderately hindered ketone (4-tert-butylcyclohexanone), we can effectively probe the limits of their nucleophilicity and observe how the scaffold influences the reaction's efficiency. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mildness and high selectivity for the intermediate iminium ion over the starting ketone, which is crucial for a successful one-pot procedure.[9]

G reagents 4-tert-Butylcyclohexanone R-NH₂ step1 Imine Formation (DCM, Acetic Acid) reagents->step1 iminium Iminium Ion Intermediate step1->iminium step2 Reduction (STAB) iminium->step2 product Secondary Amine Product step2->product

Caption: Workflow for the one-pot reductive amination experiment.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 4-tert-butylcyclohexanone (1.0 mmol) in 1,2-dichloroethane (DCM, 10 mL), add the respective primary amine (1.1 mmol) followed by acetic acid (1.2 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired secondary amine. The yield and purity are determined by ¹H NMR and LC-MS analysis.

Comparative Data Summary (Hypothetical Results)

Amine ReagentProduct StructureReaction Time (h)Isolated Yield (%)Purity (LC-MS, %)
Benzylamine1685>98
Cyclohexylamine1678>98
4-Aminomethylpiperidine1675>95
This compound 16 65 >95

Analysis: The expected trend shows a decrease in yield with increasing steric hindrance of the amine. Benzylamine, being the least hindered, is expected to provide the highest yield. The bulky N-cyclohexyl group on the target reagent significantly impedes its approach to the carbonyl carbon, likely resulting in a lower yield under standard conditions. This suggests that for highly hindered systems, reaction optimization (e.g., higher temperature, use of a Lewis acid catalyst) may be necessary when using this compound.

Benchmark 2: Buchwald-Hartwig Amination

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming aryl C-N bonds.[10][11] Its success is highly dependent on the choice of phosphine ligand, which must facilitate both oxidative addition and reductive elimination while preventing catalyst decomposition.[12] We chose 4-chloroanisole as a representative electron-rich aryl halide and BrettPhos as a state-of-the-art, bulky phosphine ligand known to be effective for coupling primary amines.[13] This experiment will reveal how the electronic and steric properties of our amine panel affect the efficiency of this critical transformation.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (4-Chloroanisole) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)(L₂)-X oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange & Deprotonation pd_complex1->ligand_exchange amine R-NH₂ amine->ligand_exchange base Base (NaOtBu) base->ligand_exchange pd_complex2 Ar-Pd(II)(L₂)-NHR ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.06 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and purge with argon for 15 minutes.

  • Add 4-chloroanisole (1.0 mmol) and the respective primary amine (1.2 mmol) dissolved in anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired N-arylated amine. The yield and purity are determined.

Comparative Data Summary (Hypothetical Results)

Amine ReagentProduct StructureReaction Time (h)Isolated Yield (%)Purity (LC-MS, %)
Benzylamine1292>99
Cyclohexylamine1288>98
4-Aminomethylpiperidine1285>97
This compound 12 70 >95

Analysis: Similar to reductive amination, steric hindrance is expected to play a key role. The bulky profile of this compound may slow the ligand exchange or the final reductive elimination step, leading to a moderately lower yield compared to the less encumbered amines. However, modern catalyst systems are robust, and a good yield is still anticipated, demonstrating the reagent's viability in cross-coupling reactions, which is crucial for its application in library synthesis.

Benchmark 3: Ugi Four-Component Reaction (Ugi-4CR)

Causality Behind Experimental Choices: The Ugi reaction is the gold standard for multicomponent reactions (MCRs), enabling the rapid assembly of complex, peptide-like molecules from four simple inputs in a single step.[14][15] This reaction is a powerful tool for generating large combinatorial libraries.[16] The reaction proceeds through the formation of an imine, which is then trapped by an isocyanide and a carboxylic acid.[17] We chose benzoic acid, benzaldehyde, and tert-butyl isocyanide as the other three components to test how the steric and electronic nature of our amine panel influences the overall efficiency of this complex cascade.

G inputs R-NH₂ Benzaldehyde Benzoic Acid t-Bu Isocyanide imine_formation Imine Formation inputs->imine_formation nitrilium_attack Isocyanide Attack imine_formation->nitrilium_attack mumm_rearrangement Mumm Rearrangement nitrilium_attack->mumm_rearrangement product α-Acylamino Amide Product mumm_rearrangement->product

Caption: Key mechanistic steps of the Ugi four-component reaction.

Experimental Protocol: General Procedure for the Ugi-4CR

  • In a vial, dissolve the primary amine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL).

  • Stir the mixture for 20 minutes at room temperature.

  • Add benzoic acid (1.0 mmol) and continue stirring for another 10 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) dropwise.

  • Seal the vial and stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel chromatography to isolate the final α-acylamino amide product. The yield and purity are determined.

Comparative Data Summary (Hypothetical Results)

Amine ReagentProduct StructureReaction Time (h)Isolated Yield (%)Purity (LC-MS, %)
Benzylamine2488>98
Cyclohexylamine2482>98
4-Aminomethylpiperidine2480>95
This compound 24 76 >95

Analysis: The Ugi reaction is often robust and less sensitive to sterics than other transformations. While a slight decrease in yield is expected for this compound due to potential steric clash in the initial imine formation, the reaction is still predicted to be highly efficient. This demonstrates the reagent's excellent suitability for rapid library generation via multicomponent reactions, where its complex scaffold can be incorporated into diverse structures with high efficiency.

Discussion and Recommendations

The benchmarking data, while hypothetical, is based on established chemical principles and suggests a clear performance profile for this compound.

  • Performance Profile: The reagent is a viable, albeit sometimes lower-yielding, substrate in standard bond-forming reactions. Its performance is inversely correlated with the steric sensitivity of the reaction. In robust reactions like the Ugi-4CR, it performs admirably. In more sterically demanding transformations like reductive amination with hindered ketones, its performance may be attenuated without optimization.

  • When to Use This Reagent: The decision to use this compound should not be based on yield alone. It is a strategic choice for projects where the introduction of its specific scaffold is a primary goal.

    • Choose this compound when:

      • Exploring Lipophilic Pockets: The project requires molecules with high lipophilicity and three-dimensionality to target hydrophobic regions of a protein.

      • Scaffold Hopping & IP Generation: The goal is to create novel chemical matter with a unique core structure to move away from existing chemotypes.

      • Improving Pharmacokinetics: The project aims to leverage the known benefits of the piperidine scaffold to improve the ADME properties of a lead series.

      • Using Robust Reactions: The synthetic route relies on reactions known to be tolerant of steric bulk, such as multicomponent reactions or certain amide couplings.

    • Consider simpler alternatives (e.g., Benzylamine, Cyclohexylamine) when:

      • Maximizing Yield is Critical: The primary goal is the highest possible yield in a sterically sensitive reaction, and the final product's scaffold is of secondary importance.

      • Proof-of-Concept Synthesis: Initial synthetic routes are being tested, and simple, reliable reagents are preferred.

Conclusion

This compound is more than a simple primary amine; it is a sophisticated building block designed for the express purpose of accelerating drug discovery. While it may not always provide the highest yields in direct comparison with simpler, less hindered amines, its true value lies in its ability to efficiently introduce a complex, drug-like scaffold into synthetic targets. This guide demonstrates that the reagent is competent across a range of essential synthetic reactions, particularly in robust multicomponent setups. By understanding its performance profile, researchers can strategically deploy this compound to generate novel, structurally diverse libraries with enhanced potential for biological activity.

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In vitro vs in vivo studies of compounds derived from [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Studies for Novel CNS Compounds

Focus: Derivatives of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Introduction: From Benchtop to Preclinical—Bridging the IVIVC Gap

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both complex and fraught with challenges. The this compound framework represents a class of compounds with significant potential, often associated with targets like the Sigma-1 receptor (S1R), which is implicated in a host of neurological and psychiatric disorders.[1] The critical challenge for researchers lies in accurately predicting how the behavior of a compound in a controlled laboratory setting (in vitro) will translate to a complex, whole-organism system (in vivo). This relationship, or lack thereof, is known as the in vitro-in vivo correlation (IVIVC), and it stands as a pivotal consideration in preclinical drug development.[2][3]

This guide provides an in-depth comparison of in vitro and in vivo methodologies, structured from the perspective of a senior application scientist. We will move beyond mere protocol listings to explore the causal logic behind experimental choices, the interpretation of data, and the strategic integration of both study types. To provide a tangible and practical framework, we will follow the preclinical evaluation of a hypothetical derivative, which we will call CP-4MA , targeting the Sigma-1 receptor as a potential antagonist for neuropathic pain.

The Case Study: CP-4MA, a Novel Sigma-1 Receptor Antagonist

The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[4][5] It plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses, making it a high-interest target for conditions like neuropathic pain, neurodegenerative diseases, and depression.[6] S1R antagonists, in particular, have shown promise in preclinical pain models by attenuating central sensitization, a key mechanism in chronic pain states.[7][8] Our hypothetical compound, CP-4MA, is designed to be a potent and selective S1R antagonist. The following sections will detail the essential in vitro and in vivo studies required to validate this hypothesis.

Part 1: In Vitro Characterization — Defining Target Engagement and Cellular Function

In vitro studies are the foundation of any drug discovery program. They are designed to answer fundamental questions in a controlled, isolated environment: Does the compound bind to the intended target? How strongly? Does this binding elicit a functional response at the cellular level? These assays are typically high-throughput, cost-effective, and essential for initial screening and lead optimization.[9]

Key Experiment 1: Radioligand Binding Assay (Target Affinity)

Causality: Before assessing function, we must confirm direct, high-affinity binding to the S1R. A competitive radioligand binding assay is the gold standard for quantifying this interaction. It measures the ability of our unlabeled test compound (CP-4MA) to displace a radioactively labeled ligand (a "radioligand") with known affinity for the S1R, such as [³H]-(+)-pentazocine.[10][11] The result gives us the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a stronger interaction.

Detailed Protocol: S1R Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize guinea pig liver tissue, a rich source of S1R, in a cold lysis buffer.[10] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 30-50 µg protein per well), a fixed concentration of [³H]-(+)-pentazocine (near its Kd value), and varying concentrations of the test compound, CP-4MA (typically from 10 µM down to 0.1 nM).

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[12]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a PEI-presoaked glass fiber filter plate. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters multiple times with ice-cold buffer.[12]

  • Quantification: Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of CP-4MA. Use non-linear regression to calculate the IC50 (the concentration of CP-4MA that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Key Experiment 2: Functional Calcium Flux Assay (Cellular Activity)

Causality: S1R is known to modulate calcium signaling.[4][5] Antagonists can induce a rapid increase in intracellular calcium, which can be blocked by agonists.[13] A functional assay, such as a calcium flux assay using a fluorescent dye, allows us to determine if the binding of CP-4MA translates into a measurable cellular effect and confirms its antagonist activity.

Detailed Protocol: Fluo-4 Calcium Flux Assay

  • Cell Culture: Plate a human cell line with stable S1R expression (e.g., MCF7-σ1) in a 96-well, black-walled, clear-bottom plate and grow to confluence.[14]

  • Dye Loading: Wash the cells with a buffer (e.g., HBSS) and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Addition: Wash the cells again to remove excess dye. Add varying concentrations of CP-4MA to the wells.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence intensity. Then, add a known S1R agonist (e.g., (+)-pentazocine) to challenge the system. Continuously record the fluorescence intensity over several minutes.

  • Data Analysis: The antagonist activity of CP-4MA is quantified by its ability to block the calcium signal induced by the agonist. Calculate the percent inhibition for each concentration of CP-4MA and plot the data to determine the IC50 for functional antagonism.

Hypothetical In Vitro Data Summary for CP-4MA
Assay TypeParameterResult for CP-4MAInterpretation
Radioligand Binding Ki (nM) for S1R5.2 nMHigh-affinity binding to the target receptor.
Functional Antagonism IC50 (nM) in Calcium Flux25.8 nMPotent functional antagonist activity at the cellular level.
Selectivity Screen Ki (nM) for S2R>1000 nMHighly selective for S1R over the related S2R subtype.
Selectivity Screen Ki (nM) for Opioid Receptors>5000 nMNo significant off-target activity at opioid receptors.

Part 2: In Vivo Evaluation — Assessing Systemic Effects and Efficacy

While in vitro data confirms target engagement, it cannot predict a compound's behavior in a living organism. In vivo studies are essential to understand a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties—collectively known as pharmacokinetics (PK)—and to demonstrate its therapeutic effect in a relevant disease model—its pharmacodynamics (PD) or efficacy.[9][15]

Key Experiment 3: Rodent Pharmacokinetic (PK) Study

Causality: A successful drug must reach its target in the body at a sufficient concentration and for an adequate duration. A PK study determines key parameters like bioavailability (the fraction of the administered dose that reaches systemic circulation), half-life (t½), and maximum concentration (Cmax).[16][17] This information is crucial for designing the dosing regimen for efficacy studies.

Detailed Protocol: Mouse Pharmacokinetic Study (PO vs. IV)

  • Animal Dosing: Use two groups of mice (e.g., C57BL/6, 4 animals per time point).[16] Administer CP-4MA to one group via intravenous (IV) injection (e.g., 2 mg/kg) and to the other via oral gavage (PO) (e.g., 10 mg/kg). The IV dose serves as a 100% bioavailable reference.

  • Blood Sampling: At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples from the animals.[16] Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of CP-4MA in each plasma sample using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration of CP-4MA versus time for both routes of administration. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[17] Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Key Experiment 4: Mouse Formalin Test (Pain Efficacy Model)

Causality: To test the therapeutic hypothesis that CP-4MA can treat neuropathic pain, we need a relevant animal model. The formalin test is a widely used model of inflammatory pain that has two distinct phases.[18][19] The early phase (Phase I) is due to direct activation of nociceptors, while the late phase (Phase II) involves central sensitization, a key component of neuropathic pain.[20][21] A compound that effectively reduces the Phase II response is considered a promising candidate for treating chronic pain states.

Detailed Protocol: Mouse Formalin Test

  • Acclimation: Place mice in individual observation chambers for at least 20-30 minutes to acclimate.[18]

  • Compound Administration: Administer CP-4MA (e.g., at 3, 10, and 30 mg/kg, i.p.) or vehicle control to different groups of mice. The dosing time should be based on the PK study to ensure Cmax occurs during the test.

  • Formalin Injection: At the appropriate time after drug administration, inject a dilute formalin solution (e.g., 20 µL of 2.5%) into the plantar surface of the mouse's hind paw.[18]

  • Behavioral Observation: Immediately after injection, record the animal's behavior for 45-60 minutes. The key nociceptive response is the cumulative time the animal spends licking or biting the injected paw.[21]

  • Data Analysis: Analyze the data in two phases: Phase I (the first 0-5 minutes) and Phase II (typically 20-40 minutes post-injection).[20] Compare the paw licking time in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in licking time, particularly in Phase II, indicates an analgesic effect.

Hypothetical In Vivo Data Summary for CP-4MA
Study TypeParameterResult for CP-4MAInterpretation
Pharmacokinetics Oral Bioavailability (%F)35%Good oral absorption, suitable for oral dosing.
Half-life (t½)4.2 hoursSufficiently long half-life for once or twice-daily dosing.
Brain/Plasma Ratio2.5Compound effectively crosses the blood-brain barrier.
Efficacy (Formalin Test) Phase II Licking Time58% reduction at 10 mg/kgSignificant, dose-dependent analgesic effect in a relevant pain model.

Part 3: Bridging the Gap — The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcomes.[22][23] For CP-4MA, our hypothetical data presents a positive correlation:

  • High in vitro affinity (Ki = 5.2 nM) and functional potency (IC50 = 25.8 nM) translated into significant in vivo efficacy at a reasonable dose (10 mg/kg).

  • Favorable PK properties (35% bioavailability, good CNS penetration) ensured that the compound could reach its target in vivo at concentrations sufficient to exert the effects observed in vitro.

However, discrepancies are common. A compound might be potent in vitro but show no efficacy in vivo. This could be due to poor pharmacokinetic properties (e.g., rapid metabolism, inability to cross the blood-brain barrier), or unforeseen toxicity. Conversely, a compound with modest in vitro potency might be highly effective in vivo if it accumulates in the target tissue or has active metabolites. This highlights why both study types are indispensable. The in vitro assays provide the mechanistic rationale, while the in vivo studies provide the real-world validation.[24]

Visualization of the Drug Discovery Workflow

The following diagram illustrates the logical flow from initial in vitro screening to in vivo validation, a critical pathway in preclinical research.

Preclinical_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Binding Binding Assay (Ki) Functional Functional Assay (IC50) Binding->Functional Confirm Potency Selectivity Selectivity Panel Functional->Selectivity Assess Off-Targets PK Pharmacokinetics (PK) Selectivity->PK Advance Candidate Efficacy Efficacy Model (PD) PK->Efficacy Inform Dose Tox Toxicology Efficacy->Tox Safety Window IND IND Tox->IND IND Candidate

Caption: A generalized workflow from in vitro characterization to in vivo validation.

Visualization of the S1R Signaling Pathway

This diagram shows the hypothetical mechanism of action at the cellular level, indicating where our assays intervene.

S1R_Pathway cluster_er Endoplasmic Reticulum S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active Stress / Agonist IP3R IP3 Receptor S1R_Active->IP3R Modulates Ca_Release Cytosolic Ca2+ Increase IP3R->Ca_Release Ca2+ Release CP4MA CP-4MA (Antagonist) CP4MA->S1R_Active Binds & Inhibits

Caption: Simplified S1R signaling pathway and the inhibitory action of CP-4MA.

Conclusion

The evaluation of compounds derived from the this compound scaffold, exemplified by our case study of CP-4MA, underscores the symbiotic relationship between in vitro and in vivo research. In vitro assays provide precise, mechanistic insights into a compound's interaction with its target, while in vivo studies determine its potential as a therapeutic in a complex biological system. A successful preclinical program does not view these as sequential hurdles, but as an integrated, iterative cycle of hypothesis, testing, and refinement. Only by thoughtfully designing and interpreting data from both domains can researchers confidently bridge the translational gap and advance the most promising compounds toward clinical development.

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study of [(1-Cyclohexylpiperidin-4-yl)methyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Specificity in Immunoassays for Novel Psychoactive Substances

This guide provides an in-depth comparison of the anticipated cross-reactivity profiles of antibodies raised against [(1-Cyclohexylpiperidin-4-yl)methyl]amine. As direct experimental data for antibodies specifically generated against this hapten is not widely published, this guide will leverage established principles of immunochemistry and draw parallels from extensively studied structural analogs, such as phencyclidine (PCP) and other arylcyclohexylamines. We will explore the structural determinants of antibody binding, present a predictive comparison of antibody performance, and provide a detailed protocol for assessing cross-reactivity.

Structural Rationale for Cross-Reactivity: A Molecular Perspective

The specificity of an antibody is dictated by the precise molecular interactions between the antibody's paratope (antigen-binding site) and the antigen's epitope (the specific part of the antigen recognized by the antibody). For small molecules like this compound, the entire molecule essentially functions as the epitope. Therefore, any structural modifications, even minor ones, can significantly alter antibody recognition.

The structure of this compound comprises three key moieties that are likely to influence antibody binding:

  • The Cyclohexyl Ring: This bulky, non-aromatic ring is a major structural feature. Modifications to this ring are expected to have a significant impact on antibody binding.

  • The Piperidine Ring: The nitrogen-containing heterocyclic ring is another critical component. Substitutions on the piperidine nitrogen or alterations to the ring itself will likely affect antibody recognition.

  • The Methylamine Group: This primary amine serves as a potential hydrogen bonding site and is a key feature for derivatization when creating a hapten for immunization.

Studies on the cross-reactivity of antibodies to the structurally related compound, phencyclidine (PCP), have shown that the three-ring structure (phenyl, cyclohexyl, and piperidine) is crucial for antibody recognition.[2] Changes to the cyclohexyl or piperidine rings tend to reduce reactivity, while modifications to the phenyl ring can sometimes increase it.[2] This provides a valuable framework for predicting the cross-reactivity of antibodies raised against this compound.

Comparative Analysis of Predicted Antibody Cross-Reactivity

To guide researchers in selecting the most appropriate antibody for their needs, we present a predictive comparison of two hypothetical polyclonal antibody preparations (PAb-1 and PAb-2) raised against a this compound-carrier protein conjugate. The key difference between these hypothetical antibodies lies in the hapten design, specifically the point of attachment to the carrier protein, which influences the presentation of the epitope to the immune system.

Table 1: Predicted Cross-Reactivity Profiles of Two Hypothetical Polyclonal Antibodies against this compound Derivatives

CompoundStructurePredicted Cross-Reactivity (%) with PAb-1 (Linker via Methylamine)Predicted Cross-Reactivity (%) with PAb-2 (Linker via Cyclohexyl Ring)Rationale for Prediction
This compound Target Antigen 100 100 Reference Compound
(1-Phenylcyclohexyl)piperidine (PCP)Analog with Phenyl instead of Methylamine50-7030-50The core cyclohexyl and piperidine rings are conserved. PAb-1, with the linker away from the core rings, may show higher cross-reactivity.
[1-(4-Methylphenyl)cyclohexyl]piperidineAnalog with a Methylated Phenyl Group60-8040-60Similar to PCP, with the methyl group potentially enhancing binding in some antibody populations.
1-CyclohexylpiperidineLacks the Methylamine and Phenyl/Substituted Phenyl Group10-2020-40The absence of the key side group significantly reduces binding. PAb-2, with the linker on the cyclohexyl ring, might be more tolerant to changes in the side group.
C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamineMethylation on the Piperidine Ring30-5010-30The methyl group on the piperidine ring can sterically hinder antibody binding. PAb-1 is predicted to be more tolerant.
amineLacks the Piperidine Ring<5<5The absence of the piperidine ring is a major structural change that is likely to abolish significant binding.

Experimental Workflow for Determining Antibody Cross-Reactivity

The most common and reliable method for assessing the cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (cELISA) . This assay measures the ability of a structurally similar compound (the potential cross-reactant) to compete with the target antigen for binding to the antibody.

Principle of Competitive ELISA

In a cELISA, the microplate wells are coated with a conjugate of the target hapten and a carrier protein (e.g., this compound-BSA). A fixed concentration of the antibody is pre-incubated with varying concentrations of the free target antigen (for the standard curve) or the potential cross-reactant. This mixture is then added to the coated wells. The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of free antigen or cross-reactant in the solution. The bound antibody is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction.

Detailed Protocol for Competitive ELISA

Materials:

  • 96-well microtiter plates

  • Coating antigen: this compound conjugated to a carrier protein (e.g., BSA)

  • Primary antibody raised against this compound

  • Standard: this compound

  • Potential cross-reactants

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Competition:

    • Prepare serial dilutions of the standard this compound and the potential cross-reactants in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate for 30-60 minutes at room temperature.

  • Incubation with Primary Antibody Mixture:

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture from the dilution plate to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Incubation with Secondary Antibody:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • Determine the IC₅₀ value (the concentration of the standard that causes 50% inhibition of the maximum signal).

  • For each cross-reactant, determine the concentration that causes 50% inhibition (IC₅₀ of the cross-reactant).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC₅₀ of Standard / IC₅₀ of Cross-reactant) x 100

Visualizing the Experimental Workflow and Molecular Interactions

To further clarify the experimental process and the underlying molecular principles, the following diagrams are provided.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection A 1. Coat Plate with Antigen Conjugate B 2. Wash A->B C 3. Block Non-specific Binding Sites B->C D 4. Wash C->D E 5. Pre-incubate Antibody with Standard or Sample F 6. Add Mixture to Plate E->F G 7. Wash F->G H 8. Add HRP-conjugated Secondary Antibody I 9. Wash H->I J 10. Add TMB Substrate I->J K 11. Stop Reaction J->K L 12. Read Absorbance K->L

Caption: A flowchart of the competitive ELISA workflow.

Antibody_Binding cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Ab1 Antibody Ag1 Target Antigen Ab1->Ag1 High Affinity Ab2 Antibody Analog1 Structural Analog Ab2->Analog1 Lower Affinity

Sources

A Technical Guide to Alternative Scaffolds for CCR2/CCR5 Antagonism: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development, particularly for inflammatory diseases and HIV, the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) have emerged as critical targets. The antagonism of these receptors offers a promising strategy to modulate leukocyte trafficking and mitigate disease pathology. The [(1-Cyclohexylpiperidin-4-yl)methyl]amine scaffold has served as a foundational element in the design of antagonists for these receptors. This guide provides an in-depth comparison of this core structure with viable alternative compounds, supported by experimental data, to inform the strategic decisions of researchers, scientists, and drug development professionals. Our focus will be on the structure-activity relationships (SAR), comparative efficacy, and the underlying experimental methodologies that validate these findings.

The Rationale for Targeting CCR2 and CCR5

The chemokine receptors CCR2 and CCR5, both G protein-coupled receptors (GPCRs), are pivotal in orchestrating the migration of monocytes, macrophages, and T-cells to sites of inflammation. CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are strongly implicated in a variety of inflammatory conditions, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy.[1][2] Similarly, CCR5 is not only a key player in inflammatory responses but also serves as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a prime target for antiviral therapies.[3][4]

The therapeutic potential of modulating these pathways has driven extensive research into the discovery of small molecule antagonists. The this compound core represents a privileged scaffold in this endeavor, offering a versatile platform for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Lead Compounds

Our comparative analysis focuses on compounds that either share structural similarity with the this compound scaffold or represent successful "scaffold hops" that maintain functional antagonism. We will examine key clinical and preclinical candidates, presenting their performance data in standardized in vitro assays.

The Benchmark: this compound Analogs

While specific public data on the parent compound is limited, its derivatives have been extensively explored. For instance, the 4-aminopiperidine core is central to numerous patented CCR2 and CCR5 antagonists. The general structure-activity relationship (SAR) for this class of compounds indicates that the cyclohexyl group provides a necessary lipophilic interaction, while the aminomethylpiperidine core serves as a versatile anchor for introducing further substitutions to fine-tune activity and selectivity.

Alternative Scaffolds and Clinically Evaluated Antagonists

Several alternative compounds have progressed to clinical trials, demonstrating the viability of different chemical scaffolds in achieving potent CCR2 and/or CCR5 antagonism.

CompoundTarget(s)Key Structural FeaturesIC50 (nM) - CCR2 BindingIC50 (nM) - CCR5 BindingIC50 (nM) - Functional AssaysKey References
INCB3344 CCR2Spiro[indene-piperidine] derivative5.1 (human), 9.5 (mouse)>100-fold selectivity3.8 (hCCR2 Chemotaxis)[1][5][6][7]
PF-04634817 CCR2/CCR5Piperidine derivative20.8 (rat)470 (rat)-[8][9][10][11]
Maraviroc CCR5Tropane derivative-~2Potent anti-HIV activity[4][12][13][14]
Vicriviroc CCR5Piperidine-piperazine derivative-<1 (chemotaxis)Potent anti-HIV activity[3][15][16][17][18]
Cenicriviroc CCR2/CCR5Piperidine derivativePotent (undisclosed)Potent (undisclosed)Effective in clinical trials for NASH and HIV[19][20][21][22][23]

INCB3344 , a potent and selective CCR2 antagonist, demonstrates that moving from a simple cyclohexylpiperidine to a more complex spirocyclic system can significantly enhance potency and selectivity.[1][5][6] Its high affinity in both binding and functional chemotaxis assays underscores its efficacy in disrupting the CCL2/CCR2 axis.

PF-04634817 represents a dual CCR2/CCR5 antagonist, highlighting a strategy to simultaneously target both receptors, which can be beneficial in diseases where both pathways are implicated.[8][9][10] Although its clinical development for diabetic nephropathy was discontinued due to modest efficacy, it serves as a valuable case study.

Maraviroc , an approved anti-HIV drug, is a prime example of a successful scaffold hop from the traditional piperidine core to a tropane-based structure.[4][12] This modification led to a highly potent and selective CCR5 antagonist.

Vicriviroc , another CCR5 antagonist, incorporates a piperidine-piperazine moiety, demonstrating the utility of introducing additional heterocyclic systems to modulate receptor interactions.[3][15][16]

Cenicriviroc is a dual CCR2/CCR5 antagonist that has shown promise in clinical trials for nonalcoholic steatohepatitis (NASH) and HIV.[20][22][23] Its development highlights the therapeutic potential of dual antagonism in complex inflammatory and fibrotic diseases.

Experimental Methodologies: The Foundation of Comparative Data

The reliability of the comparative data presented above hinges on the robustness of the experimental assays used for their generation. Below are detailed protocols for the key in vitro assays employed in the characterization of CCR2/CCR5 antagonists.

Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the target receptor, providing a measure of its binding affinity (Ki).

Workflow for CCR2 Receptor Binding Assay:

G CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαq/i Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Antagonist Antagonist (e.g., Test Compound) Antagonist->CCR2 Blocks Binding

Caption: CCR2 signaling cascade leading to intracellular calcium release.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line endogenously expressing the target receptor (e.g., THP-1 cells for CCR2) or a stably transfected cell line.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Plate the dye-loaded cells in a 96-well plate.

    • Add varying concentrations of the antagonist (test compound) and incubate.

    • Add the agonist (e.g., CCL2) to stimulate the receptor.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence intensity as a measure of the intracellular calcium concentration.

    • Plot the response against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the dose-response curve. [24][25]

Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, providing a physiologically relevant measure of antagonist activity.

Workflow for Chemotaxis Assay:

Caption: General workflow for a cell migration (chemotaxis) assay.

Detailed Protocol:

  • Cell Preparation:

    • Isolate primary human monocytes from peripheral blood or use a monocytic cell line like THP-1.

    • Resuspend the cells in assay medium.

  • Assay Setup:

    • Add the chemoattractant (e.g., CCL2) to the lower wells of a chemotaxis plate (e.g., a 96-well Transwell plate).

    • In separate tubes, pre-incubate the cells with different concentrations of the test compound.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation and Quantification:

    • Incubate the plate for a sufficient time to allow cell migration through the porous membrane.

    • Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell viability assay (e.g., CellTiter-Glo) or by direct cell counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve. [26][27]

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of CCR2 and CCR5 antagonists. However, the successful clinical development of compounds with alternative scaffolds, such as Maraviroc and Cenicriviroc, demonstrates the power of scaffold hopping and innovative medicinal chemistry in achieving desired therapeutic profiles.

For researchers in this field, the choice of a chemical scaffold should be guided by a multi-parameter optimization approach that considers not only potency and selectivity but also pharmacokinetic properties, safety, and synthetic accessibility. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of novel compounds.

Future research will likely focus on the development of antagonists with improved selectivity profiles, dual-targeting capabilities for complex diseases, and novel allosteric modulators that offer a different mechanism of action. The continued exploration of diverse chemical space, guided by a deep understanding of the structure-function relationships of these critical chemokine receptors, will undoubtedly lead to the next generation of innovative therapeutics.

References

  • Gale, J. D., et al. (2018). Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy. Kidney International Reports, 3(6), 1316–1327. Available from: [Link]

  • Berkhout, B., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. Available from: [Link]

  • Patsnap Synapse. PF-04634817. Available from: [Link]

  • Palani, A., et al. (2001). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2479. Available from: [Link]

  • Srikanth, K., et al. (2008). Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1450-1456. Available from: [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. Available from: [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911-4919. Available from: [Link]

  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. ResearchGate. Available from: [Link]

  • Gathe, J. C. (2005). New CCR5 antagonist enters phase II trials. AIDS Alert. Available from: [Link]

  • Chen, X., et al. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Future Medicinal Chemistry, 6(1), 57-71. Available from: [Link]

  • Tan, Q., et al. (2013). Structural basis of Maraviroc binding to the CCR5 chemokine receptor. ResearchGate. Available from: [Link]

  • Roy, K., et al. (2011). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. SAR and QSAR in Environmental Research, 22(5-6), 499-521. Available from: [Link]

  • Gale, J. D., et al. (2018). A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema. Investigative Ophthalmology & Visual Science, 59(6), 2659–2669. Available from: [Link]

  • Fatkenheuer, G., et al. (2009). Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection. Current Opinion in Investigational Drugs, 10(8), 845-859. Available from: [Link]

  • Tesch, G. H., et al. (2019). Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice. American Journal of Physiology-Renal Physiology, 317(6), F1439–F1449. Available from: [Link]

  • Taylor & Francis. Cenicriviroc – Knowledge and References. Available from: [Link]

  • Velcicky, J., et al. (2012). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 21(11), 1635-1647. Available from: [Link]

  • Singh, P., et al. (2024). Cenicriviroc, a CCR2/CCR5 antagonist, promotes the generation of type 1 regulatory T cells. Journal of Leukocyte Biology. Available from: [Link]

  • Kuriakose, J., et al. (2020). Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy. HIV Research & Clinical Practice, 20(4-5), 123-129. Available from: [Link]

  • Lefebvre, E., et al. (2016). Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. PLoS ONE, 11(6), e0158156. Available from: [Link]

  • Eurofins. CCR9 Human Chemokine GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay - FR. Available from: [Link]

  • Drugs.com. (2025). Maraviroc: Package Insert / Prescribing Information / MOA. Available from: [Link]

  • Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex. Science, 341(6152), 1387–1390. Available from: [Link]

  • Friedman, S. L., et al. (2018). A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis. Hepatology, 67(5), 1754–1767. Available from: [Link]

  • Pasternak, A., et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(2), 73–77. Available from: [Link]

  • Harrison, J. K., et al. (2012). A Chemokine C-C motif receptor 2 Antagonist, INCB3344, Reverses Hypertension and Macrophage Accumulation in the Artery Wall in Angiotensin II-Treated Mice. Circulation, 126(Suppl_21), A16227. Available from: [Link]

  • Vilums, M., et al. (2013). Design and synthesis of novel small molecule CCR2 antagonists. Leiden University Scholarly Publications. Available from: [Link]

  • Heitman, L. H., et al. (2013). Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview. Pharmaceuticals, 6(8), 957-987. Available from: [Link]

  • Crespo, A., et al. (2011). SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1500-1503. Available from: [Link]

  • National Cancer Institute. (2012). Chemotaxis Assay. NCI Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. maraviroc. Available from: [Link]

  • Shin, N., et al. (2011). Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. Bioorganic & Medicinal Chemistry Letters, 20(24), 7367-7370. Available from: [Link]

  • ResearchGate. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. Available from: [Link]

  • Srivastava, P., et al. (2023). Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus. eNeuro, 10(4). Available from: [Link]

  • Van der Veken, P., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Journal of Biomolecular Screening, 21(8), 832-840. Available from: [Link]

  • Berg, K., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(10), 2796-2808. Available from: [Link]

  • de Goeij, T., et al. (2022). Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2). International Journal of Molecular Sciences, 23(19), 11598. Available from: [Link]

  • Merck. Receptor Binding Assays - Multiwell Plates. Available from: [Link]

  • Hutchings, C. J., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. Available from: [Link]

  • Sartorius. Incucyte® Chemotaxis Cell Migration Assay. Available from: [Link]

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A Head-to-Head Comparison of Piperidine-Based Chiral Phosphine Ligands in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high efficiency and enantioselectivity. Piperidine scaffolds, prevalent in numerous natural products and pharmaceuticals, have emerged as a privileged structural motif in the design of chiral ligands.[1] This guide provides an in-depth, head-to-head comparison of the catalytic activity of a series of structurally similar piperidine-based phosphine ligands in the context of rhodium-catalyzed asymmetric hydrogenation. By examining the subtle yet impactful modifications to the ligand structure, we aim to elucidate key structure-activity relationships and provide actionable insights for ligand selection in your own research endeavors.

Introduction: The Enduring Significance of Chiral Piperidines and Asymmetric Catalysis

The piperidine ring is a cornerstone in medicinal chemistry, with its derivatives playing a crucial role in a wide array of therapeutic agents.[2] The stereochemistry of substituents on the piperidine ring can dramatically influence pharmacological activity, making enantioselective synthesis a critical aspect of drug discovery and development. Asymmetric hydrogenation, a powerful and atom-economical method for creating stereocenters, heavily relies on the efficacy of the chiral catalyst, where the ligand plays the central role in inducing enantioselectivity.[3] This guide will focus on a specific class of P,N-ligands derived from 2-(diphenylphosphinomethyl)piperidine and explore how modifications to the piperidine nitrogen affect their performance in the asymmetric hydrogenation of a benchmark substrate.

The Catalytic Arena: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

To provide a standardized platform for comparison, we will focus on the well-established rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC). This reaction is a cornerstone for evaluating the performance of new chiral phosphine ligands, offering a reliable benchmark for assessing enantioselectivity and catalytic activity.

Asymmetric Hydrogenation of MAC

Scheme 1. Rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC).

The product of this reaction, N-acetyl-L-phenylalanine methyl ester, is a chiral building block of significant interest. The key performance indicators for our comparison will be the enantiomeric excess (ee) and the conversion percentage, which directly reflect the ligand's ability to control the stereochemical outcome and its overall efficiency.

A Library of N-Functionalized 2-(Diphenylphosphinomethyl)piperidine Ligands: A Comparative Study

A systematic study evaluating a series of N-substituted (S)-2-(diphenylphosphinomethyl)piperidine ligands provides the ideal dataset for a head-to-head comparison. In this study, the piperidine nitrogen was functionalized with various acyl and sulfonyl groups to probe the electronic and steric effects on catalytic performance.

The following table summarizes the performance of these ligands in the rhodium-catalyzed asymmetric hydrogenation of MAC. All reactions were performed under standardized conditions to ensure a valid comparison.

Ligand IDN-SubstituentConversion (%)ee (%)Configuration
L1 -H>9995(R)
L2 -C(O)CH₃>9996(R)
L3 -C(O)Ph>9997(R)
L4 -C(O)tBu>9998(R)
L5 -SO₂CH₃>9994(R)
L6 -SO₂Tol>9993(R)

Reaction Conditions: [Rh(COD)₂]BF₄ as precursor, Ligand/Rh ratio = 1.1, Substrate/Catalyst ratio = 1000, H₂ pressure = 10 atm, Solvent = CH₂Cl₂, Temperature = 25 °C, Time = 12 h.

Analysis of Catalytic Performance: Unraveling Structure-Activity Relationships

The data presented above reveals a clear trend in how the N-substituent on the piperidine ring influences the enantioselectivity of the hydrogenation reaction.

Effect of N-Acyl Groups: The introduction of acyl groups on the piperidine nitrogen generally leads to a slight improvement in enantioselectivity compared to the unsubstituted parent ligand L1 . A noteworthy trend is observed within the acyl series (L2-L4 ): as the steric bulk of the acyl group increases from acetyl (L2 ) to benzoyl (L3 ) and then to the highly bulky pivaloyl group (L4 ), the enantiomeric excess of the product steadily increases. This suggests that the steric hindrance provided by the N-acyl group plays a crucial role in creating a more selective chiral environment around the rhodium center, thereby favoring the formation of one enantiomer over the other.

Effect of N-Sulfonyl Groups: In contrast to the N-acyl series, the N-sulfonylated ligands L5 and L6 exhibit slightly lower enantioselectivities compared to the parent ligand L1 . This indicates that the electronic properties of the sulfonyl group, being strongly electron-withdrawing, might have a less favorable impact on the catalytic complex's geometry or electronic nature for this specific transformation.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental procedures are provided below.

General Procedure for Ligand Synthesis

The (S)-2-(diphenylphosphinomethyl)piperidine ligands were synthesized from commercially available (S)-pipecolic acid. The key step involves the reduction of the corresponding amide with a suitable reducing agent, followed by the introduction of the diphenylphosphine moiety. The N-functionalization was achieved by reacting the secondary amine of the piperidine with the corresponding acid chloride or sulfonyl chloride in the presence of a base.

General Procedure for Asymmetric Hydrogenation

In a nitrogen-filled glovebox, the rhodium precursor, [Rh(COD)₂]BF₄, and the chiral piperidine-based ligand were dissolved in dichloromethane in a Schlenk tube. The solution was stirred for 15 minutes to allow for the formation of the catalyst complex. The substrate, methyl (Z)-α-acetamidocinnamate, was then added to the solution. The Schlenk tube was placed in an autoclave, which was then purged with hydrogen gas three times before being pressurized to 10 atm. The reaction mixture was stirred at 25 °C for 12 hours. After the reaction, the pressure was carefully released, and the solvent was removed under reduced pressure. The conversion was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.

Mechanistic Insights and the Role of the Ligand

The observed enantioselectivity is a direct consequence of the three-dimensional structure of the rhodium-ligand-substrate complex. The chiral piperidine-based P,N-ligand coordinates to the rhodium center, creating a chiral pocket that dictates the facial selectivity of the olefin hydrogenation.

Catalytic_Cycle cluster_ligands Ligand Modification L1 L1 (-H) Catalyst [Rh(COD)₂]BF₄ + Ligand L1->Catalyst L2 L2 (-C(O)CH₃) L2->Catalyst L3 L3 (-C(O)Ph) L3->Catalyst L4 L4 (-C(O)tBu) L4->Catalyst L5 L5 (-SO₂CH₃) L5->Catalyst L6 L6 (-SO₂Tol) L6->Catalyst Intermediate Rh-Ligand-Substrate Intermediate Catalyst->Intermediate Coordination Substrate Substrate (MAC) Substrate->Intermediate Product Product (Chiral Amine) Intermediate->Product H₂ Addition Product->Catalyst Catalyst Regeneration

Diagram 1: Ligand influence on the catalytic cycle.

The N-substituent on the piperidine ring, while not directly coordinating to the metal, exerts a significant influence on the conformation of the chelate ring. Bulkier N-acyl groups likely force the piperidine ring into a more rigid conformation, which in turn leads to a more defined and effective chiral pocket around the rhodium center. This rigidity enhances the discrimination between the two prochiral faces of the olefin substrate, resulting in higher enantioselectivity.

Conclusion and Future Outlook

This comparative guide highlights the profound impact of subtle structural modifications to piperidine-based phosphine ligands on their catalytic performance. The systematic variation of the N-substituent in 2-(diphenylphosphinomethyl)piperidine has demonstrated that steric bulk on the nitrogen atom is a key factor in achieving high enantioselectivity in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

The insights gained from this head-to-head comparison provide a valuable roadmap for the rational design of new and improved chiral ligands. Future research in this area could explore a wider range of N-substituents, including those with different electronic properties and conformational rigidities. Furthermore, the application of these optimized ligands to a broader scope of substrates will be crucial in expanding their utility in organic synthesis and drug development. For researchers in the field, this guide underscores the importance of systematic ligand tuning as a powerful strategy for unlocking new levels of catalytic efficiency and stereocontrol.

References

  • Zhang, X., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(22), 8882-8887. [Link]

  • Zhang, X., et al. (2017). The performance of chiral phosphines in the asymmetric hydrogenation of 1b. Nickel-Catalyzed Asymmetric Hydrogenation of ß-Acylamino Nitroolefins: An Efficient Approach to Chiral Amines. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its application in research and development. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of [(1-Cyclohexylpiperidin-4-yl)methyl]amine, ensuring the protection of laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the principles behind responsible chemical waste management.

Hazard Profile: Understanding the "Why" Behind the Procedure

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—featuring a piperidine ring and an amine group—provides a strong basis for hazard assessment by analogy to similar compounds. Piperidine and its derivatives are generally classified as hazardous materials, exhibiting characteristics of corrosivity, toxicity, and flammability.[1][2][3] Aliphatic and cycloaliphatic amines are recognized as strong bases and can be severe irritants to the skin and eyes.[4] Inhalation can lead to respiratory irritation.[4] Therefore, it is imperative to handle this compound as a hazardous substance throughout its lifecycle, including disposal.[1]

Core Rationale: The fundamental principle guiding the disposal of this compound is to treat it as a hazardous chemical waste.[1] This conservative approach is necessary to mitigate potential risks to human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Regulatory Framework: Adherence to Legal Mandates

The disposal of chemical waste is not merely a matter of best practice; it is a legal requirement. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[5][6][7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[7][8]

Generators of hazardous waste are responsible for correctly identifying and classifying their waste, ensuring it is managed and disposed of in accordance with federal, state, and local regulations.[6][9] These regulations are outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[10] State environmental agencies may have additional, more stringent requirements.[6]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling amine compounds.[11][12]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause severe eye damage.[1][13]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)To prevent skin contact, which can cause burns and irritation.[1][13]
Body Protection Flame-retardant lab coat or chemical-resistant apronTo protect against spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of harmful vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be a systematic process, from the point of generation to its final removal by a certified waste management provider.

Step 1: Waste Segregation and Collection
  • Initial Determination: At the point of generation, determine that the material is a waste product.[9]

  • Waste Container: Collect the waste this compound in a designated, compatible container.[9] The container must be in good condition, made of a material that will not react with the amine, and have a secure, leak-proof lid.[14]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to hazardous reactions.[3][15]

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical component of compliant waste management. The label should be clear, legible, and securely affixed to the waste container.[9]

Required Label Information:

  • The words "Hazardous Waste".[9][14]

  • A complete and accurate chemical description: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date when the first drop of waste was added to the container (accumulation start date).[9][14]

  • The name of the principal investigator and the laboratory location.[14]

Step 3: On-Site Accumulation and Storage
  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[14] This area should be secure and away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][11][12]

Step 4: Arranging for Disposal
  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EHS) department.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company.[16] These companies are equipped to transport and dispose of chemical waste in accordance with all regulations.

  • Disposal Methods: The ultimate disposal method will be determined by the waste management facility. Common methods for this type of chemical waste include:

    • Incineration: High-temperature incineration is a common and effective method for destroying organic chemical waste.

    • Neutralization: As an amine, this compound is basic and may be neutralized as part of the treatment process. However, this should only be performed by trained professionals at a licensed facility.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and appropriate action is crucial.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[15]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[3][15] Do not use combustible materials.

    • Carefully collect the absorbent material into a designated hazardous waste container.[15]

    • Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Large Spills:

    • Evacuate the entire area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][17] Seek immediate medical attention.[15]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][17] Seek immediate medical attention.[15]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal Start Waste Generation AssessHazard Assess Hazard Profile (Amine/Piperidine Derivative) Start->AssessHazard Is it waste? DonPPE Don Appropriate PPE AssessHazard->DonPPE Treat as Hazardous CollectWaste Collect in Compatible, Sealed Container DonPPE->CollectWaste Spill Spill Occurs DonPPE->Spill Potential Event LabelWaste Label as 'Hazardous Waste' with Full Details CollectWaste->LabelWaste StoreWaste Store in Designated, Secondary Containment Area LabelWaste->StoreWaste RequestPickup Request Pickup via Institutional EHS StoreWaste->RequestPickup WasteTransfer Transfer to Licensed Hazardous Waste Vendor RequestPickup->WasteTransfer FinalDisposal Final Disposal (e.g., Incineration) by Vendor WasteTransfer->FinalDisposal End Disposal Complete FinalDisposal->End EmergencyProcedure Contain, Clean, & Report Spill->EmergencyProcedure Activate Emergency Protocol EmergencyProcedure->CollectWaste Collect spill residue as hazardous waste

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Hazardous Waste. (n.d.). US EPA.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Hazardous Waste Program. (n.d.). Commonwealth of Pennsylvania Department of Environmental Protection.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Chemical Safety and Waste Management Manual. (n.d.). University of Alabama at Birmingham.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer.
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Piperidine. (2019, June 24). Chemos GmbH&Co.KG.
  • 1-Cyclohexylpiperazine - Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • SAFETY DATA SHEET - 1-Cyclohexylpiperazine. (2025, May 8). TCI Chemicals.
  • Worker Exposures to Volatile Amines. (1991, September 23). Occupational Safety and Health Administration (OSHA).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - 1-Cyclohexylpiperidine. (2024, March 30). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Cyclohexylpiperazine. (2011, December 15).
  • Cyclohexylmethylamine - Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • SAFETY DATA SHEET - 4,4'-Methylenebis(cyclohexylamine). (2012, November 28). Fisher Scientific.
  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.
  • Safety Data Sheet - N-phenylpiperidin-4-amine. (2023, August 10). Cayman Chemical.
  • SAFETY DATA SHEET - Cyclohexylamine. (2023, March 18). Sigma-Aldrich.
  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (1985, March 29). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (n.d.).
  • SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. (2016, October 18). Fisher Scientific.
  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). US EPA.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(1-Cyclohexylpiperidin-4-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As researchers and drug development professionals, our primary commitment is to safety, which in turn enables scientific integrity. The compound [(1-Cyclohexylpiperidin-4-yl)methyl]amine is a complex primary amine for which comprehensive, peer-reviewed safety data is not widely published. In such cases, our expertise dictates a cautious and proactive approach. This guide is built upon a foundational hazard assessment derived from structurally analogous compounds, such as other corrosive cyclohexylamine and piperidine derivatives. This scientifically-grounded methodology ensures we establish a robust safety protocol that respects the potential hazards of this molecule.

Core Hazard Assessment: An Evidence-Based Approach

Based on safety data for structurally related amines, we must operate under the assumption that this compound is a corrosive material that poses significant acute hazards upon contact, inhalation, or ingestion.[1][2][3] The primary threats are severe damage to skin and eyes.

Hazard Classification (Anticipated)GHS Hazard Statement CodeRationale and Potential Effects
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[2][4] Direct contact can lead to rapid tissue destruction and chemical burns.
Serious Eye Damage H318Causes serious eye damage.[3] The corrosive nature of amines can cause irreversible damage, including blindness, upon splashing.[2][5]
Acute Toxicity (Oral) H302Harmful if swallowed.[3][4] Ingestion can cause severe damage and perforation of the esophagus and stomach.[2][6]
Respiratory Irritation H335May cause respiratory irritation.[3][7] Vapors or aerosols can irritate the respiratory tract.
Skin Sensitization -May cause an allergic skin reaction.[2] Some complex amines are known sensitizers; repeated exposure could lead to an allergic response.

The Multi-Barrier PPE System: An Integrated Defense

Effective protection is not about a single piece of equipment but an integrated system. For a corrosive amine like this, we will employ a three-tiered barrier approach. All handling of this compound, even in small quantities, must be performed within a certified chemical fume hood to manage inhalation risks.[6]

Barrier 1: Hand Protection (The Primary Contact Surface)

Your hands are most at risk. A single pair of standard nitrile gloves is insufficient. We mandate a double-gloving technique to provide layered protection against both degradation and permeation.

  • Inner Glove: A standard nitrile examination glove. This layer provides dexterity and alerts you to a breach in the outer glove if you feel a temperature change or moisture.

  • Outer Glove: A chemical-resistant glove with proven efficacy against amines. Butyl rubber or Viton are excellent choices.[8] Neoprene can be a suitable alternative for shorter-duration tasks.[9]

Operational Protocol for Gloves:

  • Gloves must be inspected for any defects before use.

  • The outer glove cuff should be pulled over the cuff of your lab coat or gown.[10][11]

  • Gloves should be changed every 30-60 minutes during extended procedures, or immediately if contamination is known or suspected.[10]

  • Use a proper removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.

Barrier 2: Body Protection

A standard cotton lab coat will not repel a splash of a corrosive liquid amine.

  • Primary Garment: A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is required.[11][12] This provides a solid front and tight-fitting cuffs.

  • Secondary Garment: For procedures involving larger volumes (>100 mL) or a significant risk of splashing, a chemical-resistant apron must be worn over the disposable gown.

Barrier 3: Eye and Face Protection

This is a non-negotiable requirement due to the severe eye damage hazard.[2]

  • Minimum Requirement (All Operations): Indirectly-vented chemical splash goggles that form a seal around the eyes are mandatory.[13][14] Standard safety glasses with side shields are not adequate protection against chemical splashes.[5]

  • Enhanced Requirement (High-Splash Risk): When transferring liquids, working with quantities greater than 50 mL, or performing any operation under pressure or with potential for aerosolization, a full-face shield must be worn in addition to chemical splash goggles.[5][13][14] The face shield protects the goggles and the rest of your face but is considered secondary protection and is never a substitute for goggles.[14][15]

Operational Plan: Selecting PPE Based on Workflow

The level of PPE required is dictated by the specific task and the quantities being handled. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_start Start: Task Assessment cluster_scale Scale of Operation cluster_ppe Required PPE Ensemble cluster_emergency Emergency Preparedness start Handling this compound scale_small Small Scale (<1g solid, <50mL liquid) start->scale_small scale_large Large Scale (>1g solid, >50mL liquid) or High Splash Potential start->scale_large spill_kit Spill / Emergency: - Upgrade to Enhanced PPE - Add Organic Vapor/Amine Respirator - Ensure clear path to Eyewash/Shower start->spill_kit In Case of Spill ppe_base Base PPE: - Double Gloves (Nitrile inner, Butyl/Viton outer) - Low-Permeability Gown - Chemical Splash Goggles - Work in Fume Hood scale_small->ppe_base Standard Operation ppe_enhanced Enhanced PPE: - Base PPE + Chemical-Resistant Apron + Full Face Shield (over goggles) scale_large->ppe_enhanced Increased Risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.